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Core Science & Biosynthesis

Foundational

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one chemical structure properties

Topic: 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one Chemical Structure Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one Chemical Structure Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary

The 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one scaffold represents a critical bicyclic heteroaromatic system in medicinal chemistry. Structurally, it is a fused thiazolo-pyridine derivative characterized by a lactam functionality at the C4 position and a methyl substituent at the C2 position. This molecule serves as a potent bioisostere for purines (adenine/guanine) and quinolin-4-ones , making it a privileged scaffold in the design of kinase inhibitors, GPCR ligands, and anti-infective agents.

Its utility stems from its ability to participate in bidentate hydrogen bonding within enzyme active sites (specifically the ATP-binding hinge region of kinases) while offering distinct vectors for substitution at the N5, C6, and C7 positions to tune solubility and selectivity.

Structural Analysis & Physicochemical Properties[1][2]

Nomenclature and Numbering

Correct IUPAC numbering is essential for SAR (Structure-Activity Relationship) discussions. In the thiazolo[4,5-c]pyridine system, the sulfur atom is assigned position 1.[1] The fusion occurs between the thiazole and pyridine rings.

  • Core System: Thiazolo[4,5-c]pyridine[2]

  • Tautomeric State: The "4-one" suffix and "5H" locant indicate the molecule exists predominantly in the lactam form (NH at position 5, C=O at position 4), rather than the lactim (4-hydroxy) form.

G cluster_0 Numbering Scheme: 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one S1 S (1) C2 C (2)-Me S1->C2 N3 N (3) C2->N3 double C3a C (3a) N3->C3a C4 C (4)=O C3a->C4 N5 N (5)-H C4->N5 C6 C (6) N5->C6 C7 C (7) C6->C7 double C7a C (7a) C7->C7a C7a->S1 C7a->C3a double

Tautomerism and Aromaticity

The stability of the 5H-lactam tautomer over the 4-hydroxy-lactim form is driven by the preservation of amide resonance, despite the formal loss of aromaticity in the pyridine ring.

  • Lactam (Dominant): Exhibits a strong carbonyl stretch in IR (~1680 cm⁻¹) and an exchangeable proton signal in ¹H NMR (~11.5-12.5 ppm). This form mimics the hydrogen-bonding face of guanine or hypoxanthine.

  • Lactim (Minor): May become relevant in non-polar solvents or upon O-alkylation.

Physicochemical Profile
PropertyValue (Predicted/Exp)Relevance
Molecular Formula C₇H₆N₂OSCore composition
Molecular Weight 166.20 g/mol Fragment-like, high ligand efficiency potential
cLogP ~0.8 - 1.2Moderate lipophilicity; good membrane permeability
TPSA ~54 ŲFavorable for CNS and oral bioavailability
H-Bond Donors 1 (NH)Critical for Hinge Binding (Kinases)
H-Bond Acceptors 3 (N3, O4, S1)Interaction with Lys/Asp residues
pKa (Acidic) ~9.5 (NH)Deprotonation yields an aromatic anion

Synthetic Pathways[1][4][5][6]

The synthesis of the [4,5-c] isomer is more challenging than the [4,5-b] isomer due to the electron-deficient nature of the pyridine precursors. The most robust route involves constructing the thiazole ring onto a pre-functionalized pyridine.

Primary Route: Cyclization of 3-Amino-4-mercaptopyridines

This method ensures correct regiochemistry. The starting material, 3-amino-4-chloropyridine , is reacted with a sulfur source to generate the transient thiolate, which is then cyclized.

Synthesis Start 3-Amino-4-chloropyridine Step1 Step 1: Nucleophilic Substitution Reagent: NaSH or Thiourea Solvent: EtOH/H2O, Reflux Start->Step1 Inter Intermediate: 3-Amino-4-mercaptopyridine Step1->Inter Step2 Step 2: Cyclocondensation Reagent: Acetic Anhydride (Ac2O) or Orthoacetate + Acid Inter->Step2 Product Target: 2-Methyl-thiazolo[4,5-c]pyridine Step2->Product Step3 Step 3: Oxidation to Lactam Reagent: mCPBA (N-oxide) then Ac2O (Boekelheide Rearrangement) Product->Step3 Final 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one Step3->Final

Alternative One-Pot Cyclization

Direct reaction of 3-amino-4-chloropyridine-2-carboxylic acid derivatives with thioacetic acid can yield the 4-one core directly, avoiding the harsh oxidation steps.

Experimental Protocols

Protocol: Synthesis of 2-Methylthiazolo[4,5-c]pyridine Core

This protocol yields the aromatic precursor, which is subsequently oxidized to the 4-one.

Reagents: 3-Amino-4-chloropyridine (1.0 eq), Sodium Hydrosulfide (NaSH, 2.0 eq), Acetic Anhydride (5.0 eq). Solvent: Ethanol / DMF.

  • Thiolation: Dissolve 3-amino-4-chloropyridine (10 mmol) in EtOH (20 mL). Add NaSH (20 mmol) and reflux for 12 hours under N₂. Monitor disappearance of starting material by TLC (MeOH:DCM 1:9).

  • Isolation: Cool to RT. Acidify carefully with HCl to pH 5. Extract the mercaptan or use the crude directly due to oxidation sensitivity.

  • Cyclization: Resuspend crude 3-amino-4-mercaptopyridine in Acetic Anhydride (5 mL). Heat at 100°C for 4 hours.

  • Workup: Pour onto ice water. Neutralize with NaHCO₃. Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol: Conversion to 5H-pyridin-4-one (Lactam)

Via N-oxide rearrangement (Boekelheide-type).

  • N-Oxidation: Dissolve the parent thiazolo[4,5-c]pyridine in DCM. Add mCPBA (1.1 eq) at 0°C. Stir at RT for 3h. Isolate the N-oxide.

  • Rearrangement: Dissolve the N-oxide in Acetic Anhydride. Reflux for 2h. This yields the 4-acetoxy intermediate.

  • Hydrolysis: Treat with MeOH/K₂CO₃ or dilute HCl to hydrolyze the ester to the free lactam (4-one).

Medicinal Chemistry Applications

Bioisosterism & Binding Modes

The 2-methyl-5H-thiazolo[4,5-c]pyridin-4-one scaffold is a classic Type I Kinase Inhibitor pharmacophore.

  • Hinge Binding: The N5-H (donor) and C4=O (acceptor) motif mimics the Adenine N1/N6 interaction with the kinase hinge region.

  • Gatekeeper Interaction: The C2-Methyl group projects into the solvent front or towards the gatekeeper residue, depending on the binding orientation. This position is often modified to larger alkyl/aryl groups to improve selectivity.

  • Sugar Pocket: The C6/C7 positions face the ribose binding pocket, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached via S_NAr or cross-coupling reactions.

SAR Validation Points
  • N5-Alkylation: Alkylation at N5 abolishes the H-bond donor capability, typically killing kinase potency but potentially improving CNS penetration if the target is a GPCR.

  • C2-Substitution: Replacing the methyl with an amino group (-NH2) creates a 2-aminothiazole moiety, significantly altering the electronic profile and often increasing potency against targets like c-Met or FLT3 .

References

  • Thiazolo[4,5-c]pyridine Scaffold Synthesis

    • Source: PubChem Compound Summary for CID 585837.[1][4]

    • URL:[Link][5]

  • Tautomerism in Pyridinones

    • Title: Tautomerism of 2- and 4-Hydroxypyridines.
    • Context: Establishes the preference for the lactam (NH/C=O) form in fused pyridine systems.
    • URL:[Link]

  • Medicinal Chemistry of Thiazolopyridines

    • Title: Synthesis and biological evaluation of thiazolo[4,5-c]pyridines as potential antitumour agents.
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification of scaffold utility).

  • Boekelheide Rearrangement Protocol

    • Context: Standard methodology for converting pyridine N-oxides to 2/4-pyridones.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Thiazolo[4,5-c]pyridine Scaffold in Drug Discovery

This technical guide provides an in-depth review of the Thiazolo[4,5-c]pyridine scaffold. Unlike its more widely explored isomers (such as thiazolo[5,4-b]pyridine or thiazolo[4,5-d]pyrimidine), the [4,5-c] system represe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of the Thiazolo[4,5-c]pyridine scaffold. Unlike its more widely explored isomers (such as thiazolo[5,4-b]pyridine or thiazolo[4,5-d]pyrimidine), the [4,5-c] system represents a distinct, under-utilized chemical space with significant potential in Structure-Based Drug Design (SBDD).

Status: Emerging Scaffold | Class: Fused Bicyclic Heterocycle | Key Application: Bioisosteric Replacement

Executive Summary

The thiazolo[4,5-c]pyridine scaffold is a fused bicyclic system comprising a pyridine ring fused to a thiazole ring across the c-bond (positions 3 and 4 of the pyridine). While the [5,4-b] and [4,5-b] isomers have been extensively mined for kinase and GPCR activity, the [4,5-c] isomer offers a unique nitrogen vector orientation. This structural nuance allows for alternative hydrogen bonding patterns in the hinge region of kinases and distinct dipole alignments in GPCR pockets, making it a high-value "blue ocean" scaffold for overcoming resistance mechanisms in oncology and infectious disease.

Structural Pharmacology & SAR Analysis[1]

Scaffold Architecture & Bioisosterism

The [4,5-c] core functions as a bioisostere of purine and benzothiazole . Its critical feature is the placement of the pyridine nitrogen at position 6 (relative to the fusion), which creates a specific electronic signature distinct from the [5,4-b] isomer.

  • H-Bonding Potential: The pyridine nitrogen (N6) serves as a weak H-bond acceptor, while the thiazole nitrogen (N3) is a stronger acceptor.

  • Vector Analysis: In kinase inhibitor design, the [4,5-c] geometry alters the exit vector of substituents at the C2 (thiazole) and C7 (pyridine) positions, potentially accessing hydrophobic back-pockets that isomeric scaffolds cannot reach.

Comparative Topology (Graphviz)

The following diagram contrasts the [4,5-c] scaffold with the common Adenosine core and the [5,4-b] isomer, highlighting the N-atom shift.

ScaffoldComparison cluster_legend Structural Key Purine Purine Core (Natural Substrate) T45c Thiazolo[4,5-c]pyridine (Target Scaffold) Purine->T45c Bioisosteric Replacement T54b Thiazolo[5,4-b]pyridine (Common Kinase Scaffold) T54b->T45c Vector Shift (N-atom position) desc The [4,5-c] isomer shifts the pyridine N to a unique position, altering the dipole moment and binding vector.

Caption: Structural relationship between the natural purine substrate, the common [5,4-b] inhibitor scaffold, and the [4,5-c] target, illustrating the vector shift opportunity.

Synthetic Access: Overcoming the Bottleneck

The primary reason for the historical under-utilization of thiazolo[4,5-c]pyridine is synthetic difficulty. Unlike [4,5-b] systems which are easily derived from 2,3-diaminopyridines, the [4,5-c] core requires precursors that are less stable or harder to functionalize.

Primary Synthetic Route (The Chloronitropyridine Method)

The most robust method involves the cyclization of 3-amino-4-chloropyridines or related ortho-halo-nitro precursors.

Mechanism:

  • Nucleophilic Attack: A thioamide or thiourea attacks the 4-chloro position.

  • Smiles Rearrangement (Optional): Depending on conditions, an S-N rearrangement may occur.

  • Cyclization: Closure of the thiazole ring.

Synthetic Workflow Diagram

Synthesis cluster_conditions Key Conditions Start 3-Amino-4-chloropyridine (or 3-amino-4-mercaptopyridine) Inter Intermediate: Thioamido-pyridine Start->Inter Nucleophilic Subst. Reagent Reagent: Thioamide / R-NCS / CS2 Reagent->Inter Cyclization Cyclization Step (Heat/Acid or Pd-Cat) Inter->Cyclization Ring Closure Product Thiazolo[4,5-c]pyridine Core Cyclization->Product cond1 Method A: Lawesson's Reagent, Toluene, Reflux cond2 Method B: Pd-catalyzed C-H Functionalization

Caption: General synthetic pathway for accessing the thiazolo[4,5-c]pyridine core from pyridine precursors.

Therapeutic Applications & Biological Activity[2][3][4][5][6]

While specific data for [4,5-c] is emerging, its activity is inferred from high-homology scaffolds and patent literature covering broad "thiazolopyridine" libraries.

Oncology (Kinase Inhibition)

The scaffold mimics the ATP-binding motif of kinases.

  • Target Class: Tyrosine Kinases (e.g., EGFR, c-KIT) and Serine/Threonine Kinases (Aurora).

  • Mechanism: The thiazole nitrogen (N3) typically interacts with the hinge region backbone NH, while the C2-substituent extends into the solvent front or hydrophobic pocket.

  • Advantage: The [4,5-c] isomer provides a different exit angle for the "tail" group compared to [5,4-b] inhibitors (like those targeting c-KIT), potentially overcoming steric clashes in mutant kinases (e.g., T790M in EGFR).

Adenosine Receptor Antagonism (Neurology/Immuno-oncology)

Fused thiazole systems are privileged structures for Adenosine A2A receptor antagonism.

  • Application: Parkinson’s disease (neuromodulation) and Cancer Immunotherapy (blocking adenosine-mediated immunosuppression).

  • Rationale: The planar bicyclic system fits the narrow A2A binding pocket, where the pyridine nitrogen can engage in water-mediated H-bonding with Asn253 or Glu169.

Antimicrobial Activity

Derivatives of thiazolopyridines have shown efficacy against resistant bacterial strains.

  • Target: DNA Gyrase (ATPase domain).

  • Activity: 2-amino-thiazolo[4,5-c]pyridines have been cited in broader libraries as having MICs comparable to ciprofloxacin in Gram-positive panels.

Quantitative Activity Summary (Representative Data)

Note: Data below represents high-homology [5,4-b] and [4,5-d] analogs to illustrate the scaffold's potential range, as direct [4,5-c] clinical data is proprietary or scarce.

Target ClassRepresentative TargetIC50 / Ki RangeMechanism of Action
Kinase EGFR (WT/Mutant)10 - 500 nMATP-competitive inhibition (Hinge binder)
GPCR Adenosine A2A5 - 100 nMOrthosteric Antagonist
Bacteria S. aureus (MRSA)2 - 16 µg/mL (MIC)DNA Gyrase inhibition
Enzyme MetAP2< 1 µMAngiogenesis inhibition

Experimental Protocols

Protocol A: Synthesis of 2-Methylthiazolo[4,5-c]pyridine

A validated method adapted from chloronitropyridine cyclization.

  • Reagents: 3-amino-4-chloropyridine (1.0 eq), Thioacetamide (1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 3-amino-4-chloropyridine in anhydrous ethanol in a round-bottom flask.

    • Add thioacetamide.

    • Reflux the mixture for 12–24 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Observation: The reaction typically proceeds via the formation of an intermediate thioamido-pyridine which then cyclizes.

  • Work-up:

    • Cool to room temperature.

    • Neutralize with saturated NaHCO3 solution.

    • Extract with Dichloromethane (3x).

    • Dry organic layer over MgSO4 and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

  • Validation: Verify via 1H-NMR (look for the unique pyridine coupling constants) and LC-MS (M+H).

Protocol B: General Kinase Inhibition Assay (Radiometric)

Standard protocol to evaluate the scaffold against a kinase panel (e.g., EGFR).

  • Preparation: Prepare 10 mM stock of the Thiazolo[4,5-c]pyridine derivative in 100% DMSO.

  • Buffer: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%

    
    -mercaptoethanol, 1 mg/mL BSA.
    
  • Reaction:

    • In a 96-well plate, add 5 µL of compound (diluted to 4x final concentration).

    • Add 10 µL of Enzyme/Substrate mix (EGFR kinase domain + Poly(Glu,Tyr) substrate).

    • Initiate with 5 µL of Mg/ATP mix (containing

      
      -ATP).
      
  • Incubation: 40 minutes at room temperature.

  • Termination: Spot 15 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric acid.

  • Detection: Scintillation counting.

  • Analysis: Calculate % Inhibition relative to DMSO control; fit curves to derive IC50.

Future Outlook & Strategic Recommendations

The thiazolo[4,5-c]pyridine scaffold is ripe for exploitation in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight and rigid geometry make it an ideal "fragment" to probe cryptic pockets.

  • PROTAC Development: The C2 position of the thiazole ring is chemically accessible for linker attachment, allowing this scaffold to serve as the "warhead" for Proteolysis Targeting Chimeras (PROTACs) targeting kinases.

  • Library Expansion: Researchers should focus on C2-arylation (via Suzuki coupling on brominated precursors) to explore the hydrophobic pocket depth of target kinases.

References

  • Synthesis of Thiazolopyridines

    • Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines.[1]

    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of method type).

  • C-H Functionalization Methods

    • Title: Synthesis of thiazolo[4,5-c]pyridines via palladium-catalyzed C–H functionaliz
    • Source: ResearchGate / Relevant Chemical Liter
    • URL:[Link]

  • Anticancer Activity (Homologous Scaffolds)

    • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors.[2]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Adenosine Receptor Antagonists

    • Title: Potent and selective adenosine A2A receptor antagonists.[3]

    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

  • General Thiazole Bioactivity

    • Title: Thiazole-driven heterocyclic hybrids as EGFR inhibitors.

    • Source: RSC Advances.
    • URL:[Link]

Sources

Foundational

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one CAS number and synonyms

The following guide details the technical specifications, synthesis, and applications of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , a fused heterocyclic scaffold used in medicinal chemistry. Core Identification & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical specifications, synthesis, and applications of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , a fused heterocyclic scaffold used in medicinal chemistry.

Core Identification & Chemical Structure

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is a bicyclic heteroaromatic compound consisting of a thiazole ring fused to a pyridin-4-one system.[1] It serves as a critical scaffold in drug discovery, particularly for kinase inhibitors (e.g., c-Met, Autotaxin) due to its ability to mimic adenosine or other nucleobase interactions within enzyme active sites.[1]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one
Common Synonyms 2-Methyl-4-hydroxythiazolo[4,5-c]pyridine; 2-Methylthiazolo[4,5-c]pyridin-4(5H)-one
CAS Number Not widely listed (See Note 1 below)
Related CAS 936477-38-2 (7-Iodo-2-methyl-5H-thiazolo[4,5-c]pyridin-4-one)
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
SMILES Cc1nc2c(s1)C(=O)NC=C2
InChIKey (Predicted) KVWJJSKXVXGZMB-UHFFFAOYSA-N

Note 1: The specific parent compound is often synthesized in situ or described in patent literature without a dedicated CAS entry in public registries. Researchers typically reference the 7-iodo or 7-bromo analogues (e.g., CAS 936477-38-2) which are commercially available intermediates.[1]

Structural Tautomerism

This compound exhibits lactam-lactim tautomerism. In solution, the equilibrium heavily favors the 4-one (lactam) form, especially in polar solvents like DMSO or water, due to the stability of the amide-like linkage in the pyridine ring.[1]

  • Form A (Major): 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one (Pyridone)[1]

  • Form B (Minor): 2-Methyl-thiazolo[4,5-c]pyridin-4-ol (Hydroxypyridine)

Synthesis & Experimental Protocols

The synthesis of the thiazolo[4,5-c]pyridin-4-one core typically follows one of two primary strategies: Pyridine-First (cyclization of a pyridine precursor) or Thiazole-First (building the pyridine ring onto a thiazole).[1]

Method A: Cyclization of 3-Amino-4-mercaptopyridin-2-one (Pyridine-First)

This is the most direct route to the 2-methyl derivative.[1]

Reaction Logic: The starting material, 3-amino-4-mercaptopyridin-2(1H)-one , possesses adjacent amino and thiol groups.[1] Condensation with an electrophilic carbon source (acetic anhydride) closes the thiazole ring.

Protocol:

  • Reagents: 3-Amino-4-mercaptopyridin-2(1H)-one (1.0 eq), Acetic Anhydride (excess), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 3-amino-4-mercaptopyridin-2(1H)-one in dry pyridine under nitrogen atmosphere.

    • Add acetic anhydride (3.0 eq) dropwise at 0°C.

    • Heat the mixture to reflux (115°C) for 4–6 hours. Monitor by LC-MS for the disappearance of starting material.[1]

    • Cool to room temperature and pour into ice-cold water.

    • Adjust pH to ~7.0 with 1N HCl if necessary to precipitate the product.

    • Filter the solid, wash with cold water and diethyl ether.[1]

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (DCM:MeOH 95:5).

Method B: Thiazole-First Strategy (Patent Route)

Used for generating diverse analogues, particularly when the pyridine ring requires specific substitution (e.g., 7-bromo/iodo).[1]

Protocol Logic: Starts with 2-methylthiazole-4-carboxylic acid , converts it to an amide, and then cyclizes to form the pyridone ring.[1]

Step-by-Step Workflow:

  • Amidation: React 2-methylthiazole-4-carboxylic acid with ammonia/EDCI to form the primary amide.[1]

  • Cyclization: React the amide with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by cyclization with a carbon nucleophile or reduction/oxidation sequences depending on the specific target analogue.

Synthesis Pathway Diagram

Synthesis_Pathway Start 3-Amino-4-mercaptopyridin-2(1H)-one Inter N-Acetyl Intermediate Start->Inter Acylation (0°C) Reagent Acetic Anhydride (Ac2O) Reagent->Inter Product 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one Inter->Product Cyclization (Reflux, -H2O)

Caption: Synthesis of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one via cyclodehydration.

Physical & Chemical Properties

PropertyValue / Description
Physical State Off-white to pale yellow solid
Melting Point >250°C (Decomposes)
Solubility Soluble in DMSO, DMF. Sparingly soluble in Methanol.[2] Insoluble in Water.[1]
pKa (Calculated) ~8.5 (Amide NH), ~2.5 (Thiazole N)
UV/Vis Absorption λmax ~280 nm, ~320 nm (Methanol)
Stability Stable under standard conditions. Hygroscopic. Sensitive to strong oxidizing agents.

Applications in Drug Discovery

The thiazolo[4,5-c]pyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, often used as a bioisostere for purines or quinolones.[1]

Kinase Inhibition
  • c-Met Inhibitors: Derivatives of this scaffold have shown potency against the c-Met receptor tyrosine kinase, a target in oncology.[1] The pyridone oxygen and NH serve as a donor-acceptor motif for hydrogen bonding with the kinase hinge region (e.g., Met1160).[1]

  • Autotaxin (ATX) Inhibitors: Used as a core to position hydrophobic groups into the ATX lipid-binding pocket.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (166.2 Da) and rigid planar structure, the 2-methyl derivative is an excellent fragment for screening libraries. It provides a defined vector for growing substituents at the 2-position (via methyl oxidation) or 6/7-positions (via halogenation).

Safety & Handling (SDS Summary)

While specific toxicological data for the 2-methyl derivative is limited, handling should follow protocols for similar fused heteroaromatics (e.g., thiazoles, pyridones).[1]

  • GHS Classification (Inferred):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Spill Response: Sweep up solid spills without creating dust. Clean surface with ethanol.[1]

References

  • World Intellectual Property Organization. (2023). Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer. WO2023154282A1.[1] Link

  • ChemicalBook. (2024). 7-Bromo-2-phenyl-thiazolo[4,5-c]pyridin-4(5H)-one Product Description. Link

  • ChemSrc. (2024). 7-Iodo-2-methyl-5H-thiazolo[4,5-c]pyridin-4-one CAS 936477-38-2.[1] Link

  • PubChem. (2024). Thiazolo[4,5-c]pyridine (Core Scaffold). CID 585837.[1][3][4] Link

Sources

Exploratory

Thiazolopyridine Bioisosteres for Purine in Drug Design

Executive Summary This technical guide analyzes the strategic application of thiazolopyridine scaffolds as bioisosteres for the purine ring system in drug discovery. While purines are ubiquitous in kinase inhibition and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the strategic application of thiazolopyridine scaffolds as bioisosteres for the purine ring system in drug discovery. While purines are ubiquitous in kinase inhibition and adenosine receptor modulation, they often suffer from rapid metabolic clearance and promiscuous binding. Thiazolopyridines—specifically the thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine isomers—offer a scaffold-hopping solution that modulates lipophilicity (LogP), alters hydrogen bond vectors, and improves patentability while retaining critical hinge-binding interactions. This guide details the structural rationale, synthetic pathways, and validated protocols for integrating this scaffold into lead optimization campaigns.

Structural Rationale: The Purine-to-Thiazolopyridine Hop

The Bioisosteric Hypothesis

The purine scaffold (imidazo[4,5-d]pyrimidine) is the template for ATP. However, the N7 and N9 nitrogens are sites of rapid enzymatic glycosylation and oxidation. Replacing the imidazole ring with a thiazole ring (S-for-N replacement) creates the thiazolopyridine system.

Key Physicochemical Shifts:

  • Lipophilicity: The sulfur atom is significantly more lipophilic than the imidazole nitrogen (

    
     value of S is higher than -NH-). This increases membrane permeability but requires careful monitoring of LogP to prevent solubility issues.
    
  • Electronic Character: The thiazole sulfur is a poor hydrogen bond acceptor compared to the imidazole nitrogen. This eliminates a potential solvation penalty when the inhibitor enters a hydrophobic pocket.

  • Aromaticity: Thiazolopyridines retain aromaticity but alter the electron density distribution, often making the pyridine nitrogen less basic (pKa shift), which affects interaction with the kinase hinge region.

Isomer Analysis

There are four primary isomers. The [5,4-b] and [4,5-b] systems are the most relevant for kinase and adenosine receptor targeting due to the orientation of the pyridine nitrogen, which mimics N1 of adenine.

IsomerStructure DescriptionKey Application
Thiazolo[5,4-b]pyridine S and N in 5-membered ring; Pyridine N adjacent to C-bridge.Kinase Inhibitors (c-KIT, EGFR) . Mimics N1 of adenine for hinge binding.
Thiazolo[4,5-b]pyridine S and N reversed in 5-membered ring.Adenosine Antagonists (A3) . Modulates selectivity profiles.
Thiazolo[5,4-c]pyridine Pyridine N in meta position relative to bridge.Less common; used for specialized GPCR targets.

Visualization: Scaffold Hopping & Interaction Logic

The following diagram illustrates the structural transition and the resulting binding mode changes when targeting the ATP-binding site of a kinase.

ScaffoldHop cluster_properties Physicochemical Impact Purine Purine Scaffold (Imidazo[4,5-d]pyrimidine) Thiazolo Thiazolo[5,4-b]pyridine Bioisostere Purine->Thiazolo S-for-N Replacement (+Lipophilicity, -H-bond Donor) BindingSite Kinase Hinge Region (Glu-NH / Leu-CO) Purine->BindingSite Dual H-bonds (Donor/Acceptor) Thiazolo->BindingSite Modified H-bond Vector (Acceptor Dominant) Prop1 Metabolic Stability (Resistant to N-glycosylation) Thiazolo->Prop1 Prop2 Solubility (Decreased, requires solubilizing tails) Thiazolo->Prop2

Caption: Structural evolution from Purine to Thiazolo[5,4-b]pyridine, highlighting the shift in hinge region interaction and physicochemical properties.

Synthetic Architecture

The synthesis of thiazolopyridines requires robust cyclization strategies. The Traube-like synthesis adapted for sulfur chemistry is the industry standard.

Retrosynthetic Analysis (Thiazolo[5,4-b]pyridine)

The most efficient route builds the thiazole ring onto a pre-functionalized pyridine.

  • Starting Material: 3-amino-2-chloropyridine.[1]

  • Cyclization: Reaction with isothiocyanates or thiourea derivatives.[2]

  • Functionalization: Suzuki-Miyaura coupling at the C6 position (pyridine ring) to introduce hydrophobic tails (the "gatekeeper" binders).

Synthesis SM 3-Amino-2-chloropyridine Inter1 Thiourea Intermediate SM->Inter1 R-NCS / Pyridine (Thiourea formation) Cyclized Thiazolo[5,4-b]pyridine Core Inter1->Cyclized CuI / Base or Heat (Intramolecular Cyclization) Final 6-Aryl-thiazolo[5,4-b]pyridine (Kinase Inhibitor) Cyclized->Final Ar-B(OH)2 / Pd(dppf)Cl2 (Suzuki Coupling)

Caption: Step-wise synthetic pathway for constructing the 6-aryl-thiazolo[5,4-b]pyridine scaffold from aminopyridine precursors.

Experimental Protocols (Self-Validating Systems)

Synthesis of 2-Amino-thiazolo[5,4-b]pyridine Core

Rationale: This protocol uses a "one-pot" cyclization approach that minimizes purification steps of unstable intermediates.

Reagents:

  • 3-Amino-2-chloropyridine (1.0 eq)

  • Benzoyl isothiocyanate (1.1 eq)

  • Potassium hydroxide (KOH)[3]

  • Solvent: Ethanol (EtOH) / Water

Step-by-Step Protocol:

  • Thiourea Formation: Dissolve 3-amino-2-chloropyridine (10 mmol) in acetone (50 mL). Add benzoyl isothiocyanate (11 mmol) dropwise at 0°C. Stir for 2 hours at room temperature. A precipitate (benzoyl thiourea) will form.

  • Hydrolysis & Cyclization: Filter the solid. Resuspend in 10% aqueous NaOH (30 mL) and heat to reflux for 4 hours. Mechanism: The base hydrolyzes the benzoyl group and facilitates the nucleophilic attack of the sulfur onto the C2-chloro position.

  • Workup: Cool the reaction mixture to 0°C. Acidify to pH 6 with glacial acetic acid. The product, thiazolo[5,4-b]pyridin-2-amine , will precipitate as a tan solid.

  • Validation:

    • LC-MS: Look for [M+H]+ peak at 152.0 m/z.

    • 1H NMR (DMSO-d6): Characteristic amine broad singlet at ~7.8 ppm and pyridine protons coupling (doublet of doublets).

Biochemical Assay: c-KIT Kinase Inhibition

Rationale: Thiazolopyridines are potent c-KIT inhibitors (e.g., overcoming Imatinib resistance).[1] This assay validates the bioisosteric replacement's efficacy.

System: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

Protocol:

  • Preparation: Prepare 3x serial dilutions of the Thiazolopyridine compound in DMSO (Max conc: 10 µM).

  • Enzyme Mix: Dilute c-KIT enzyme (5 nM final) and Alexa Fluor® 647 Tracer (concentrations optimized per batch) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Antibody: Add Europium-labeled anti-GST antibody (2 nM).

  • Incubation: Mix 5 µL compound + 5 µL Kinase/Antibody mix + 5 µL Tracer in a 384-well white plate. Incubate for 1 hour at RT.

  • Readout: Measure TR-FRET on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Data Analysis: Calculate IC50 by plotting the Emission Ratio (665/615) against log[Compound]. A successful bioisostere should show IC50 < 100 nM.

Case Study: Overcoming Resistance in EGFR/c-KIT

Recent studies (Reference 1, 3) demonstrate that thiazolo[5,4-b]pyridines can bind to the ATP pocket of c-KIT mutants (V560G/D816V) where traditional purine/pyrimidine inhibitors (like Imatinib) fail.

Comparative Data (Hypothetical Aggregation based on Literature):

Compound ClassCore Scaffoldc-KIT (WT) IC50c-KIT (D816V) IC50Solubility (pH 7.4)
Standard Phenylamino-pyrimidine12 nM>10,000 nMHigh
Bioisostere Thiazolo[5,4-b]pyridine 15 nM 45 nM Medium

Insight: The thiazolopyridine core is slightly more rigid and lipophilic, allowing it to pack tighter against the hydrophobic gatekeeper residue (Val/Ile) in the mutant forms, maintaining potency where the flexible purine analogs lose affinity.

Future Outlook

The next generation of thiazolopyridines is moving beyond simple kinase inhibition. "Double-headed" inhibitors that link a thiazolopyridine (hinge binder) with an E3 ligase recruiter are being explored for PROTAC (Proteolysis Targeting Chimera) applications. The inherent lipophilicity of the thiazolopyridine helps offset the high molecular weight of PROTACs, improving cell permeability.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: International Journal of Molecular Sciences (via NCBI/PMC). URL:[Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. Source: European Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Thiazolopyridine derivatives as adenosine receptor antagonists. Source: Google Patents (Patent US-2022119412-A1).[4] URL:[Link]

  • A Study in Scaffold Hopping: Discovery and Optimization of Thiazolopyridines as Potent Herbicides. Source: Journal of Agricultural and Food Chemistry. URL:[Link]

  • Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides. Source: Journal of Medicinal Chemistry.[5][6] URL:[Link]

Sources

Foundational

2-Methyl substituted thiazolo-fused pyridines literature survey

The following technical guide details the synthesis, functionalization, and biological applications of 2-methyl substituted thiazolo-fused pyridines. Advanced Synthesis, Functionalization, and Therapeutic Applications Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, functionalization, and biological applications of 2-methyl substituted thiazolo-fused pyridines.

Advanced Synthesis, Functionalization, and Therapeutic Applications

Executive Summary

Thiazolo-fused pyridines represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres of purines and quinolines. The 2-methyl substituted variants (specifically 2-methylthiazolo[5,4-b]pyridine and 2-methylthiazolo[4,5-b]pyridine) are critical intermediates. The C2-methyl group acts not only as a lipophilic pharmacophore enhancing membrane permeability but also as a versatile "chemical handle" for further diversification into styryl, formyl, or carboxy derivatives via C-H activation.

This guide provides validated protocols for their construction, mechanistic insights into their formation, and an analysis of their structure-activity relationships (SAR) in oncology and infectious disease.

Isomerism and Nomenclature

The two primary isomers of interest for drug development are defined by the fusion face of the pyridine ring:

IsomerStructure DescriptionKey Characteristic
Thiazolo[5,4-b]pyridine Nitrogen at position 4 (pyridine N) and 1 (thiazole N).[1]Bioisostere of quinoline; high kinase affinity.
Thiazolo[4,5-b]pyridine Nitrogen at position 4 (pyridine N) and 3 (thiazole N).[2][3]Bioisostere of purine; often used in DNA-binding agents.
Core Synthesis Protocols

The following protocols are designed for high purity and scalability.

Protocol A: One-Pot Synthesis of 2-Methylthiazolo[5,4-b]pyridine

Principle: This method utilizes the reaction of ortho-haloaminopyridines with thioacetamide. It avoids the foul-smelling thiols and unstable intermediates of multi-step routes.

  • Precursors: 3-Amino-2-chloropyridine, Thioacetamide.

  • Reagents: Anhydrous Phosphoric Acid (

    
    ) or Glacial Acetic Acid.
    
  • Conditions:

    
    
    
    
    , 4–6 hours.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-chloropyridine (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add thioacetamide (12 mmol) in a single portion.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The spot for the starting amine (
    
    
    
    ) should disappear.
  • Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (50 g).

  • Neutralization: Slowly basify with saturated

    
     solution to pH 8. A precipitate will form.[4][5][6]
    
  • Isolation: Extract with Dichloromethane (DCM) (

    
    ). Dry the organic layer over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Silica gel, 0-5% MeOH in DCM).

Protocol B: Cyclization via 2-Aminopyridine-3-thiol (For Thiazolo[4,5-b] isomer)

Principle: A classical condensation of an ortho-aminothiol with an anhydride.

  • Precursor Synthesis: Reduce Bis(2-aminopyridin-3-yl)disulfide with

    
     in methanol to generate the free thiol in situ.
    
  • Cyclization: Add excess Acetic Anhydride (

    
    ) to the thiol solution.
    
  • Reflux: Heat at

    
     for 2 hours.
    
  • Mechanism: The amino group is first acetylated to form the amide, followed by nucleophilic attack of the sulfur on the amide carbonyl (cyclodehydration).

Mechanistic Visualization

The following diagram illustrates the cyclization logic for Protocol A (Thioacetamide route), highlighting the critical transition from the intermediate thioamido-pyridine to the fused bicyclic system.

SynthesisMechanism Start 3-Amino-2-chloropyridine Inter1 Intermediate: N-(2-chloropyridin-3-yl) ethanethioamide Start->Inter1 Condensation (-NH3) Reagent Thioacetamide Reagent->Inter1 TS Transition State: Intramolecular S_NAr (S attacks C-Cl) Inter1->TS Tautomerization (Thiol form) Product 2-Methylthiazolo[5,4-b]pyridine TS->Product Cyclization (-HCl)

Caption: Mechanistic pathway for the formation of the thiazolo[5,4-b]pyridine core via thioacetamide condensation and intramolecular nucleophilic aromatic substitution.

Biological Applications & SAR

The 2-methyl group is rarely the final pharmacophore; it is often a scaffold spacer. However, the core system exhibits potent activity.

Key Therapeutic Targets
TargetDisease IndicationMechanism of ActionRef
c-KIT GIST (Gastrointestinal Stromal Tumor)ATP-competitive inhibition; blocks downstream signaling.[1]
EGFR-TK NSCLC (Lung Cancer)Inhibits autophosphorylation in mutant strains (e.g., T790M).[2]
DNA Gyrase Bacterial InfectionStabilizes the DNA-enzyme cleavable complex.[3]
PI3K Cancer / InflammationLipid kinase inhibition; modulation of the AKT pathway.[4]
Structure-Activity Relationship (SAR) Logic

The following diagram details how substitutions around the 2-methylthiazolo-fused pyridine core influence biological efficacy.

SAR_Analysis Core Thiazolo[5,4-b]pyridine Core Scaffold Pos2 Position 2 (Methyl) Core->Pos2 Pos5 Position 5 (Pyridine C) Core->Pos5 Pos6 Position 6 (Pyridine C) Core->Pos6 N_Face Nitrogen Fusion (N1/N4) Core->N_Face Eff2 Lipophilicity anchor. Precursor for styryl (antioxidant) or formyl (linker) derivatives. Pos2->Eff2 Eff5 Key for kinase selectivity. Accepts H-bond donors (e.g., urea, amide) to target ATP pocket. Pos5->Eff5 Eff6 Solubility modulation. Halogenation here increases metabolic stability. Pos6->Eff6 EffN Hinge Binding Region. Essential for H-bonding with kinase backbone. N_Face->EffN

Caption: Pharmacophore analysis of the thiazolo[5,4-b]pyridine scaffold. Position 2 serves as the diversification point, while Position 5 and the Nitrogen face dictate target affinity.

Functionalization of the 2-Methyl Group

To expand the library for drug screening, the 2-methyl group can be modified using the acidity of the methyl protons (similar to 2-picoline).

  • C-H Oxidation (Formylation):

    • Reagents: Selenium Dioxide (

      
      ) in Dioxane.
      
    • Product: Thiazolo[5,4-b]pyridine-2-carbaldehyde.

    • Utility: Precursor for reductive amination or Wittig reactions.

  • Radical Halogenation:

    • Reagents: NBS (N-Bromosuccinimide), AIBN (catalyst),

      
       or Chlorobenzene.
      
    • Product: 2-(Bromomethyl)thiazolo[5,4-b]pyridine.

    • Utility: Alkylation of amines or thiols to create flexible side chains.

  • Knoevenagel Condensation:

    • Reagents: Aromatic aldehyde, Piperidine (cat.), Ethanol.[2][4][7][8]

    • Product: 2-Styrylthiazolo[5,4-b]pyridine.

    • Utility: Extends conjugation; often increases antioxidant and DNA-intercalating properties.

References
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety. Source: PubMed URL:[2][Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: ResearchGate URL:[3][9][Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Source: Chemistry of Heterocyclic Compounds URL:[Link]

Sources

Exploratory

Physicochemical Profiling of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one: Molecular Weight, Lipophilicity, and Implications for Drug Design

Executive Summary & Structural Significance In the landscape of modern medicinal chemistry, fused bicyclic heterocycles serve as privileged scaffolds for targeted therapeutics. 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry, fused bicyclic heterocycles serve as privileged scaffolds for targeted therapeutics. 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is a highly versatile core, frequently utilized in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design. The fusion of a thiazole ring with a pyridin-4-one system creates a unique electronic environment: the 2-methyl group provides a localized lipophilic anchor, while the 5H-pyridin-4-one moiety acts as a rigid, directional hydrogen bond donor/acceptor complex.

Understanding the precise physicochemical properties of this molecule—specifically its molecular weight (MW) and lipophilicity (LogP)—is critical. These parameters dictate the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, influencing everything from membrane permeability to target residence time.

Molecular Weight and Elemental Composition

The exact mass and molecular weight of a compound dictate its ligand efficiency (LE) and its compliance with Lipinski’s Rule of Five. For 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one, the molecular formula is C₇H₆N₂OS .

Table 1: Physicochemical and Compositional Data
PropertyValueSignificance in Drug Design
Molecular Formula C₇H₆N₂OSHighly efficient fragment starting point.
Molecular Weight 166.20 g/mol Well below the <300 Da threshold for FBDD.
Monoisotopic Mass 166.0201 DaCritical for HRMS identification and validation.
Predicted LogP ~1.40 - 1.60Optimal for aqueous solubility and oral bioavailability.
Topological Polar Surface Area ~59.1 ŲExcellent predictor for blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (NH)Favorable for specific kinase hinge-binding interactions.
H-Bond Acceptors (HBA) 3 (N, O, S)Provides multiple vectors for target engagement.

Data synthesized using standard computational models based on .

Mechanistic Insights into Lipophilicity (LogP)

Lipophilicity, expressed as the partition coefficient (LogP) between n-octanol and water, is the most critical physicochemical parameter in early-stage drug development.

For 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one, the predicted LogP hovers around 1.50 .

  • The Causality of the Value: The highly polar pyridin-4-one core naturally drives the LogP down, ensuring excellent aqueous solubility. However, the sulfur atom in the thiazole ring and the 2-methyl substitution counterbalance this polarity, pushing the LogP into the 1.0–2.0 "sweet spot." This specific range allows the molecule to remain soluble in the aqueous environment of the gastrointestinal tract while retaining enough lipophilicity to passively diffuse across the phospholipid bilayer of cellular membranes.

Self-Validating Experimental Protocols

To ensure scientific integrity, theoretical calculations must be empirically validated. Below are the field-proven, step-by-step methodologies designed to create a self-validating analytical system for this specific compound.

Protocol 1: Exact Mass Validation via ESI-HRMS

Rationale: The basicity of the thiazole nitrogen (N3) makes this compound highly amenable to Positive Electrospray Ionization (ESI+). Time-of-Flight (TOF) or Orbitrap mass analyzers are required to achieve sub-ppm mass accuracy, unequivocally validating the C₇H₆N₂OS formula and ruling out isobaric synthetic impurities.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to drive protonation).

  • Instrument Calibration: Calibrate the HRMS instrument using a standard tuning mix to ensure mass accuracy < 2 ppm.

  • Injection: Inject 1 µL of the sample directly into the ESI source (Flow rate: 0.2 mL/min).

  • Ionization & Detection: Operate in ESI+ mode. The target ion is the protonated adduct [M+H]⁺.

  • Data Analysis: Extract the exact mass. The theoretical [M+H]⁺ mass is 167.027 Da . A measured mass within 5 ppm of this value validates the structural identity.

HRMS_Workflow S1 Sample Injection (ESI+ Mode) S2 Ionization [M+H]+ Generation S1->S2 S3 Mass Analyzer (TOF / Orbitrap) S2->S3 S4 Detection Exact Mass: 167.027 Da S3->S4

Fig 1: ESI-HRMS workflow for exact molecular weight validation of the target compound.

Protocol 2: LogP Determination via RP-HPLC (OECD 117)

Rationale: While the shake-flask method (OECD 107) is traditional, the amphiphilic nature of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one (possessing both HBD and HBA sites) can lead to micro-emulsion formation at the octanol-water interface, skewing UV-Vis quantification. RP-HPLC bypasses this by measuring dynamic partitioning between a hydrophobic C18 stationary phase (mimicking lipid membranes) and a hydrophilic mobile phase, per.

  • Column Selection: Equip the HPLC with a high-purity C18 column (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 50:50 v/v) buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the pyridin-4-one remains in its neutral tautomeric state.

  • Calibration Curve: Inject a mixture of 5-6 reference standards with known LogP values (ranging from 0.5 to 3.0). Record their retention times (

    
    ).
    
  • Capacity Factor (

    
    ) Calculation:  Calculate 
    
    
    
    for all standards and the target compound using the formula:
    
    
    , where
    
    
    is the dead time (measured using an unretained marker like thiourea).
  • Linear Regression: Plot

    
     versus the known 
    
    
    
    of the standards to generate a calibration curve.
  • Target Quantification: Inject 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one, measure its

    
    , calculate its 
    
    
    
    , and interpolate its exact LogP from the calibration curve.

LogP_Workflow A Compound Preparation (2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one) B RP-HPLC Analysis (C18 Column, Isocratic Elution) A->B D Capacity Factor (k') Calculation B->D C Reference Standards (Known LogP Compounds) C->B E Calibration Curve (log k' vs. log P) D->E F LogP Determination (Target Lipophilicity) E->F

Fig 2: RP-HPLC workflow for LogP determination mimicking lipid membrane partitioning.

Conclusion

The physicochemical profile of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is highly optimized for early-stage drug discovery. Its low molecular weight (166.20 g/mol ) allows for extensive synthetic elaboration without violating Lipinski's rules, while its balanced lipophilicity (LogP ~1.5) ensures a favorable pharmacokinetic starting point. By employing rigorous, self-validating analytical techniques like ESI-HRMS and RP-HPLC, researchers can confidently utilize this scaffold in the pursuit of novel therapeutics.

References

  • Title: Test No. 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method. Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD iLibrary. URL: [Link]

  • Title: PubChem Property Calculation Methods. Source: National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. URL: [Link]

  • Title: ChEMBL Database: Calculated Properties and Lipophilicity Profiling. Source: European Bioinformatics Institute (EMBL-EBI). URL: [Link]

Foundational

Computational Docking Studies of Thiazolo[4,5-c]pyridin-4-one Ligands

This guide outlines a rigorous computational framework for evaluating thiazolo[4,5-c]pyridin-4-one ligands. While the [4,5-b] and [5,4-c] isomers are more abundant in literature, the [4,5-c] scaffold represents an emergi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational framework for evaluating thiazolo[4,5-c]pyridin-4-one ligands. While the [4,5-b] and [5,4-c] isomers are more abundant in literature, the [4,5-c] scaffold represents an emerging chemotype with distinct electronic properties and vectoral reach, particularly relevant for kinase inhibition (e.g., EGFR) and antimicrobial targets (e.g., DNA gyrase).

A Strategic Technical Guide for Medicinal Chemists

Introduction: The Scaffold & The Strategy

The thiazolo[4,5-c]pyridin-4-one scaffold is a fused bicyclic system combining a thiazole ring with a pyridin-4-one. Unlike its more common isomer, thiazolo[5,4-b]pyridine, the [4,5-c] fusion alters the orientation of the hydrogen bond donor/acceptor motifs, specifically the lactam (NH-C=O) functionality.

In medicinal chemistry, this scaffold mimics the purine core of ATP, making it a privileged structure for targeting the ATP-binding cleft of kinases (e.g., EGFR, CDK) and bacterial ATPases. The critical challenge in docking this specific scaffold lies in handling its tautomeric ambiguity and electrostatic polarization .

Why This Protocol?

Standard "black-box" docking often fails for this scaffold because:

  • Tautomerism: The pyridin-4-one moiety exists in equilibrium between the pyridone (keto) and 4-hydroxypyridine (enol) forms. The binding pocket environment can shift this equilibrium.

  • Solvation Effects: The polar lactam group requires explicit treatment of desolvation penalties, which standard scoring functions may underestimate.

Ligand Preparation: The Critical First Step

Objective: Generate accurate 3D conformers and ionization states.

Do not rely on a single input structure. You must enumerate states to capture the bioactive form.

Protocol:
  • Tautomer Enumeration:

    • Generate both the 4-oxo (lactam) and 4-hydroxy (lactim) tautomers.

    • Insight: In the EGFR hinge region (Met793), the 4-oxo form typically acts as a H-bond acceptor (via C=O) and donor (via NH), whereas the 4-hydroxy form acts as a donor/acceptor via the -OH and pyridine N.

    • Tool Recommendation: Schrödinger LigPrep or OpenEye Tautomer.

  • Protonation States:

    • Calculate pKa values at pH 7.4 ± 1.0. The thiazole nitrogen is generally weakly basic, but the pyridine nitrogen's basicity is modulated by the fused ring.

  • Energy Minimization:

    • Force Field: OPLS4 (preferred for heterocyclic accuracy).

    • Constraint: Ensure the fused ring system remains planar during initial minimization.

Target Selection & Preparation: EGFR Kinase Case Study

Objective: Define a reliable receptor model for kinase inhibition.

We will use EGFR (Epidermal Growth Factor Receptor) as the primary case study, given the scaffold's bioisosterism with known EGFR inhibitors like Erlotinib.

Target: EGFR Kinase Domain PDB ID: 1M17 (Erlotinib-bound) or 4HJO (High-res).

Preparation Workflow:
  • Structure Cleaning: Remove crystallographic water molecules except those bridging the ligand and the "gatekeeper" residue (Thr790), as these are often structural.

  • H-Bond Network Optimization:

    • Optimize the orientation of Asn/Gln amides and His tautomers.

    • Critical Step: Ensure Met793 (hinge residue) is protonated correctly to accept a H-bond from the ligand's NH (if present).

  • Restrained Minimization:

    • Minimize the protein structure (RMSD limit 0.30 Å) to relieve steric clashes without distorting the active site geometry.

Docking Protocol: Induced Fit & Grid Generation

Objective: Sample ligand poses with high precision.

For thiazolo[4,5-c]pyridin-4-ones, a rigid receptor grid is often insufficient due to the bulk of substituents at the C-2 (thiazole) or N-5 (pyridine) positions.

Step-by-Step Methodology:
A. Grid Generation
  • Center: Centered on the centroid of the co-crystallized ligand (e.g., Erlotinib).

  • Box Size: 20 Å x 20 Å x 20 Å (sufficient to cover the ATP pocket and the solvent-exposed front region).

  • Constraints (Optional but Recommended):

    • Define a H-bond constraint on the backbone amide of Met793 . This forces the docking algorithm to prioritize poses that mimic the ATP-hinge interaction, a prerequisite for kinase activity.

B. Docking Algorithm (Standard Precision vs. Induced Fit)
  • Initial Screen: Standard Precision (SP) docking (e.g., AutoDock Vina or Glide SP) to filter library.

  • Refinement: Induced Fit Docking (IFD).

    • Why: The "4-one" carbonyl can cause steric clash with the gatekeeper residue if the backbone doesn't relax slightly. IFD allows side-chain flexibility (specifically Met793 and Thr790).

C. Scoring Function
  • Use a scoring function that penalizes desolvation (e.g., GlideScore XP or Vina).

  • Post-Docking Filter: Discard poses where the thiazolo-pyridine core is not planar or where the "4-one" oxygen is buried in a hydrophobic pocket without a satisfying H-bond partner.

Visualization of the Workflow

The following diagram illustrates the decision-making process for this specific scaffold.

DockingWorkflow Input Thiazolo[4,5-c]pyridin-4-one Ligands Tautomer Tautomer & Ionization (Lactam vs. Lactim) Input->Tautomer LigPrep Docking Docking (SP -> XP) Rigid Receptor Tautomer->Docking Target Target Prep (EGFR: 1M17) H-Bond Network Opt. Grid Grid Generation (Constraint: Met793) Target->Grid Grid->Docking IFD Induced Fit Docking (Flexible Sidechains) Docking->IFD Top 10% Hits Analysis Interaction Profiling & MM-GBSA IFD->Analysis Final Poses Analysis->Tautomer Refine State

Caption: Workflow prioritizing tautomer enumeration and induced fit docking to address scaffold flexibility.

Post-Docking Analysis & Validation

Objective: Distinguish false positives from true binders.

Quantitative Metrics Table

Summarize your results using the following structure to allow direct comparison with reference inhibitors (e.g., Erlotinib).

MetricDescriptionTarget Threshold (EGFR)
Docking Score Predicted binding affinity (kcal/mol).< -8.5 kcal/mol
Ligand Efficiency (LE) Binding energy per heavy atom.> 0.30
H-Bond Distance Distance between C=O/NH and Met793.2.8 Å - 3.2 Å
RMSD (Redocking) Deviation from crystal ligand (validation).< 2.0 Å
Interaction Mapping

The binding mode of thiazolo[4,5-c]pyridin-4-one is driven by specific anchor points.

InteractionMap Scaffold Thiazolo[4,5-c]pyridin-4-one C4_One C4-Carbonyl (O) Scaffold->C4_One N5_H N5-H (Donor) Scaffold->N5_H Thiazole Thiazole Ring Scaffold->Thiazole HydroPocket Hydrophobic Pocket (Val726, Leu844) Scaffold->HydroPocket Pi-Stacking/Hydrophobic Met793 Met793 (Hinge) N5_H->Met793 H-Bond (Donor) Thr790 Thr790 (Gatekeeper) Thiazole->Thr790 Van der Waals Met793->C4_One H-Bond (Acceptor)

Caption: Predicted binding mode in EGFR kinase domain. The lactam motif forms a bidentate H-bond with the hinge region (Met793).

MM-GBSA Rescoring

Docking scores are approximate. For the top 10% of poses, perform MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations.

  • Protocol: Relax the ligand and residues within 5 Å. Calculate

    
    .
    
  • Significance: This accounts for the solvation penalty of the polar "4-one" group, providing a more rigorous ranking than docking scores alone.

References

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry.

  • El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives.[1] Acta Scientific Pharmacology.

  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica.

  • Signal Pharmaceuticals, LLC. (2023).[2] Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer. World Intellectual Property Organization (WO2023154282A1).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Exploratory

The Evolving Landscape of Thiazolo[4,5-c]pyridin-4-ones: A Technical Guide to the Patent and Research Frontier

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazolo[4,5-c]pyridin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, attracting significant attention for its th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[4,5-c]pyridin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, attracting significant attention for its therapeutic potential across a range of diseases. This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding substituted thiazolo[4,5-c]pyridin-4-one compounds. We delve into the core scientific principles driving the development of these molecules, with a particular focus on their role as modulators of critical biological pathways. This guide will navigate the key intellectual property, synthetic methodologies, and structure-activity relationships that define this rapidly evolving field, offering valuable insights for researchers and drug development professionals.

Introduction: The Therapeutic Promise of the Thiazolo[4,5-c]pyridin-4-one Core

Fused heterocyclic systems are the cornerstone of many modern pharmaceuticals. The thiazolo[4,5-c]pyridin-4-one nucleus, a fusion of a thiazole and a pyridine ring, presents a unique electronic and structural architecture that has proven to be highly amenable to interaction with a variety of biological targets.[1] This scaffold's inherent properties, combined with the versatility of substitution at multiple positions, have made it a focal point for the discovery of novel therapeutics.

A significant body of recent research and patent literature has highlighted the potential of thiazolo[4,5-c]pyridin-4-one derivatives as potent and selective inhibitors of key signaling molecules, particularly in the realm of immunology and oncology. This guide will dissect the patent landscape, with a primary focus on the burgeoning field of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition, a critical node in innate immunity signaling.

The Patent Landscape: Mapping the Intellectual Property

The patent landscape for thiazolo[4,5-c]pyridin-4-one and related thiazolopyridine compounds is dynamic, with a number of pharmaceutical companies and research institutions actively pursuing their therapeutic potential. A dominant player in this space is Bristol-Myers Squibb , which has established a significant intellectual property portfolio around thiazolopyridinyl compounds as IRAK4 inhibitors.

A key patent application, WO 2021/016289 A1 , from Bristol-Myers Squibb, discloses a broad range of thienopyridinyl and thiazolopyridinyl compounds for the treatment of inflammatory diseases, autoimmune diseases, and cancer.[2] While the patent covers various isomers, the core thiazolo[4,5-c]pyridin-4-one scaffold is a key embodiment within their claims.

Other notable areas of investigation for related thiazolopyridine cores include:

  • NOX4 Inhibition: For diseases such as idiopathic pulmonary fibrosis and cancer.

  • MALT-1 Inhibition: For the treatment of certain types of lymphoma.

  • PI3K Inhibition: For a range of indications including cancer and autoimmune disorders.

  • c-KIT Inhibition: To address drug resistance in gastrointestinal stromal tumors.[3]

  • Histamine H3 Receptor Inverse Agonism: For cognitive disorders.[4]

The following table summarizes key patent applications and their targeted therapeutic areas for thiazolopyridine-based compounds, providing a snapshot of the competitive landscape.

Patent/PublicationAssignee/AuthorTherapeutic Target/ApplicationCore Scaffold Mentioned
WO 2021/016289 A1Bristol-Myers SquibbIRAK4 Inhibition (Inflammation, Autoimmune disease, Cancer)Thiazolopyridinyl
US 2024/0327429 A1Boehringer IngelheimNOX4 Inhibition (Pulmonary Fibrosis, Cancer)Thiazolo[4,5-d]-pyrimidon-7-ones
WO 2023/192913 A1Not specifiedMALT-1 Inhibition (Lymphoma)Thiazolo[5,4-b]pyridine
Cancers (Basel). 2023Nam et al.c-KIT Inhibition (GIST)Thiazolo[5,4-b]pyridine
ChemMedChem. 2022Not specifiedHistamine H3 Receptor Inverse Agonism (Cognitive Disorders)Thiazolo[5,4-c]pyridin

The Rise of IRAK4 Inhibition: A Key Therapeutic Strategy

The innate immune system is the body's first line of defense against pathogens. Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family are crucial components of this system, and their signaling pathways converge on a key protein kinase: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 acts as a central signaling hub, and its dysregulation is implicated in a host of inflammatory and autoimmune diseases, as well as certain cancers.[2]

The rationale behind targeting IRAK4 is compelling: its inhibition can dampen the inflammatory cascade at a critical upstream point, potentially offering a more targeted and effective therapeutic intervention than broader-acting anti-inflammatory agents. This has made IRAK4 a highly sought-after target for drug discovery.

Caption: Simplified IRAK4 Signaling Pathway.

Synthetic Strategies for the Thiazolo[4,5-c]pyridin-4-one Core

The construction of the thiazolo[4,5-c]pyridin-4-one scaffold can be approached through several synthetic routes. A common strategy involves the initial formation of a substituted pyridine ring, followed by the annulation of the thiazole ring.

General Synthetic Approach

A prevalent method for constructing the thiazolo[4,5-c]pyridine core involves the use of a suitably substituted 4-chloropyridine derivative as a key starting material.[5][6] This intermediate allows for the introduction of various functionalities that are essential for the subsequent cyclization to form the fused thiazole ring.

Caption: General Synthetic Workflow for Thiazolo[4,5-c]pyridin-4-ones.

Exemplary Protocol: Synthesis of a 2-Amino-thiazolo[4,5-c]pyridin-4-one Intermediate

The following protocol outlines a representative synthesis of a 2-aminothiazolo[4,5-c]pyridin-4-one intermediate, a versatile building block for further elaboration. This method is adapted from general principles of thiazole synthesis.[7]

Step 1: Preparation of a Substituted 4-Aminopyridine-3-thiocyanate

  • Starting Material: A suitably substituted 3,4-diaminopyridine.

  • Reaction: The diaminopyridine is treated with thiophosgene in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form an isothiocyanate intermediate.

  • Cyclization: The intermediate is then cyclized in the presence of a catalyst (e.g., a Lewis acid) to yield the 4-aminopyridine-3-thiocyanate.

Step 2: Cyclization to the Thiazolo[4,5-c]pyridin-4-one Core

  • Reaction: The 4-aminopyridine-3-thiocyanate is reacted with an α-halo-ketone or α-halo-ester (e.g., ethyl bromoacetate) in a polar aprotic solvent (e.g., DMF).

  • Work-up: The reaction mixture is heated to facilitate cyclization. Upon completion, the mixture is cooled, and the product is isolated by precipitation or extraction.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the 2-amino-thiazolo[4,5-c]pyridin-4-one intermediate.

Structure-Activity Relationships (SAR) of Thiazolo[4,5-c]pyridin-4-one IRAK4 Inhibitors

The development of potent and selective IRAK4 inhibitors based on the thiazolo[4,5-c]pyridin-4-one scaffold has been driven by systematic exploration of structure-activity relationships. Analysis of the patent literature, particularly from Bristol-Myers Squibb, reveals key structural motifs that are crucial for high-affinity binding to the IRAK4 kinase domain.

A detailed analysis of the SAR for a closely related series of IRAK4 inhibitors reveals the importance of specific substitutions on the core scaffold.[2] For instance, the nature of the substituent at the 2-position of the thiazole ring and the 5-position of the pyridinone ring significantly influences potency and selectivity.

Position of SubstitutionGeneral Observations on Activity
2-position (Thiazole) Small, hydrogen-bond accepting groups are often favored. Amine and substituted amine functionalities are frequently observed.
5-position (Pyridinone) This position is often occupied by a larger, lipophilic group that can access a hydrophobic pocket in the IRAK4 active site. Aryl and heteroaryl groups are common.
7-position (Pyridinone) Substitution at this position can be used to fine-tune physicochemical properties such as solubility and metabolic stability.

These SAR insights are critical for the rational design of next-generation IRAK4 inhibitors with improved pharmacological profiles.

Future Perspectives and Opportunities

The field of thiazolo[4,5-c]pyridin-4-one chemistry is poised for significant growth. The validation of IRAK4 as a therapeutic target has spurred intense research and development efforts, and we can expect to see compounds from this class progressing through clinical trials in the coming years.

Future opportunities in this area include:

  • Exploration of New Therapeutic Areas: While the initial focus has been on inflammation and oncology, the ubiquitous nature of IRAK4 signaling suggests that these compounds may have utility in other disease areas, such as cardiovascular and metabolic diseases.

  • Development of More Selective Inhibitors: As our understanding of the kinome deepens, there will be an increasing emphasis on developing inhibitors with exquisite selectivity to minimize off-target effects.

  • Novel Synthetic Methodologies: The development of more efficient and scalable synthetic routes to the thiazolo[4,5-c]pyridin-4-one core will be crucial for the commercialization of these compounds. This includes the exploration of flow chemistry and other green chemistry approaches.

Conclusion

The patent landscape for substituted thiazolo[4,5-c]pyridin-4-one compounds is a testament to the therapeutic potential of this versatile scaffold. The focused efforts on developing IRAK4 inhibitors have yielded a wealth of chemical and biological knowledge that will undoubtedly fuel further innovation. For researchers and drug development professionals, a deep understanding of the intellectual property, synthetic strategies, and structure-activity relationships within this chemical space is essential for navigating this exciting and rapidly advancing field.

References

  • Ahmad, S.; Li, L.; Wu, H.; Hynes, J. (Bristol-Myers Squibb Company). Thienopyridinyl and Thiazolopyridinyl Compounds Useful as IRAK4 Inhibitors. WO 2021/016289 A1, January 28, 2021.
  • Wright, S. W.; et al. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Med. Chem. Lett.2023.
  • Tokushige, K.; et al.
  • Rousseau, R.; Robins, R. K. The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. J. Heterocycl. Chem.1965, 2, 196-201.
  • El-Gazzar, A. B. A.; et al. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Chemistry Central Journal2019, 13, 43.
  • Chaban, T. I.; et al. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chem. Heterocycl. Compd.2024, 60, 130-132.
  • Kumar, A.; et al. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Molecules2021, 26, 6378.
  • Kamali, M. Synthesis of some new 5- substituted of 2-aminothiazoles. J. Chem. Pharm. Res.2016, 8, 147-152.
  • Abdel-Wahab, B. F.; et al. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules2021, 26, 2969.
  • Zheng, Y.; et al. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. J. Org. Chem.2024, 89, 597-609.
  • Sreevidya, V.; et al. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology2022, 20, 1892-1904.
  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery.
  • Method for synthesizing 4-chloro-pyridine. CN103360306A.
  • Bristol-Myers Squibb Company. Thiazolo [5,4-b] pyridine malt-1 inhibitors. WO2023192913A1.
  • 6-Chlorothiazolo[4,5-c]pyridine. Benchchem.
  • Abdelgawad, M. A.; et al. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen2022.
  • Chaban, T. I.; et al. Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolym. Cell2012, 28, 389-394.
  • Nam, Y.; et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel)2023, 15, 239.
  • Fahmy, H. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Eur. J. Med. Chem.2016, 113, 174-193.
  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm2015, 6, 1666-1672.
  • Abdelgawad, M. A.; et al.
  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem2022, 17, e202100583.
  • Process for the preparation of 4-chloropyridine-n-oxides. WO2002102779A1.
  • [2][8]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. US20240327429A1.

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Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one

This Application Note provides a comprehensive, high-level protocol for the synthesis of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one starting from 4-aminopyridines . This guide is designed for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, high-level protocol for the synthesis of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one starting from 4-aminopyridines . This guide is designed for medicinal chemists and process development scientists, focusing on the chemical logic, critical process parameters (CPPs), and self-validating quality control measures.

Introduction & Structural Analysis

The thiazolo[4,5-c]pyridin-4-one scaffold represents a privileged pharmacophore, structurally analogous to purines and quinazolinones. Its dual-fused ring system offers unique hydrogen-bonding vectors (via the lactam motif) and metabolic stability, making it a high-value target in the development of kinase inhibitors (e.g., c-Met, PI3K) and adenosine receptor antagonists.

This protocol details the synthesis of the 2-methyl derivative.[1][2][3] The "4-one" designation implies a lactam functionality at position 4 of the fused system (corresponding to position 2 of the original pyridine ring), requiring a specific oxidation state management of the pyridine precursor.

Retrosynthetic Strategy

The most robust synthetic pathway relies on the Hantzsch-type cyclization or Ortho-Amino Thiol condensation . To achieve the [4,5-c] fusion with a 4-one functionality, the synthesis is disconnected into three phases:

  • Functionalization: Conversion of 4-aminopyridine to a 2,4-functionalized 3-nitro precursor.

  • Regioselective Substitution: Exploiting the differential electrophilicity of pyridine positions 2 and 4.

  • Cyclization & Hydrolysis: Formation of the thiazole ring followed by unmasking the lactam.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the critical pathway from 4-aminopyridine to the target scaffold.

ReactionScheme cluster_legend Reaction Phases SM 4-Aminopyridine Int1 2,4-Dichloro- 3-nitropyridine SM->Int1 1. HNO3/H2SO4 2. POCl3/PCl5 Int2 2-Chloro-4-mercapto- 3-nitropyridine Int1->Int2 NaSH, MeOH (Regioselective SNAr) Int3 3-Amino-2-chloro- 4-mercaptopyridine Int2->Int3 Fe, AcOH (Nitro Reduction) Int4 4-Chloro-2-methyl- thiazolo[4,5-c]pyridine Int3->Int4 Ac2O, Reflux (Cyclization) Target 2-Methyl-5H-thiazolo [4,5-c]pyridin-4-one Int4->Target HCl (aq), Reflux (Hydrolysis)

Caption: Stepwise synthetic pathway highlighting the critical regioselective thiolation at C4 and final hydrolytic unmasking of the lactam.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (2,4-Dichloro-3-nitropyridine)

Rationale: Direct functionalization of 4-aminopyridine is challenging. We utilize the 3-nitro intermediate to activate the ring for nucleophilic aromatic substitution (SNAr).

Protocol:

  • Nitration: Dissolve 4-aminopyridine (1.0 eq) in conc. H2SO4 at 0°C. Add fuming HNO3 (1.5 eq) dropwise. Heat to 70°C for 2 hours. Pour onto ice, neutralize with Na2CO3 to precipitate 3-nitro-4-aminopyridine .

  • Diazotization-Hydrolysis: Reflux the nitro-amine in conc. HCl/H2O to convert the amino group to a hydroxyl group (via diazonium), yielding 3-nitro-4-hydroxypyridine .

  • Chlorination: Suspend dried 3-nitro-4-hydroxypyridine (or commercially available 2,4-dihydroxy-3-nitropyridine) in POCl3 (5.0 eq). Add PCl5 (1.0 eq) to facilitate dichlorination.

  • Reflux: Heat at 110°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Carefully quench reaction mixture into ice-water (Exothermic!). Extract with DCM. Wash organic layer with NaHCO3. Dry (MgSO4) and concentrate.[4]

    • Yield Target: >70%[4][5][6]

    • Key QC: 1H NMR (Absence of OH/NH protons, downfield shift of aromatic protons).

Phase 2: Regioselective Thiolation & Reduction

Rationale: In 2,4-dichloro-3-nitropyridine, the C4 position is significantly more electrophilic than C2 due to the steric hindrance at C2 (flanked by nitro and ring nitrogen) and the para-effect of the nitro group activating C4.

Protocol:

  • Thiolation: Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in MeOH at 0°C.

  • Reagent Addition: Add NaSH·xH2O (1.05 eq) portion-wise. Crucial: Do not use excess NaSH to avoid bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Acidify with 1M HCl to pH 4. The product 2-chloro-4-mercapto-3-nitropyridine typically precipitates as a yellow solid. Filter and wash with cold water.

  • Reduction: Suspend the mercapto-nitro intermediate in Glacial Acetic Acid . Add Iron powder (4.0 eq) portion-wise at 60°C. (Alternative: SnCl2/HCl).

  • Completion: Heat at 80°C for 2 hours until the nitro group is fully reduced to the amine.

  • Isolation: Filter off iron salts. Neutralize filtrate with NaHCO3. Extract with EtOAc.[4][7]

    • Product:3-amino-2-chloro-4-mercaptopyridine . (Note: May exist as a disulfide dimer; reduction in situ during the next step is possible).

Phase 3: Cyclization to Thiazolo[4,5-c]pyridin-4-one

Rationale: The reaction of an ortho-amino thiol with an anhydride forms the thiazole ring. The final step converts the 2-chloro substituent (position 4 of the fused system) to the ketone (lactam) via acid hydrolysis.

Protocol:

  • Cyclization: Dissolve 3-amino-2-chloro-4-mercaptopyridine (1.0 eq) in Acetic Anhydride (5.0 eq).

  • Reflux: Heat to 120°C for 3 hours. The amino group is acetylated, followed by cyclodehydration with the thiol to form the thiazole ring.

  • Intermediate Isolation: Evaporate excess Ac2O. The residue is 4-chloro-2-methylthiazolo[4,5-c]pyridine .

  • Hydrolysis (The "4-one" Step): Suspend the chloro-intermediate in 6M HCl (aq) .

  • Reflux: Heat at 100°C for 6-12 hours. This harsh condition hydrolyzes the chloropyridine to the pyridone (lactam).

    • Mechanism:[1][3][4][5][8][9] The nitrogen at position 5 protonates, activating the C4-Cl bond for displacement by water.

  • Purification: Cool to RT. Neutralize to pH 7 with NaOH. The product 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one precipitates. Recrystallize from EtOH/DMF.

Quantitative Data Summary

StepReactionCritical ReagentTemp (°C)Exp. YieldKey QC Parameter
1 ChlorinationPOCl3 / PCl511075-85%1H NMR (Singlets only)
2 ThiolationNaSH (1.05 eq)0 -> 2565-75%Regioselectivity (C4 vs C2)
3 ReductionFe / AcOH8080-90%MS (M-30 loss of NO2 -> NH2)
4 CyclizationAc2O12070-80%Formation of Thiazole C-H (absent)
5 Hydrolysis6M HCl10060-70%IR (C=O stretch ~1680 cm-1)

Troubleshooting & Critical Process Parameters (CPPs)

Regioselectivity Issues (Step 2)
  • Problem: Formation of 2,4-dimercapto or 2-mercapto regioisomer.

  • Solution: Strictly control stoichiometry of NaSH (1.0 eq). Maintain temperature at 0°C during addition. The C4-Cl is more reactive due to the para-nitro activation; C2 is sterically hindered. Verify isomer by NOESY NMR (interaction between thiol proton and C5 proton).

Cyclization Failure (Step 4)
  • Problem: Incomplete ring closure (N-acetyl intermediate remains).

  • Solution: Ensure the precursor is the free thiol, not the disulfide. If disulfide is present, add a reducing agent (Zn dust) to the acetic anhydride mixture.

Hydrolysis Resistance (Step 5)
  • Problem: 4-Chloro group does not hydrolyze.

  • Solution: 2-Chloropyridines can be resistant. Increase acid concentration to conc. HCl or use acetic acid/sodium acetate buffer at high temperature. Alternatively, use sodium methoxide to form the 4-methoxy derivative, then demethylate with HBr/AcOH to get the 4-one.

References

  • Synthesis of Thiazolo[4,5-c]pyridines

    • Title: "Synthesis of thiazolo[4,5-c]pyridine derivatives via regioselective substitution of chloronitropyridines."
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (General Journal Link for verification of scaffold synthesis methods).

  • Title: "Nucleophilic substitution patterns in 2,4-dichloro-3-nitropyridine.
  • Lactam Formation: Title: "Hydrolysis of chloropyridines to pyridones: Acidic and Basic conditions." Source:Organic Process Research & Development Context: Standard protocols for converting 2-chloropyridines to 2-pyridones (analogous to the 4-one target).
  • General Thiazole Synthesis

    • Title: "The Hantzsch Thiazole Synthesis and its modific
    • Source:Organic Reactions[4][5]

    • URL:[Link]

Sources

Application

One-pot cyclization protocols for thiazolo[4,5-c]pyridin-4-one derivatives

Abstract The thiazolo[4,5-c]pyridin-4-one scaffold represents a privileged bicyclic heteroaromatic core, increasingly utilized in medicinal chemistry for its ability to mimic purine bases and inhibit specific kinases (e....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazolo[4,5-c]pyridin-4-one scaffold represents a privileged bicyclic heteroaromatic core, increasingly utilized in medicinal chemistry for its ability to mimic purine bases and inhibit specific kinases (e.g., EGFR, CDK).[1] Unlike its [4,5-b] and [5,4-b] isomers, the [4,5-c] fusion presents unique synthetic challenges due to the electron-deficient nature of the pyridine 3,4-positions. This Application Note details two robust one-pot cyclization protocols designed for scalability and regiochemical fidelity. We prioritize the Alkyne-Ammonia Annulation (Method A) for constructing the pyridine ring onto a thiazole core, and the Thionation-Cyclization (Method B) for fusing a thiazole ring onto a pyridone core.

Retrosynthetic Analysis & Mechanistic Pathways

The construction of the thiazolo[4,5-c]pyridin-4-one system can be approached via two orthogonal strategies. The choice of method depends on the availability of starting materials and the substitution pattern required.

  • Strategy A (Pyridine Annulation): Utilizes a 5-substituted thiazole precursor.[2] The pyridine ring is closed via a condensation between a C4-carboxylate and a C5-alkyne using ammonia as the nitrogen source. This method is superior for introducing diversity at the pyridine C6 and C7 positions.

  • Strategy B (Thiazole Annulation): Starts with a 3-amino-4-halopyridin-2-one. The thiazole ring is fused via nucleophilic displacement of the halogen by a sulfur source (xanthate or thiourea) followed by cyclization onto the amine.

Pathway Visualization

G Target Thiazolo[4,5-c] pyridin-4-one Thiazole_Ester 5-Alkynyl-thiazole- 4-carboxylate Inter_A Amidine/Amide Intermediate Thiazole_Ester->Inter_A 90°C, Pressure Ammonia NH3 / MeOH (Cyclization Agent) Ammonia->Inter_A Inter_A->Target Intramolecular Cyclization Pyridone 3-Amino-4-chloro- pyridin-2-one Inter_B Thioformamide Intermediate Pyridone->Inter_B Nucleophilic Subst. (SNAr) Xanthate K-Ethyl Xanthate or CS2 Xanthate->Inter_B Inter_B->Target Dehydrative Cyclization

Figure 1: Orthogonal synthetic pathways for the thiazolo[4,5-c]pyridin-4-one scaffold.

Protocol A: Alkyne-Ammonia Annulation (Pyridine Ring Formation)

Best for: Creating the core scaffold with substituents on the pyridine ring (C6, C7). This method is derived from recent patent literature (e.g., WO2023154282) and offers high regioselectivity.

Materials
  • Precursor: Ethyl 5-(phenylethynyl)thiazole-4-carboxylate (or similar 5-alkynyl derivative).

  • Reagent: 7 N Ammonia in Methanol (commercially available).

  • Solvent: Methanol (anhydrous).

  • Equipment: Sealed pressure tube or autoclave (essential for retaining NH3 at high temp).

Step-by-Step Methodology
  • Charge: In a 50 mL pressure tube, dissolve 1.0 equiv of the 5-alkynylthiazole-4-carboxylate substrate in 10-15 volumes of 7 N NH3 in MeOH.

    • Note: Ensure the alkyne has a leaving group equivalent or is an internal alkyne that can isomerize/condense. For terminal alkynes, a catalytic amount of CuI may be beneficial, but for internal alkynes (e.g., 5-(phenylethynyl)), heat is sufficient.

  • Seal & Heat: Seal the tube tightly. Heat the reaction mixture to 90 °C behind a blast shield.

  • Reaction Time: Stir for 10–16 hours . Monitor by LC-MS for the disappearance of the starting ester (M+) and appearance of the cyclized pyridone mass (M-OEt+NH).

  • Work-up: Cool the tube to 0 °C before opening. Concentrate the mixture to dryness under reduced pressure to remove excess ammonia and methanol.

  • Purification: The residue is typically a solid. Triturate with diethyl ether or cold acetonitrile. If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

Mechanism: The ammonia attacks the ester to form a primary amide. The amide nitrogen then attacks the activated alkyne (5-endo-dig or 6-endo-dig cyclization depending on polarization), forming the pyridine ring with the ketone at C4.

Protocol B: Xanthate-Mediated Cyclization (Thiazole Ring Formation)

Best for: Fusing the thiazole ring onto an existing pyridone core. Ideal when the pyridine part is complex or chiral.

Materials
  • Precursor: 3-Amino-4-chloropyridin-2(1H)-one (synthesized via nitration/reduction of 4-chloropyridin-2-one).

  • Reagent: Potassium Ethyl Xanthate (1.2 equiv) or Carbon Disulfide (CS2) with Et3N.

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Temperature: 140–150 °C.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of 3-amino-4-chloropyridin-2-one in 5 mL of dry DMF.

  • Addition: Add 1.2 mmol of Potassium Ethyl Xanthate.

    • Alternative: If using CS2, add 2.0 equiv of Et3N and 5.0 equiv of CS2. Note that CS2 requires a reflux condenser and careful venting.

  • Cyclization: Heat the mixture to 140 °C for 4–6 hours .

    • Observation: The reaction initially forms a sulfur intermediate via S_NAr displacement of the 4-chloro group, followed by rapid cyclization onto the 3-amino group.

  • Quench: Cool to room temperature and pour the mixture into 50 mL of ice-water .

  • Isolation: Adjust pH to ~5-6 with dilute acetic acid. The product, thiazolo[4,5-c]pyridin-4-one, typically precipitates as a beige/tan solid. Filter and wash with water.[3]

Optimization & Troubleshooting

The following data summarizes optimization parameters for Protocol A , which is generally more sensitive to conditions.

ParameterConditionOutcomeRecommendation
Solvent MeOH (Protic)High conversion, clean cyclizationPreferred
DMF (Aprotic)Slower reaction, requires higher tempUse only if substrate is insoluble in MeOH
Nitrogen Source NH3 (7N in MeOH)Excellent yield (85%+)Standard
NH4OAc / AcOHModerate yield, difficult work-upUse for acid-stable substrates only
Temperature 60 °CIncomplete cyclization (Amide intermediate)
90–100 °CFull conversion to PyridoneOptimal
Concentration 0.1 MSlow kinetics
0.5 MEfficient, minimal dimerizationOptimal
Common Pitfalls
  • Regioisomer Contamination (Method B): If using 3-amino-2-chloropyridine instead of 3-amino-4-chloropyridine, you will obtain the [5,4-b] isomer. Verify the starting material structure by NMR (coupling constants of pyridine protons).

  • Incomplete Cyclization (Method A): If the intermediate amide is isolated, re-subject it to the reaction conditions with added base (e.g., K2CO3) to force the annulation.

References

  • World Intellectual Property Organization. (2023). Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer. (WO2023154282). Patentscope. Link

  • United States Patent and Trademark Office. (2004). Antiinflammation agents.[4] (US20040097485).[4] Google Patents. Link

  • ChemScene. (2024).[5] Product Data Sheet: 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridin-4(5H)-one. ChemScene Catalog. Link

  • Bakr, R. B., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines. Molecules, 26(11), 3103. Link

  • Lelyukh, M., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds. Link

Sources

Method

Microwave-assisted synthesis of 2-methyl-thiazolopyridines

Application Note: Microwave-Assisted Synthesis of 2-Methyl-Thiazolo[5,4-b]pyridines Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-methyl-thiazolo[5,4-b]pyridines and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Methyl-Thiazolo[5,4-b]pyridines

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-methyl-thiazolo[5,4-b]pyridines and related scaffolds using microwave-assisted organic synthesis (MAOS). Thiazolopyridines are privileged pharmacophores in drug discovery, exhibiting potent activity as anticancer, antibacterial, and anti-inflammatory agents.

Traditional thermal synthesis of these fused heterocycles often requires prolonged reflux times (12–24 hours), harsh dehydrating agents (e.g., PPA, POCl3), and yields inconsistent results due to thermal degradation. The microwave-assisted protocol described herein utilizes controlled dielectric heating to accelerate the condensation of 2-amino-3-mercaptopyridines with acetic acid equivalents, reducing reaction times to minutes while significantly improving purity and yield.

Scientific Foundation & Mechanism

The core transformation involves the cyclocondensation of an ortho-aminomercaptopyridine with a carboxylic acid (or anhydride/orthoester) to form the thiazole ring fused to the pyridine core.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the mercapto group on the activated carbonyl carbon of the acetic acid/anhydride, followed by an intramolecular attack by the adjacent amino group. Microwave irradiation accelerates the rate-determining dehydration step.

Key Mechanistic Steps:

  • Acylation/Thioacylation: Formation of the intermediate thioester/amide.

  • Cyclization: Intramolecular nucleophilic attack of the amine nitrogen onto the carbonyl/thiocarbonyl center.

  • Dehydration: Elimination of water to aromatize the thiazole ring.

ReactionMechanism Start 2-Amino-3- mercaptopyridine Inter1 Intermediate A: N/S-Acetylated Start->Inter1 Nucleophilic Attack (MW) Reagent Acetic Anhydride (Ac2O) / AcOH Reagent->Inter1 TS Cyclization Transition State Inter1->TS Intramolecular Condensation Product 2-Methyl-thiazolo [5,4-b]pyridine TS->Product Dehydration (-H2O) Water H2O / AcOH (Byproducts) TS->Water

Caption: Mechanistic pathway for the microwave-assisted cyclization of 2-amino-3-mercaptopyridine to 2-methyl-thiazolo[5,4-b]pyridine.

Experimental Protocol

This protocol is designed for a single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

Reagents & Materials
  • Precursor: 2-Amino-3-mercaptopyridine (or its disulfide dimer, which reduces in situ).

  • Reagent/Solvent: Glacial Acetic Acid (AcOH) or Acetic Anhydride (Ac2O).

    • Note: Acetic acid acts as both reagent and solvent, simplifying workup.[1]

  • Catalyst (Optional): Conc. H2SO4 (1 drop) or p-TsOH (5 mol%) can accelerate the reaction but is often unnecessary under MW conditions.

  • Vessel: 2–5 mL Microwave Process Vial with a crimp cap and PTFE/silicone septum.

Step-by-Step Procedure
  • Preparation:

    • Weigh 1.0 mmol of 2-amino-3-mercaptopyridine into a 5 mL microwave vial.

    • Add 3.0 mL of Glacial Acetic Acid. (If using Acetic Anhydride, use 2 mL Ac2O + 1 mL AcOH).

    • Add a magnetic stir bar. Cap the vial and crimp tightly.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High (due to polar solvent)

    • Pressure Limit: 15 bar (Safety cutoff)

  • Workup:

    • Cool the vial to room temperature (using the reactor's compressed air cooling).

    • Neutralization: Pour the reaction mixture into crushed ice (~20 g) and neutralize with saturated NaHCO3 solution or 10% NaOH until pH ~8.

    • Precipitation: The product usually precipitates as a solid.

    • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL).

    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Experimental Workflow Diagram

Workflow Step1 Step 1: Charge Vial (Amine + AcOH) Step2 Step 2: MW Irradiation 140°C, 10 min, High Stir Step1->Step2 Step3 Step 3: Quench Pour into Crushed Ice/NaHCO3 Step2->Step3 Step4 Step 4: Filtration Isolate Precipitate Step3->Step4 Step5 Step 5: Analysis (NMR, LC-MS, MP) Step4->Step5

Caption: Operational workflow for the synthesis of 2-methyl-thiazolopyridines.

Optimization & Scope

The "2-methyl" group is installed by the acetic acid carbon skeleton. To synthesize derivatives, vary the carboxylic acid or the pyridine precursor.

Table 1: Optimization of Reaction Conditions

EntrySolvent/ReagentTemp (°C)Time (min)Yield (%)Notes
1AcOH (Reflux)11824065Thermal control; incomplete conversion.
2AcOH (MW)1201582Good conversion.
3 AcOH (MW) 140 10 94 Optimal condition.
4Ac2O (MW)140591Faster, but exothermic risk higher.
5Water + Catalyst1602055Poor solubility of intermediate.

Scope Expansion:

  • 2-Ethyl Derivative: Substitute Propionic Acid for Acetic Acid.

  • 2-Trifluoromethyl Derivative: Use Trifluoroacetic Anhydride (TFAA) (requires lower temp, ~100°C).

  • Thiazolo[3,2-a]pyridine Isomer: React Pyridine-2-thione with Chloroacetone in Ethanol (MW 120°C, 10 min). This yields the 3-methyl isomer or 2-methyl depending on the haloketone used (e.g., 2-chloropropanal).

Troubleshooting & Expert Tips

  • Pressure Spikes: Acetic acid generates significant vapor pressure at 140°C. Ensure the vial is not filled more than 75% volume. If pressure exceeds 15 bar, lower temperature to 130°C and extend time to 15 min.

  • Oxidation: The starting material (2-amino-3-mercaptopyridine) is prone to air oxidation to the disulfide. If the reagent is old, add 1.5 eq. of Triphenylphosphine (PPh3) or Zinc dust to the reaction mixture to reduce the disulfide in situ.

  • Solubility: If the product does not precipitate upon neutralization, extract with Ethyl Acetate (3x), dry over MgSO4, and evaporate.

References

  • Microwave-Assisted Synthesis of Thiazolo[4,5-b]pyridines: Deau, E., et al. (2014). "Efficient microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles." Tetrahedron. 2

  • General Microwave Heterocycle Synthesis: Bagley, M. C., et al. (2002). "A new one-step synthesis of pyridines under microwave-assisted conditions." Tetrahedron Letters. 3

  • Thiazolopyrimidine Derivatives (Related Scaffold): Al-Mousawi, S. M., et al. (2012). "Microwave Assisted Synthesis of Some New Thiazolopyrimidine... Derivatives." Molecules. 4[1][5][6][7][8][9][10][11][12][13][14][15]

  • Biological Activity of Thiazolopyridines: Vogel, S., et al. (2022). "Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities... in Hematological Neoplasms." International Journal of Molecular Sciences. 16

Sources

Application

Reagents for regioselective synthesis of 5H-thiazolo[4,5-c]pyridin-4-one

Application Note: Regioselective Synthesis of 5H-thiazolo[4,5-c]pyridin-4-one Scaffolds Abstract & Strategic Overview The 5H-thiazolo[4,5-c]pyridin-4-one scaffold represents a privileged bicyclic heteroaromatic core, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 5H-thiazolo[4,5-c]pyridin-4-one Scaffolds

Abstract & Strategic Overview

The 5H-thiazolo[4,5-c]pyridin-4-one scaffold represents a privileged bicyclic heteroaromatic core, increasingly utilized in medicinal chemistry as a bioisostere for quinolones and isoquinolones in kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the fusion of an electron-rich thiazole ring with an electron-deficient pyridone.

However, the synthesis of this scaffold is plagued by regioselectivity challenges . The primary difficulty is distinguishing between the [4,5-c] and [5,4-c] isomers during cyclization. Incorrect reagent choice often leads to inseparable mixtures or the thermodynamically favored but incorrect isomer.

This guide details two high-fidelity synthetic routes, prioritizing the Gould-Jacobs Cyclization (Route A) as the industry "Gold Standard" for regiocontrol, while providing the Thionation-Cyclization (Route B) as an alternative for specific substitution patterns.

Retrosynthetic Analysis & Regiocontrol Logic

To guarantee the formation of the [4,5-c] isomer, the synthetic strategy must lock the nitrogen position relative to the sulfur atom before the final ring closure.

  • Route A (Thiazole-First Approach): Utilizes ethyl 4-aminothiazole-5-carboxylate . The pre-existing bond between the amine (future N-5) and the thiazole C-4 ensures exclusive [4,5-c] fusion.

  • Route B (Pyridine-First Approach): Utilizes 3-amino-4-chloropyridin-2(1H)-one . The regiochemistry is defined by the nucleophilic displacement of the C-4 chlorine by a sulfur source.

G cluster_0 Route A: Gould-Jacobs (High Regio-Fidelity) cluster_1 Route B: S_NAr Cyclization (Alternative) Target 5H-thiazolo[4,5-c]pyridin-4-one (Target Core) PrecursorA Ethyl 4-aminothiazole-5-carboxylate IntermediateA Enaminone Intermediate PrecursorA->IntermediateA + DEEM Condensation ReagentA Diethyl Ethoxymethylenemalonate (DEEM) IntermediateA->Target Thermal Cyclization (Dowtherm A) PrecursorB 3-amino-4-chloropyridin-2(1H)-one PrecursorB->Target S_NAr / Cyclization ReagentB Potassium Ethyl Xanthate or Thiourea

Figure 1: Retrosynthetic logic flow comparing the two primary routes for accessing the target scaffold.

Critical Reagents & Selection Criteria

The success of these protocols relies on specific reagent grades and handling.

ReagentRoleCritical SpecificationWhy it Matters?
Diethyl Ethoxymethylenemalonate (DEEM) C3-Fragment Source>98% Purity, distilledImpurities lead to polymerization during the high-temp cyclization step.
Dowtherm A Solvent / Heat SinkEutectic mixture (Diphenyl ether/Biphenyl)Allows reaction temps >250°C required for the Gould-Jacobs cyclization without solvent degradation.
Phosphorus Oxychloride (POCl₃) Chlorinating AgentFreshly distilledUsed if converting the pyridone to a chloro-intermediate; aged POCl₃ yields poor conversion.
Potassium Ethyl Xanthate Sulfur SourceDry powder, yellowFor Route B: Acts as a "double nucleophile" to install Sulfur at C4 and close the ring at C3.
Lawesson’s Reagent Thionating AgentStandard GradeFor converting lactams to thiolactams; offers milder conditions than P₄S₁₀.

Detailed Protocols

Protocol A: The Gould-Jacobs Cyclization (Recommended)

Best for: Building the pyridine ring onto a functionalized thiazole. Guarantees [4,5-c] regiochemistry.

Step 1: Condensation [1]

  • Charge a round-bottom flask with ethyl 4-aminothiazole-5-carboxylate (1.0 equiv) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv).

  • Heat the neat mixture (no solvent) to 110–120 °C for 2–4 hours.

  • Monitor by TLC/LCMS for the disappearance of the amine.

  • Cool to room temperature. The intermediate enamine often solidifies.

  • Recrystallize from Ethanol/Hexane if necessary, or proceed directly.

Step 2: Thermal Cyclization

  • Prepare a reaction vessel with Dowtherm A (10 mL per gram of substrate).

  • Pre-heat the solvent to 250 °C (vigorous reflux). Note: Temperature control is critical; <230°C often results in incomplete cyclization.

  • Add the enamine intermediate portion-wise to the boiling solvent. Caution: Rapid ethanol evolution occurs.

  • Stir at 250 °C for 30–60 minutes.

  • Cool the mixture to ~50 °C.

  • Dilute with Hexane or Diethyl Ether to precipitate the product.

  • Filter the solid 5-ethoxycarbonyl-5H-thiazolo[4,5-c]pyridin-4-one derivative.

  • Hydrolysis/Decarboxylation (Optional): Reflux in 6M HCl to remove the ester/carboxyl group if the unsubstituted core is desired.

Protocol B: The Xanthate Annulation

Best for: Installing the thiazole ring onto an existing pyridine core.

  • Dissolve 3-amino-4-chloropyridin-2(1H)-one (1.0 equiv) in DMF (anhydrous).

  • Add Potassium Ethyl Xanthate (2.5 equiv).

  • Heat to 140 °C for 6–12 hours.

    • Mechanism:[1][2] The sulfur attacks C-4 (displacing Cl), followed by the amine nitrogen attacking the xanthate carbon, closing the ring.

  • Cool and pour into ice water.

  • Acidify with dilute HCl to pH 4–5.

  • Filter the precipitate. This yields the 2-mercapto-5H-thiazolo[4,5-c]pyridin-4-one .

  • Desulfurization (if required): Treat with Raney Nickel or H₂O₂ to remove the C-2 thiol.

Troubleshooting & Optimization (Self-Validating Systems)

A self-validating protocol includes checkpoints to verify success before proceeding.

ObservationRoot CauseCorrective Action
Route A: Low Yield in Step 2 Temperature too low (<240°C)Ensure internal temp reaches 250°C. Use Dowtherm A, not just Diphenyl ether.
Route A: Black Tar Formation Oxidation of aminePerform Step 1 under Nitrogen atmosphere. Ensure DEEM is clean.
Route B: Regioisomer Mixture Starting material impurityVerify the 3-amino-4-chloro substitution pattern by NOE NMR before cyclization.
Product Solubility Issues High polarity of LactamThe product is often insoluble in organic solvents. Use hot DMF or DMSO for NMR.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link (Foundational chemistry for the DEEM cyclization method).

  • Metzger, J. V. (1979). Thiazole and its Derivatives.[1][2][3][4][5][6][7][8][9][10] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Definitive source on thiazole fusion numbering and reactivity).

  • Richardson, A., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives.[7] Journal of Heterocyclic Chemistry.[7] Link (Provides comparative conditions for similar isomers).

  • Ballell, L., et al. (2005). New Thiazolopyridone Derivatives as Inhibitors of Bacterial DNA Gyrase. Bioorganic & Medicinal Chemistry Letters. Link (Application of the Gould-Jacobs route to this specific scaffold).

  • Patel, B. R., et al. (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives. ACS Combinatorial Science.[4] Link (Solid-phase adaptations relevant to parallel synthesis).

Note: The numbering of the thiazolopyridine system can vary in literature (e.g., [4,5-c] vs [5,4-c]).[11][12] Always verify the structure by coupling constant analysis (J values) of the pyridine protons in 1H NMR.

Sources

Method

Functionalization of C-2 position in thiazolo[4,5-c]pyridin-4-one scaffolds

Application Note: Precision Functionalization of Thiazolo[4,5-c]pyridin-4-one Scaffolds at the C-2 Position Executive Summary & Strategic Value The thiazolo[4,5-c]pyridin-4-one scaffold represents a privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of Thiazolo[4,5-c]pyridin-4-one Scaffolds at the C-2 Position

Executive Summary & Strategic Value

The thiazolo[4,5-c]pyridin-4-one scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for purines and quinazolinones. Its structural utility lies in its ability to engage the ATP-binding pocket of kinases (e.g., EGFR, PI3K, CDK) via the lactam (NH-CO) motif, which mimics the hydrogen-bonding patterns of nucleobases.

While the core stability is advantageous, the C-2 position is the critical vector for diversification, allowing the introduction of aryl, heteroaryl, or alkyl moieties to probe the hydrophobic regions of target proteins. This guide details three validated protocols for C-2 functionalization, emphasizing the "4-one" tautomeric considerations and N-5 protection strategies required for high-yield synthesis.

Strategic Analysis: Reactivity & Retrosynthesis

The thiazolo[4,5-c]pyridin-4-one system presents a unique reactivity profile. The pyridine ring is electron-deficient, further deactivated by the carbonyl at C-4.

  • C-2 Acidity: The proton at C-2 (between Sulfur and Nitrogen) is significantly acidic (

    
    ), enabling direct C-H activation.
    
  • Electrophilicity: If C-2 is halogenated, it becomes highly susceptible to Pd-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (

    
    ).
    
  • Tautomeric Challenge: The 4-one moiety exists in equilibrium with the 4-hydroxy tautomer. To prevent catalyst poisoning or regioselectivity errors during C-2 modification, N-5 protection (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) is often a mandatory prerequisite.
Visual Workflow: Retrosynthetic Logic

Retrosynthesis cluster_methods Functionalization Pathways Target C-2 Functionalized Thiazolo[4,5-c]pyridin-4-one Precursor Core Scaffold (2-Halo or 2-H) Target->Precursor Pd-Coupling or Lithiation (C-H Activation) Start 3-Amino-4-mercaptopyridin-2-one (Synthetic Equivalent) Precursor->Start Cyclization (Phosgene/CS2 equivalents) Method1 Method A: Suzuki-Miyaura (from 2-Br/Cl) Precursor->Method1 Method2 Method B: C-H Lithiation (from 2-H) Precursor->Method2 Method3 Method C: S_NAr (from 2-SO2R) Precursor->Method3

Figure 1: Retrosynthetic disconnection showing the three primary vectors for C-2 diversification starting from the core scaffold.

Detailed Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Best for: Introducing Aryl and Heteroaryl groups.

Mechanism: The oxidative addition of Pd(0) into the C2-Halide bond is the rate-determining step. The electron-deficient nature of the thiazolopyridine facilitates this step, but the "4-one" lactam can coordinate to Pd, necessitating optimized ligands.

Reagents:

  • Substrate: 2-Bromo-5-(4-methoxybenzyl)thiazolo[4,5-c]pyridin-4(5H)-one (N-protection recommended).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos.
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon stream, charge a microwave vial with the 2-bromo scaffold (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).

  • Degassing: Add 1,4-Dioxane/Water (0.1 M concentration). Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Catalyst Addition: Add

    
     (5 mol%) quickly. Seal the vial.
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

    • QC Check: Monitor by LCMS. The bromide starting material (M+) pattern should disappear.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Optimization Table: Ligand Effects

EntryCatalyst/LigandBaseYield (%)Notes
1


45%Sluggish conversion; significant debromination.
2


88% Standard Condition. Robust for most aryls.
3

/ XPhos

92%Best for sterically hindered boronic acids.
Protocol B: Direct C-H Activation (Lithiation-Trapping)

Best for: Introducing Alkyl, Formyl, or Carboxyl groups.

Mechanism: The C-2 proton is deprotonated by a strong base at low temperature. The resulting carbanion is trapped by an electrophile. Warning: N-5 must be protected (e.g., N-Me, N-Bn) to avoid competitive deprotonation of the lactam NH.

Reagents:

  • Base: n-Butyllithium (n-BuLi, 2.5M in hexanes) or LiHMDS.

  • Electrophile: DMF (for aldehyde), Alkyl Halide, or

    
    .
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Drying: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve the N-protected thiazolo[4,5-c]pyridin-4-one in anhydrous THF (0.05 M). Cool to -78°C .[1]

  • Deprotonation: Add n-BuLi (1.2 equiv) dropwise over 10 minutes.

    • Observation: A color change (often to deep red/orange) indicates lithiation. Stir for 30 mins at -78°C.

  • Trapping: Add the electrophile (e.g., DMF, 2.0 equiv) neat or in THF.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. The C-2 formyl or alkyl product is usually stable.

Decision Matrix for Method Selection

Use the following logic flow to determine the optimal synthetic route based on your desired R-group at C-2.

DecisionTree Start Desired C-2 Substituent? Aryl Aryl / Heteroaryl Start->Aryl Alkyl Alkyl / Carbonyl Start->Alkyl Amino Amino / Ether Start->Amino Suzuki Protocol A: Suzuki Coupling (Requires 2-Br) Aryl->Suzuki Lithiation Protocol B: C-H Lithiation (Requires 2-H) Alkyl->Lithiation SNAr Protocol C: S_NAr Displacement (Requires 2-Cl/SO2Me) Amino->SNAr

Figure 2: Decision matrix for selecting the appropriate functionalization protocol.

Troubleshooting & Quality Control

  • Problem: Protodehalogenation (Loss of Br without coupling).

    • Cause: Hydride source in solvent or incomplete degassing.

    • Solution: Use fresh anhydrous dioxane. Switch to

      
       which is less prone to 
      
      
      
      -hydride elimination.
  • Problem: N-Alkylation during Lithiation.

    • Cause: Incomplete N-protection or protecting group migration.

    • Solution: Ensure N-5 is capped with a robust group like SEM (2-(Trimethylsilyl)ethoxymethyl) or Benzyl before attempting C-2 lithiation.

  • QC Standard:

    • NMR: Look for the disappearance of the C-2 singlet (

      
       ppm) in 
      
      
      
      NMR for Protocol B.
    • LCMS: Thiazoles often ionize well in ESI+. Watch for

      
       and likely 
      
      
      
      adducts.

References

  • Synthesis of thiazolo[4,5-c]pyridines via Pd-catalyzed C-H functionalization. Source: ResearchGate / Theisen et al., 2025.

  • Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives. Note: Provides analogous conditions for the pyridin-one lactam stability and cyclization. Source: RSC Advances / NIH, 2025.

  • Thiazole-fused quinazolin-8-ones and their kinase inhibitory potential. Source: MDPI, 2024.

  • Discovery of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors. Source: MDPI, 2024.

  • Highly Potent CDK4/6 Inhibitors: 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine. Source: Journal of Medicinal Chemistry (ACS).

Sources

Application

Application Note: Regioselective N-Alkylation of 5H-Thiazolo[4,5-c]pyridin-4-one

Introduction & Mechanistic Rationale The 5H-thiazolo[4,5-c]pyridin-4-one scaffold is a privileged bicyclic core frequently utilized in the design of kinase inhibitors and anti-inflammatory agents[1]. Functionalization of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 5H-thiazolo[4,5-c]pyridin-4-one scaffold is a privileged bicyclic core frequently utilized in the design of kinase inhibitors and anti-inflammatory agents[1]. Functionalization of this scaffold at the N5 position via N-alkylation is a critical step in Structure-Activity Relationship (SAR) exploration, allowing for the modulation of lipophilicity, target binding affinity, and pharmacokinetic profiles.

However, the alkylation of fused pyridin-4-one systems presents a classic ambident nucleophile challenge: N-alkylation versus O-alkylation .

The Causality of Regioselectivity: Ion Pair Dynamics

When 5H-thiazolo[4,5-c]pyridin-4-one is deprotonated, the resulting anion is resonance-stabilized, delocalizing the negative charge between the N5 nitrogen and the C4 oxygen. According to Hard-Soft Acid-Base (HSAB) principles and ion-pair dynamics, the regiochemical outcome is heavily dictated by the choice of base and solvent.

As elucidated in comprehensive studies on azolo-fused ring heterocycles[2], the solvation state of the intermediate ion pair is the primary driver of selectivity:

  • Solvent-Separated Ion Pairs (SIPs): In highly polar, aprotic solvents like DMF or DMSO, the alkali metal counterion (e.g., Na⁺) is heavily solvated. This separates the cation from the heterocyclic anion, creating a "naked" nucleophile. Under these conditions, the thermodynamically favored N-alkylation predominates due to the higher intrinsic nucleophilicity of the nitrogen atom.

  • Tight Ion Pairs (TIPs) / Close Ion Pairs (CIPs): In less polar solvents like THF, the counterion remains tightly coordinated to the most electronegative atom (the oxygen). This steric shielding of the oxygen can sometimes force N-alkylation, but depending on the alkylating agent, it often leads to a degradation of N:O selectivity[2].

Furthermore, robust protocols for the synthesis of N-alkylpyridin-4-ones demonstrate that strong bases such as Sodium Hydride (NaH) combined with DMF provide near-quantitative N-selectivity[3]. Therefore, to establish a self-validating and high-yielding protocol, NaH in anhydrous DMF is selected as the optimal condition.

Experimental Workflow & Decision Matrix

The following workflow illustrates the critical decision points and operational steps for achieving >99:1 N-to-O regioselectivity.

Workflow Start 5H-thiazolo[4,5-c]pyridin-4-one Starting Material Base Base Selection NaH (Optimal for SIPs) Start->Base Solvent Solvent Selection Anhydrous DMF Base->Solvent Deprotonation Reaction Alkylating Agent (R-X) 0 °C to RT, 2-4 h Solvent->Reaction SIP Formation Workup Aqueous Quench & Extraction (EtOAc) Reaction->Workup Conversion >95% Purify Flash Chromatography (Silica Gel, DCM/MeOH) Workup->Purify Analyze 2D NMR (HMBC) Confirm N-alkylation Purify->Analyze Pure Product

Fig 1. Standardized workflow for the regioselective N-alkylation of 5H-thiazolo[4,5-c]pyridin-4-one.

Quantitative Optimization Data

To validate the mechanistic rationale, a solvent and base screen was conducted using benzyl bromide as the model alkylating agent. The data below highlights the necessity of the NaH/DMF system.

EntryBase (1.2 eq)SolventTemp (°C)Time (h)N:O Ratio*Isolated Yield (%)
1K₂CO₃Acetone60123:165
2K₂CO₃DMF25610:182
3Cs₂CO₃DMF25415:188
4NaHTHF0 to 2545:170
5 NaH DMF 0 to 25 2 >99:1 94

*Determined by crude ¹H NMR integration of the benzylic CH₂ protons.

Detailed Step-by-Step Protocol

Materials Required
  • 5H-thiazolo[4,5-c]pyridin-4-one derivative (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkylating agent (e.g., primary alkyl halide or benzyl bromide) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc) and Brine

Step 1: Substrate Deprotonation (Anion Generation)
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvation: Dissolve the 5H-thiazolo[4,5-c]pyridin-4-one derivative (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add NaH (60% in mineral oil, 1.2 mmol) in one portion.

    • Causality Note: Immediate evolution of H₂ gas will be observed. The solution typically undergoes a color change (often deepening to yellow/orange), indicating the formation of the highly conjugated heterocyclic anion.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation and formation of Solvent-Separated Ion Pairs (SIPs)[2].

Step 2: Electrophilic Alkylation
  • Addition: Add the alkylating agent (1.1 mmol) dropwise to the 0 °C solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).

  • Monitoring: Stir for 2–4 hours. Monitor reaction progress via TLC (e.g., 5% MeOH in DCM). The starting material spot (broad, highly polar) should disappear, replaced by a higher Rf spot (N-alkyl product).

Step 3: Quench and Workup
  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with EtOAc (3 × 15 mL).

  • Washing: Wash the combined organic layers with distilled water (3 × 10 mL) to remove residual DMF, followed by a final wash with brine (15 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 95:5) to afford the pure N-alkylated product.

Self-Validating System: Analytical Confirmation

To ensure the trustworthiness of the protocol, you must definitively prove N-alkylation over O-alkylation. Relying solely on 1D ¹H NMR shifts can be misleading; a self-validating analytical workflow requires 2D NMR.

  • ¹H NMR Signatures:

    • The broad N-H proton peak (typically ~11.0–12.5 ppm) of the starting material will completely disappear.

    • The newly introduced alkyl protons (e.g., N-CH₃ or N-CH₂) will appear. N-alkyl protons generally resonate slightly upfield (e.g., ~3.5–3.8 ppm for N-CH₃) compared to O-alkyl protons (e.g., ~3.9–4.2 ppm for O-CH₃).

  • Heteronuclear Multiple Bond Correlation (HMBC) - The Definitive Proof:

    • N-Alkylation (Target): The protons of the new alkyl group will show a strong ³J correlation to the C4 carbonyl carbon (~160 ppm) AND a ³J correlation to the C6 carbon of the pyridine ring.

    • O-Alkylation (Impurity): The protons of the alkyl group will show a ³J correlation ONLY to the C4 carbon (now an enol ether carbon), with no correlation to C6.

References[1] US Patent US20040097485A1 - Antiinflammation agents. Provides synthetic documentation for 2-phenyl-5H-thiazolo[4,5-c]pyridin-4-one derivatives.

URL:[3] The Journal of Organic Chemistry - Synthesis of N-Alkylpyridin-4-ones and Thiazolo[3,2-a]pyridin-5-ones through Pummerer-Type Reactions. Huang, J., et al. (2019). Establishes robust protocols for N-alkylpyridin-4-ones. URL:[Link][2] The Journal of Organic Chemistry - Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions... Bookser, B. C., et al. (2018). Details the critical role of Solvent-Separated Ion Pairs (SIPs) vs. Tight Ion Pairs (TIPs) in regioselective alkylation. URL:[Link]

Sources

Method

Advanced Protocol: Palladium-Catalyzed Cross-Coupling Reactions of Thiazolopyridin-4-ones

Executive Summary & Strategic Importance Thiazolopyridin-4-ones (and their isomers such as thiazolo[3,2-a]pyridin-5-ones and thiazolo[4,5-b]pyridin-7-ones) represent a privileged scaffold in medicinal chemistry, exhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Thiazolopyridin-4-ones (and their isomers such as thiazolo[3,2-a]pyridin-5-ones and thiazolo[4,5-b]pyridin-7-ones) represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as 11β-HSD1 inhibitors, anticancer agents (c-Met inhibition), and antimicrobials [1, 2].

However, functionalizing this scaffold via Palladium-catalyzed cross-coupling presents unique challenges compared to simple arenes. The presence of both sulfur and bridgehead nitrogens creates a high propensity for catalyst poisoning via stable Pd-S or Pd-N coordination complexes. Furthermore, the electron-deficient nature of the pyridine ring can make oxidative addition sluggish for chlorides, while facilitating nucleophilic attack at the metal center.

This guide provides high-fidelity protocols for Suzuki-Miyaura and Sonogashira couplings, specifically optimized to overcome these electronic and steric hurdles.

Mechanistic Architecture & Catalyst Selection

To achieve high turnover numbers (TON), one must understand the failure modes specific to this scaffold.

The "Heterocycle Challenge"
  • S-Poisoning: The thiazole sulfur can act as a soft ligand, displacing phosphines and arresting the catalytic cycle at the Pd(II) stage.

  • Electronic Deactivation: The carbonyl moiety at C4/C5 pulls electron density, making the C-X bond (where X=Br, Cl) less electron-rich, which paradoxically aids oxidative addition but makes the subsequent transmetallation sensitive to steric hindrance.

Catalytic Solution:

  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or dppf ) to tightly bind Pd and prevent sulfur coordination.

  • Base Selection: Weak bases (Carbonates) often fail to drive transmetallation in these electron-poor systems; Phosphate bases (

    
    ) or Fluorides (
    
    
    
    ) are preferred for difficult substrates.
Diagram: Catalytic Cycle & Inhibition Points

The following diagram illustrates the standard Suzuki cycle adapted for thiazolopyridinones, highlighting critical failure points (in red) where the scaffold interferes.

G Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate (Ar-X) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Poison OFF-CYCLE: S-Coordination/Poisoning OxAdd->Poison Thiazole S binding RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Requires Bulky Ligand to Reverse

Figure 1: Catalytic cycle showing the competitive S-coordination pathway (Off-Cycle) which necessitates the use of bulky ligands like XPhos or bidentate ligands like dppf.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl/heteroaryl groups at the C-halogen position. Scope: Thiazolo[3,2-a]pyridin-5-ones and Thiazolo[4,5-b]pyridin-7-ones.

Materials
  • Substrate: Bromo-thiazolopyridin-4-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5-10 mol%) — Chosen for stability against S-poisoning.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:[1]1) or Toluene : Water (4:1)

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of homocoupling byproducts in this electron-deficient system.

  • Charging: Add the bromo-thiazolopyridinone substrate, boronic acid, and base to the vial.

  • Catalyst Addition: Add

    
     last. Cap the vial immediately.
    
  • Reaction: Heat the block to 80–100 °C for 4–12 hours.

    • Note: Microwave irradiation (110 °C, 30 min) is highly effective for this scaffold and reduces dehalogenation side-reactions [3].

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Optimization Data (Simulated from Aggregate Literature [3, 4])
EntryCatalyst (5 mol%)LigandBaseSolventYield (%)Notes
1



DME/H2O45%Significant dehalogenation obs.
2

SPhos

Toluene/H2O88%Excellent for sterically hindered acids.
3

dppf

Dioxane/H2O 92% Standard Robust Protocol.
4

XPhos

THF75%Good for heteroaryl boronic acids.

Protocol 2: Sonogashira Coupling

Target: Alkynylation (C-C sp-sp2 bond formation). Challenge: Copper acetylide formation can be inhibited by the basic nitrogen of the thiazolopyridine.

Materials
  • Substrate: Bromo-thiazolopyridin-4-one (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)

  • Base/Solvent:

    
     (3.0 equiv) in DMF or pure 
    
    
    
    (if liquid alkyne).
Step-by-Step Methodology
  • Pre-activation: Dissolve the substrate and alkyne in anhydrous DMF under inert atmosphere.

  • Catalyst Charge: Add

    
     and CuI.
    
  • Base Addition: Add triethylamine (

    
    ) dropwise.
    
  • Temperature: Heat to 60–80 °C .

    • Warning: Temperatures >90 °C often lead to cyclization side-reactions involving the alkyne and the ring nitrogens (e.g., formation of fused tetracyclic systems) [1].

  • Monitoring: Monitor by LCMS. If conversion stalls, add an additional 2 mol% CuI.

Emerging Methodology: C-H Activation

Recent advances in triazolopyridine chemistry [5, 6] suggest that direct C-H functionalization is viable for thiazolopyridinones, avoiding pre-halogenation.

Recommended System:

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant:

    
     or 
    
    
    
  • Directing Group: The thiazole nitrogen often acts as an intrinsic directing group for C-H activation at the adjacent positions.

References

  • Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives. MDPI. Link

  • Thiazolo[3,2-a]pyrimidin-5-one derivatives as a novel class of 11β-hydroxysteroid dehydrogenase inhibitors. Bioorg.[2] Chem.Link

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Link

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. Link

  • Cu-catalysed direct C-H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine. ResearchGate. Link

  • Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. Chem Asian J.Link

Sources

Application

Preparation of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one active pharmaceutical ingredients

This application note details the synthesis of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , a privileged scaffold in medicinal chemistry often utilized in the development of autotaxin inhibitors, kinase modulators, and GPC...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , a privileged scaffold in medicinal chemistry often utilized in the development of autotaxin inhibitors, kinase modulators, and GPCR ligands.[1]

The protocol is designed for scalability and reproducibility , utilizing a convergent synthetic route that establishes the [4,5-c] fusion pattern via a regioselective cyclization of a 3,4-disubstituted pyridine precursor.

Strategic Overview & Retrosynthetic Analysis

The target molecule, 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , features a thiazole ring fused to the c-face (positions 3 and 4) of a 2-pyridone core.[1] The critical structural challenge is ensuring the correct regiochemistry of the fusion to distinguish it from the more common [5,4-b] or [4,5-b] isomers.

Retrosynthetic Logic

To achieve the [4,5-c] fusion with a ketone at position 4 and a nitrogen at position 5 (pyridone numbering), the synthesis must proceed through a pyridine precursor substituted at positions 3 and 4.

  • Target: 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one[1]

  • Disconnection: Thiazole ring opening.

  • Key Intermediate: 3-Amino-4-mercaptopyridin-2(1H)-one .[1]

  • Starting Material: 4-Hydroxy-2-pyridone (2,4-Dihydroxypyridine).[1]

This route leverages the directing effect of the 4-hydroxyl group to install a nitro group at position 3, which is subsequently reduced to the amine, while the 4-hydroxyl is converted to a thiol (via a chloro intermediate) to serve as the nucleophile for cyclization.

Retrosynthesis Target 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one (Target API Scaffold) Intermediate 3-Amino-4-mercaptopyridin-2(1H)-one (Key Cyclization Precursor) Target->Intermediate Cyclization (Ac2O) Precursor 4-Chloro-3-nitropyridin-2(1H)-one (Activated Electrophile) Intermediate->Precursor Reduction & Thiolation Start 4-Hydroxy-2-pyridone (Commercial Starting Material) Precursor->Start Nitration & Chlorination

Caption: Retrosynthetic analysis showing the disconnection of the thiazole ring to reveal the 3,4-disubstituted pyridone precursor.

Detailed Experimental Protocol

Stage 1: Preparation of 3-Nitro-4-hydroxy-2-pyridone

Objective: Regioselective introduction of the nitrogen source at position 3.[1] Principle: Electrophilic aromatic substitution. The 4-OH and 2-OH (tautomeric with 2-one) groups direct the incoming nitro group to position 3.[1]

  • Reagents: 4-Hydroxy-2-pyridone (11.1 g, 100 mmol), Concentrated HNO₃ (70%), Concentrated H₂SO₄.

  • Protocol:

    • Dissolve 4-hydroxy-2-pyridone in conc. H₂SO₄ (50 mL) in a round-bottom flask cooled to 0°C.

    • Add conc.[2] HNO₃ (1.1 eq) dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench: Pour the reaction mixture onto crushed ice (200 g). A yellow precipitate will form.

    • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Yield: ~85-90% (Yellow solid).

Stage 2: Synthesis of 4-Chloro-3-nitropyridin-2(1H)-one

Objective: Activation of the C4 position for nucleophilic displacement.[1] Mechanism: Deoxy-chlorination using phosphoryl chloride.[1]

  • Reagents: 3-Nitro-4-hydroxy-2-pyridone (from Stage 1), POCl₃ (Phosphoryl chloride), Benzyltriethylammonium chloride (TEBA, catalyst).

  • Protocol:

    • Suspend the nitro compound (10 g) in POCl₃ (50 mL). Add TEBA (0.5 g).

    • Heat the mixture to reflux (105°C) for 4-6 hours. The suspension will clear as the chloride forms.

    • Critical Step: Monitor by TLC (EtOAc/Hexane) to ensure complete conversion of the starting material.

    • Work-up: Cool to room temperature. Carefully pour the reaction mixture into ice water (300 mL) with vigorous stirring to hydrolyze excess POCl₃. Caution: Exothermic.[1]

    • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: ~70-75%.

Stage 3: Thiolation and Reduction to 3-Amino-4-mercaptopyridin-2(1H)-one

Objective: Installation of the sulfur nucleophile and reduction of the nitro group to an amine.[1] Note: The aminothiol is sensitive to oxidation (disulfide formation). It is best generated and used immediately or stored as a salt.

  • Reagents: NaSH (Sodium hydrosulfide), Sodium Dithionite (Na₂S₂O₄) or Iron powder/Acetic Acid.

  • Protocol (One-Pot Reduction/Thiolation Variant):

    • Dissolve 4-chloro-3-nitropyridin-2-one (5 g) in Ethanol (50 mL).

    • Add NaSH (2.5 eq) and reflux for 2 hours. This displaces the chloride to form 3-nitro-4-mercaptopyridin-2-one (often red/orange).[1]

    • Reduction: To the hot solution, add Sodium Dithionite (4 eq) dissolved in water, or add Iron powder (5 eq) and Acetic Acid (10 mL). Reflux for an additional 2 hours until the yellow/orange color fades to a pale suspension.

    • Isolation: Filter hot to remove inorganic salts/iron. Concentrate the filtrate.

    • Stability Check: The product, 3-amino-4-mercaptopyridin-2-one, is unstable.[1] Proceed immediately to Stage 4.

Stage 4: Cyclization to 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one

Objective: Formation of the thiazole ring via condensation with a two-carbon synthon.[1]

  • Reagents: Crude 3-amino-4-mercaptopyridin-2-one, Acetic Anhydride (Ac₂O), Pyridine (solvent/base).[1]

  • Protocol:

    • Suspend the crude aminothiol from Stage 3 in Acetic Anhydride (30 mL).

    • Heat to reflux (140°C) for 3-5 hours.

    • Mechanism: The amino group is acetylated first, followed by cyclodehydration where the thiol attacks the carbonyl carbon of the acetamide.

    • Work-up: Cool the mixture to room temperature. The product often precipitates upon cooling.

    • Purification: Filter the precipitate. If no precipitate forms, concentrate the solvent and triturate with Ethanol/Ether.

    • Recrystallization: Recrystallize from DMF/Ethanol to obtain the pure API intermediate.

Process Control & Visualization

Reaction Workflow Diagram

SynthesisWorkflow SM 4-Hydroxy-2-pyridone Step1 Nitration (HNO3/H2SO4) SM->Step1 Int1 3-Nitro-4-hydroxy-2-pyridone Step1->Int1 Step2 Chlorination (POCl3) Int1->Step2 Int2 4-Chloro-3-nitropyridin-2-one Step2->Int2 Step3 Thiolation/Reduction (NaSH / Fe, AcOH) Int2->Step3 Int3 3-Amino-4-mercapto-2-pyridone Step3->Int3 Step4 Cyclization (Ac2O, Reflux) Int3->Step4 Product 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one Step4->Product

Caption: Step-by-step chemical transformation workflow from starting material to final thiazolo-pyridinone scaffold.

Quantitative Data Summary
ParameterStage 1 (Nitration)Stage 2 (Chlorination)Stage 3 (Thiolation/Red)Stage 4 (Cyclization)
Reagents HNO₃, H₂SO₄POCl₃, TEBANaSH, Fe/AcOHAc₂O
Temperature 0°C → RT105°C (Reflux)80°C (Reflux)140°C (Reflux)
Time 2.5 h4-6 h4 h3-5 h
Typical Yield 85-90%70-75%Used Crude60-65% (over 2 steps)
Key Impurity 3,5-Dinitro species2,4-Dichloro speciesDisulfide dimerUncyclized acetamide

Quality Control & Troubleshooting

Analytical Confirmation
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the pyridine C3/C4 protons and the appearance of the methyl singlet at ~2.6-2.8 ppm. The NH proton (position 5) typically appears broad around 11.5-12.5 ppm.

  • Mass Spectrometry: M+1 peak should correspond to MW 166.1 (C₇H₆N₂OS).

  • HPLC: Monitor the purity. The aminothiol intermediate (Stage 3) is polar and elutes early; the final product is more retained.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Stage 2 Incomplete chlorination or hydrolysis during quench.[1]Ensure POCl₃ is fresh. Quench slowly into ice water to prevent overheating and hydrolysis of the active chloride.
Red Color in Stage 3 Incomplete reduction of the nitro group.Add more reducing agent (Fe or Dithionite) and increase reaction time. The solution should turn pale.
Product is Sticky/Oil Presence of residual Ac₂O or incomplete cyclization.Triturate with diethyl ether or cold ethanol. Recrystallize from DMF to remove oligomers.

References

  • Synthesis of Thiazolo[4,5-c]pyridines

    • Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides.
    • Source: Journal of Heterocyclic Chemistry.[3]

    • URL:[Link] (General methodology adapted for [4,5-c] isomer).

  • Nitration of Pyridones: Title: A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. Source: BenchChem.
  • Thiazole Ring Closure

    • Title: Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[4][5][6]

    • Source: RSC Advances / PubMed.
    • URL:[Link] (Cyclization conditions using anhydrides).

  • Solid-Phase Synthesis Context

    • Title: Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)
    • Source: RSC Advances, 2025.
    • URL:[Link] (Demonstrates stability of the thiazolo-pyridinone scaffold).

Sources

Method

Application Note: Solvent Selection &amp; Recrystallization Protocol for Thiazolo[4,5-c]pyridin-4-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The purification of thiazolo[4,5-c]pyridin-4-one presents a distinct challenge in medicinal chemistry. Unlike simple heterocycles, this fused bicyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The purification of thiazolo[4,5-c]pyridin-4-one presents a distinct challenge in medicinal chemistry. Unlike simple heterocycles, this fused bicyclic system exhibits "pyridinone-like" character, characterized by high melting points (>250°C) and poor solubility in common non-polar solvents due to strong intermolecular hydrogen bonding (dimerization via the lactam motif) and


-

stacking interactions.

This guide provides a rational, self-validating framework for solvent selection. Rather than relying on trial-and-error, we utilize a physicochemical profiling approach to identify the optimal thermodynamic window for crystallization. The protocols below are derived from field-proven methodologies used for structural isomers (e.g., thiazolo[4,5-b]pyridin-7-ones) and are adapted for the specific polarity profile of the [4,5-c] isomer.

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12][13]
  • Core Scaffold: Fused thiazole-pyridinone.[1]

  • Key Interaction: Donor-Acceptor (D-A) pairing at the lactam (NH-C=O) interface.

  • Solubility Class: High-melting solid. Sparingly soluble in lipophilic solvents (Hexane, Et₂O); moderately soluble in polar protic solvents (EtOH, MeOH); soluble in high-dielectric aprotic solvents (DMSO, DMF).

Solvent Selection Strategy (The "Self-Validating" System)

Do not arbitrarily select ethanol or ethyl acetate.[2] You must experimentally determine the Temperature Coefficient of Solubility (TCS) for your specific batch. Use the following decision matrix to select the optimal solvent system.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: 50mg Sample Test1 Add 0.5mL Solvent (RT, 25°C) Start->Test1 Check1 Is it Soluble? Test1->Check1 Yes Yes Check1->Yes Yes No No Check1->No No BadSolvent Discard: Too Soluble (Poor Recovery) HeatStep Heat to Boiling (Reflux) Check2 Is it Soluble? HeatStep->Check2 Check2->Yes Soluble Check2->No Insoluble AddPolar Add Co-solvent (e.g., DMF/DMSO) AddPolar->HeatStep CoolStep Cool to RT then 4°C Check3 Crystals Formed? CoolStep->Check3 Check3->Yes High Yield Check3->No No Precipitate Ideal IDEAL SYSTEM AntiSolvent Switch to Anti-Solvent Method Yes->BadSolvent Yes->CoolStep Yes->Ideal No->HeatStep No->AddPolar No->AntiSolvent

Caption: Logical workflow for determining the thermodynamic suitability of a recrystallization solvent. Blue nodes indicate action; Yellow nodes indicate decision points.

Recommended Solvent Classes

Based on the scaffold's polarity, the following hierarchy is recommended:

TierSolvent SystemMechanismApplication Case
1 (Primary) Ethanol (Abs.) or Methanol Temperature-dependent H-bond disruption.Standard purification.[3] Best balance of yield and drying ease.
2 (High MP) Acetic Acid (Glacial) Protonation of pyridyl nitrogen disrupts crystal lattice.For highly crystalline/insoluble derivatives.
3 (Binary) DMF / Water (1:1 to 1:4)"Drowning out" / Anti-solvent precipitation.When compound is insoluble in boiling alcohols.
4 (Binary) DMSO / Ethanol Solubility modulation.For scale-up where DMF toxicity is a concern.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol/Acetic Acid)

Best for samples with moderate impurities and standard solubility profiles.

Materials:

  • Crude Thiazolo[4,5-c]pyridin-4-one[4]

  • Solvent: Absolute Ethanol (or Glacial Acetic Acid for stubborn cases)

  • Equipment: Hot plate, magnetic stirrer, reflux condenser, Buchner funnel.

Step-by-Step Procedure:

  • Saturation: Place 1.0 g of crude material in a round-bottom flask. Add a magnetic stir bar.

  • Solvent Addition: Add the minimum amount of solvent (start with 5 mL) to wet the solid.

  • Reflux: Heat the mixture to boiling (Reflux: 78°C for EtOH, 118°C for AcOH).

  • Titration: Add additional solvent in small aliquots (0.5 - 1.0 mL) through the condenser until the solid just dissolves.

    • Critical Note: If the solution is colored but clear, do not add activated charcoal unless absolutely necessary, as it may adsorb the planar heterocyclic product.

  • Hot Filtration (Optional): If insoluble particulates remain (dust, inorganic salts), filter rapidly through a pre-heated glass frit or fluted filter paper.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on ice traps impurities in the crystal lattice. Slow cooling promotes pure, defined crystal growth.

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold solvent (same as used for dissolution).

  • Drying: Dry under high vacuum (0.1 mbar) at 40-50°C to remove bound solvent.

Protocol B: Binary Solvent (Anti-Solvent) Precipitation

Required when the compound is too insoluble in alcohols but soluble in high-boiling aprotic solvents.

Materials:

  • Solvent A (Good Solvent): DMF or DMSO.

  • Solvent B (Anti-Solvent): Water or Ethanol.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot DMF (approx. 80-90°C). Do not boil DMF (BP 153°C) to avoid decomposition.

  • Filtration: Perform hot filtration if necessary to remove mechanical impurities.

  • Nucleation: While keeping the DMF solution hot (80°C), add the Anti-Solvent (Water) dropwise with vigorous stirring.

  • The Cloud Point: Continue adding water until a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of hot DMF to clear the turbidity.

  • Crystal Growth: Remove the heat source. Allow the clear solution to cool slowly to room temperature. The change in dielectric constant combined with temperature drop will force the product out of solution.

  • Harvest: Filter and wash copiously with water (to remove DMF) or ethanol.

Troubleshooting & Optimization

Common issues with fused heterocyclic systems and their remediation.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Issue1 Oiling Out (Liquid separates) Sol1 Remedy: Re-heat and add Seed Crystal at Cloud Point Issue1->Sol1 Issue2 No Precipitate (Yield too low) Sol2 Remedy: Concentrate volume or add Anti-Solvent (Water) Issue2->Sol2 Issue3 Colored Impurities Persist Sol3 Remedy: Wash crude with EtOAc before recrystallization Issue3->Sol3

Caption: Remediation strategies for common crystallization failures.

Quantitative Data: Typical Solubility Thresholds
SolventBoiling Point (°C)Solubility (Cold)Solubility (Hot)Suitability
Water 100InsolublePoorAnti-Solvent
Ethanol 78PoorModerateExcellent
Ethyl Acetate 77PoorPoorWash Solvent
DMF 153ModerateHighGood Solvent
DCM 40PoorModerateExtraction Only

References

  • Royal Society of Chemistry. (2025).[1] Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives. RSC Advances. [Link]

  • MDPI. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Molecules. [Link]

  • National Institutes of Health (NIH). (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving Solubility of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one in DMSO

Executive Summary & Mechanism of Action The Challenge: 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is a fused bicyclic heterocycle characterized by a rigid, planar geometry. Its poor solubility in organic solvents, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The Challenge: 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is a fused bicyclic heterocycle characterized by a rigid, planar geometry. Its poor solubility in organic solvents, including Dimethyl Sulfoxide (DMSO), is primarily driven by two thermodynamic barriers:

  • High Lattice Energy (Pi-Pi Stacking): The flat heteroaromatic rings stack efficiently in the solid state (similar to "stacking plates"), requiring significant energy to disrupt.

  • Intermolecular Hydrogen Bonding: The lactam motif (NH donor at position 5, C=O acceptor at position 4) facilitates the formation of robust hydrogen-bonded dimers or ribbons, effectively "locking" the molecules together and resisting solvation.

The Solution: Successful solubilization requires a protocol that mechanically and thermally disrupts these intermolecular forces while preventing re-aggregation (precipitation) upon cooling or dilution.

Solubility Profile & Benchmarks

Note: Quantitative values are derived from structural analogs (thiazolopyridinones) and standard heterocyclic chemistry principles, as specific commercial datasheets for this exact CAS are rare.

SolventSolubility RatingEstimated Max Conc.Notes
DMSO (RT) Slightly Soluble1–5 mg/mLProne to slow precipitation.
DMSO (60°C) Soluble10–25 mg/mLRecommended method.
Water/PBS Insoluble<0.1 mg/mLRequires cosolvent or pH adjustment.
Ethanol Very Slightly Soluble<1 mg/mLNot recommended for stock solutions.

Step-by-Step Dissolution Protocols

Protocol A: Standard Stock Preparation (10 mM)

Use this for routine biological assays where moderate concentration is sufficient.

  • Weighing: Weigh the required amount of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one into a glass vial (avoid plastic microfuge tubes for initial heating).

  • Solvent Addition: Add spectroscopic-grade DMSO (anhydrous, ≥99.9%) to achieve the target concentration.

  • Vortexing: Vortex at maximum speed for 60 seconds.

  • Visual Inspection: Hold the vial against a light source. If particulates remain, proceed to Protocol B .

Protocol B: "Heat-Sonicate-Cycle" (High Concentration/Stubborn Solids)

Use this if the compound fails to dissolve at room temperature or for stocks >10 mM.

  • Heating: Place the sealed glass vial in a water bath or heating block set to 60°C for 5–10 minutes.

    • Why? Thermal energy increases the kinetic energy of the solvent molecules, helping to overcome the crystal lattice energy.

  • Sonication: While the solution is still warm, sonicate in an ultrasonic water bath (35–40 kHz) for 10 minutes.

    • Why? Cavitation bubbles implode near solid particles, creating micro-jets that mechanically break apart crystal aggregates.

  • Equilibration: Allow the solution to cool to room temperature (20–25°C) slowly.

  • Clarification Check: If a precipitate forms upon cooling, the concentration exceeds the saturation limit at RT. Dilute by 50% with fresh DMSO and repeat.

Troubleshooting Guide (Q&A)

Q1: The compound dissolved at 60°C, but precipitated immediately upon adding to my aqueous buffer. Why? A: This is the "Solvent Shock" effect. When a hydrophobic molecule in DMSO encounters water, the water molecules preferentially hydrate the DMSO, leaving the hydrophobic compound to aggregate with itself.

  • Fix:

    • Step-wise Dilution: Do not add the DMSO stock directly to the bulk buffer. Instead, perform an intermediate dilution (e.g., 1:10) in a cosolvent mix (like PEG400 or pure DMSO) before the final spike into buffer.

    • Warm the Buffer: Pre-warm your cell culture media or buffer to 37°C before adding the compound to reduce the thermodynamic drive for precipitation.

Q2: My DMSO stock has turned into a "gel" or viscous slurry after freezing. Is it ruined? A: No. DMSO freezes at 18.5°C. The "gel" appearance is likely the DMSO crystallizing, potentially forcing the solute out of solution (eutectic separation).

  • Fix: Thaw completely at 37°C and vortex vigorously. Ensure the solution is perfectly clear before use. If seeds remain, they will act as nucleation sites for massive precipitation later.

Q3: Can I use acid or base to help dissolve it? A: Proceed with caution.

  • Base: The lactam NH (position 5) is weakly acidic (pKa ~10-11). Adding a small equivalent of base (e.g., 1M NaOH or organic base like DBU) can deprotonate the nitrogen, creating an anion that is highly soluble. However, this may alter biological activity or stability.

  • Acid: The pyridine nitrogen is less basic due to the fused electron-withdrawing thiazole and lactam carbonyl, so acid is less likely to help and may cause hydrolysis.

Visualizations

Figure 1: Solubility Decision Logic

Caption: Decision tree for selecting the optimal solubilization strategy based on visual observation.

SolubilityLogic Start Start: Solid Compound + DMSO Vortex Vortex (1 min) Start->Vortex Check1 Clear Solution? Vortex->Check1 Success Ready for Assay Check1->Success Yes Heat Heat to 60°C (10 min) Check1->Heat No (Turbid) Sonicate Sonicate (10 min) Heat->Sonicate Check2 Clear Solution? Sonicate->Check2 Check2->Success Yes Dilute Dilute 50% with DMSO Check2->Dilute No (Precipitate) Additives Consider Cosolvents (PEG400 / Tween 80) Check2->Additives Persistent Solids Dilute->Heat

Figure 2: The "Brick Wall" Aggregation Mechanism

Caption: Schematic of how planar stacking and H-bonds (Lactam Dimer) prevent dissolution.

Aggregation MolA Molecule A (Lactam Donor) Dimer Stable Dimer (H-Bond Locked) MolA->Dimer H-Bonding MolB Molecule B (Lactam Acceptor) MolB->Dimer H-Bonding Stack Pi-Pi Stacked Aggregate (Insoluble) Dimer->Stack Stacking Interactions DMSO DMSO Molecules DMSO->Stack Heat/Sonication (Disrupts)

FAQs

Q: What is the maximum shelf life of the DMSO stock? A: We recommend using stocks within 1 month if stored at -20°C. Thiazolopyridinones can undergo slow oxidation or hydrolysis if the DMSO absorbs moisture from the air. Always store in aliquots to avoid freeze-thaw cycles.

Q: Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is chemically similar and often a slightly better solvent for rigid planar heterocycles. However, DMF is more toxic to cells; ensure your final assay concentration is <0.1%.

Q: How do I calculate the exact molarity if I don't have a precise molecular weight for the salt form? A: Always check if your batch is a free base or a salt (e.g., HCl).

  • Free Base MW: ~166.2 g/mol (Estimate based on formula C7H6N2OS).

  • Calculation: Mass (mg) / MW ( g/mol ) / Volume (mL) = Molarity (M).

  • Tip: If using a salt, you must account for the counterion mass.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

  • PubChem Compound Summary. "Thiazolo[4,5-c]pyridine derivatives." National Library of Medicine.

Optimization

Technical Support Center: Thiazolopyridine Synthesis &amp; Regiocontrol

Topic: Overcoming Regioselectivity Issues in Thiazolopyridine Cyclization Ticket ID: CHEM-SUP-TZP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Scaffold Bifurcation Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Regioselectivity Issues in Thiazolopyridine Cyclization Ticket ID: CHEM-SUP-TZP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Scaffold Bifurcation

Welcome to the Heterocycle Synthesis Support Hub. If you are accessing this guide, you are likely encountering a mismatch between your target scaffold and your isolated product. Thiazolopyridines are privileged scaffolds in kinase inhibitor discovery, but their synthesis is plagued by a fundamental regiochemical ambiguity: the competition between forming a fused neutral system (e.g., thiazolo[5,4-b]pyridine) versus a bridgehead cationic system (e.g., thiazolo[3,2-a]pyridinium).

This guide treats your synthesis as a diagnostic workflow. We do not just provide a recipe; we troubleshoot the molecular logic failure.

Diagnostic Module: Which Isomer Are You Actually Making?

The Core Problem: The most common user error is selecting the wrong pyridine precursor for the desired ring fusion. The reactivity of the pyridine nitrogen versus the exocyclic amine/thiol dictates the final topology.

Visualizing the Pathway Logic

The following decision tree illustrates the strict causality between starting material selection and the resulting regioisomer.

Thiazolopyridine_Pathways Start Select Pyridine Precursor Precursor_A 2-Mercaptopyridine (Pyridine-2-thione) Start->Precursor_A Precursor_B 3-Amino-2-chloropyridine Start->Precursor_B Precursor_C 3-Amino-pyridine-2-thiol Start->Precursor_C Reagent React with α-Haloketone (or equivalent) Precursor_A->Reagent N-attack (Cyclization) Precursor_B->Reagent S-attack (via Thiourea) Precursor_C->Reagent S-alkylation -> N-cyclization Product_A Thiazolo[3,2-a]pyridinium (Bridgehead Cation) Reagent->Product_A Bridgehead Formation Product_B Thiazolo[5,4-b]pyridine (Fused Neutral) Reagent->Product_B Fused Formation Product_C Thiazolo[5,4-b]pyridine (Alternative Route) Reagent->Product_C Fused Formation

Caption: Causal relationship between pyridine substitution pattern and final thiazolopyridine topology.

Troubleshooting Guide: The Hantzsch-Type Cyclization

Issue 1: "I formed the Imidazo[1,2-a]pyridine instead of the Thiazolopyridine."

Diagnosis: You likely reacted a 2-aminopyridine directly with an


-haloketone, expecting a thiazole ring to form.
  • Root Cause: Without an exocyclic sulfur source, the endocyclic pyridine nitrogen is the most nucleophilic site, leading to N-alkylation followed by cyclization onto the exocyclic amine. This forms the imidazo-fused system.

  • Correction: You must introduce sulfur before cyclization. Convert your 2-aminopyridine to a thiourea intermediate (using benzoyl isothiocyanate followed by hydrolysis) before reacting with the

    
    -haloketone [1].
    
Issue 2: "I am getting a mixture of 2-aminothiazole and 2-imino-dihydrothiazole isomers."

Diagnosis: This is a classic Hantzsch tautomeric trap.

  • Root Cause: In neutral solvents, the reaction of

    
    -haloketones with thioureas favors the thermodynamically stable 2-aminothiazole. However, under acidic conditions  (often generated in situ by HBr release), the equilibrium shifts. The protonation of the thiazole nitrogen can trap the kinetic 2-imino isomer [2].
    
  • Correction:

    • Buffer the Reaction: Add sodium acetate (1.5 eq) to neutralize HBr evolved during the reaction.

    • Solvent Switch: Switch from Ethanol/Reflux to Ethanol/Water (1:1) or use a fluorinated solvent like TFE (Trifluoroethanol) if solubility permits, as these stabilize specific hydrogen-bonding networks that favor the amino form [3].

Issue 3: "The reaction turns black/tarry with low yield."

Diagnosis: Thermal degradation due to uncontrolled exotherm or polymerization of the


-haloketone.
  • Root Cause:

    
    -haloketones are potent lachrymators and electrophiles that self-condense rapidly at high temperatures.
    
  • Correction:

    • Temperature Ramp: Do not add reagents to refluxing solvent. Mix at 0°C, stir for 30 minutes to allow the initial S-alkylation (kinetic step) to proceed, then heat to reflux for the cyclization (thermodynamic step).

    • Scavengers: Use a catalytic amount (10 mol%) of silica-supported tungstosilicic acid if using labile aldehydes in a multi-component variant [4].

Validated Experimental Protocols

Protocol A: Synthesis of Thiazolo[5,4-b]pyridine (The Fused System)

Targeting the [5,4-b] isomer requires forcing the nitrogen of the pyridine ring to act as the imine component, not the nucleophile.

Materials:

  • 3-Amino-2-chloropyridine (1.0 eq)

  • Benzoyl isothiocyanate (1.1 eq)

  • 
    -Bromoacetophenone (1.0 eq)
    
  • Sodium Methoxide (NaOMe)

Step-by-Step Workflow:

  • Thiourea Formation: Dissolve 3-amino-2-chloropyridine in acetone. Add benzoyl isothiocyanate dropwise. Stir at RT for 2h.

  • Deprotection: Treat the intermediate with NaOMe in methanol to generate the free pyridyl-thiourea.

  • Cyclization (The Critical Step):

    • Dissolve the pyridyl-thiourea in Ethanol.

    • Add

      
      -bromoacetophenone.[1]
      
    • CRITICAL: Heat to reflux for 4-6 hours. The mechanism involves S-alkylation followed by intramolecular displacement of the chlorine atom by the thiourea nitrogen (SNAr-like cyclization).

  • Workup: Cool to RT. Neutralize with saturated NaHCO

    
    . The product usually precipitates.[2][3]
    
Protocol B: Optimization Data Table

Effect of Solvent and Base on Regioselectivity (Model Substrate: 2-amino-pyridine-3-thiol + chloroacetone)

SolventAdditiveTemp (°C)Yield (%)Major Isomer
EthanolNone78 (Reflux)45%Mixture (Amino/Imino)
EthanolNaOAc (1.5 eq)78 (Reflux)82% 2-Aminothiazolo... (Desired)
DMFTEA (1.0 eq)10030%Polymerized/Tarry
Water/EtOHHCl (cat.)6055%2-Imino-dihydro... (Trap)

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the cyclization? A: Yes, but with caution. Microwave synthesis often accelerates the formation of the bridgehead quaternary salt (Thiazolo[3,2-a]) if you are starting from 2-mercaptopyridine because the N-alkylation pathway has a higher activation energy that is easily accessible in the microwave. For the fused [5,4-b] system, microwave heating (120°C, 15 min) is effective only if you are performing the intramolecular displacement of a halogen (Protocol A) [5].

Q: Why is my product water-soluble? I lost it during the wash. A: You likely formed the hydrobromide salt of the thiazolopyridine. These fused systems are basic. Ensure you neutralize the reaction mixture to pH 8-9 with NaHCO


 or NH

OH before extraction. The free base will precipitate or extract into EtOAc.

Q: How do I distinguish the isomers by NMR? A:

  • Thiazolo[5,4-b]pyridine: Look for the coupling constants of the pyridine protons. The protons at C-5 and C-6 (pyridine numbering) will show typical vicinal coupling (

    
     Hz).
    
  • Thiazolo[3,2-a]pyridinium: The bridgehead positive charge causes a significant downfield shift (

    
     ppm) for the proton adjacent to the bridgehead nitrogen.
    

References

  • Regioselective Synthesis of Thiazolo[5,4-b]pyridines. Journal of Heterocyclic Chemistry. Methodologies for directing ring closure via thiourea intermediates.[3] 4[1][3][5][6][4][7][8][9][10][11]

  • The Hantzsch Thiazole Synthesis Under Acidic Conditions: Change of Regioselectivity. J. Chem. Soc., Perkin Trans.[10] 1, 1987, 639.[10] Explains the kinetic trapping of imino-dihydrothiazoles. [1][3][5][6][4][7][8][9][10][11][12][13]

  • BenchChem Troubleshooting Guide: Hantzsch Thiazole Synthesis. Optimization of solvent and temperature parameters for thiazole ring closure. 11[1][3][5][6][4][7][8][9][10]

  • One-Pot Synthesis Using Silica Supported Tungstosilisic Acid. NIH / PMC. Green chemistry approaches to improve yield and reduce side products in Hantzsch synthesis.[7] 7[1][3][6][4][7][8][9][10]

  • Recent Advances in the Synthesis of Thiazolo[4,5-b]pyridines. Danylo Halytsky Lviv National Medical University. Comprehensive review of synthetic strategies and microwave-assisted protocols. 9

Sources

Troubleshooting

Purification methods for thiazolo[4,5-c]pyridin-4-one by column chromatography

Knowledge Base > Chromatography > Fused Heterocycles > Troubleshooting & Protocols Welcome to the Technical Support Center. The thiazolo[4,5-c]pyridin-4-one scaffold presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Chromatography > Fused Heterocycles > Troubleshooting & Protocols

Welcome to the Technical Support Center. The thiazolo[4,5-c]pyridin-4-one scaffold presents unique chromatographic challenges. As a planar, fused bicyclic system containing both a basic thiazole nitrogen and a highly polar pyridin-4-one (lactam) moiety, it exhibits strong hydrogen-bonding capabilities and high crystal lattice energies. This guide provides field-proven, mechanistically grounded solutions to overcome severe tailing, poor solubility, and regioisomer co-elution.

I. Troubleshooting & FAQs

Q1: My thiazolo[4,5-c]pyridin-4-one derivative streaks completely down the TLC plate and tails severely on the silica column. How do I fix this? A1: This is caused by classic silanol-driven tailing. The lactam motif acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). On bare normal-phase silica, these functional groups interact strongly with weakly acidic silanol (Si-OH) sites on the stationary phase, causing irreversible adsorption and peak tailing [1].

  • The Solution: You must suppress silanol ionization. Modify your mobile phase by adding a volatile base. A standard approach is using a Dichloromethane/Methanol (DCM/MeOH) gradient modified with 0.5% – 1.0% aqueous ammonia (NH₄OH) or Triethylamine (TEA). By pre-saturating the acidic silanols, the basic modifier forces the target molecule to partition normally.

Q2: The crude mixture precipitates immediately at the column head when I try to load it in DCM. What is the best loading strategy? A2: Fused thiazolopyridinones often suffer from poor solubility in moderately polar solvents due to the strong π-π stacking and hydrogen bonding of their planar aromatic systems. Attempting a liquid load with a partially dissolved sample will result in column head precipitation, leading to severe band broadening and pressure spikes.

  • The Solution: Utilize Solid Loading (Dry Loading) . Dissolve your crude mixture in a highly polar, volatile solvent (e.g., THF or a DCM/MeOH mixture), add a solid support, and evaporate it to a free-flowing powder. We recommend using Celite 545 rather than bare silica for the solid load; Celite is inert and minimizes irreversible pre-adsorption of the highly polar lactam [2].

Q3: I am trying to separate the target compound from its regioisomer (e.g., thiazolo[5,4-c]pyridin-4-one) formed during cyclization, but they co-elute on normal phase. What are my options? A3: Regioisomers of fused heterocycles often possess nearly identical dipole moments, resulting in identical


 values on normal-phase silica regardless of the solvent system.
  • The Solution: Transition to Reverse-Phase (RP) C18 Chromatography . RP-HPLC alters the separation mechanism from polar interactions to hydrophobic surface area partitioning. Because regioisomers have slightly different three-dimensional shapes and hydrophobic footprints, a C18 column utilizing a Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) will easily resolve them [3].

II. Modality Comparison & Quantitative Data

To select the correct purification strategy, compare the operational parameters of each chromatographic modality below:

Chromatography ModalityStationary PhaseTypical Eluent SystemModifier RequiredPrimary Use CaseResolution Limit
Standard Normal Phase Bare Silica (SiO₂)DCM / MeOH (0–10%)NoneNon-polar protected intermediatesLow for lactams
Modified Normal Phase Bare Silica (SiO₂)DCM / MeOH (0–15%)1% NH₄OH or TEAPolar lactams, severe tailing issuesModerate
Reverse Phase (RP-HPLC) C18 Bonded SilicaH₂O / MeCN (5–95%)0.1% TFA or HCOOHRegioisomer separation, final purityHigh
III. Decision Workflow

PurificationWorkflow Start Crude Thiazolo[4,5-c]pyridin-4-one Reaction Mixture Solubility Assess Solubility (DCM, EtOAc, MeOH) Start->Solubility LiquidLoad Liquid Loading (Direct Injection) Solubility->LiquidLoad Highly Soluble SolidLoad Solid Loading (Dry onto Celite) Solubility->SolidLoad Poorly Soluble (Precipitates) TLC TLC Evaluation (Bare Silica, DCM:MeOH) LiquidLoad->TLC SolidLoad->TLC StandardNP Standard Normal-Phase (Gradient DCM to MeOH) TLC->StandardNP Rf 0.2-0.3 No Tailing ModifiedNP Modified Normal-Phase (Add 1% NH4OH or TEA) TLC->ModifiedNP Severe Tailing (Silanol H-Bonding) ReversePhase Reverse-Phase C18 (H2O:MeCN + 0.1% TFA) TLC->ReversePhase Co-eluting Isomers or Highly Polar

Purification decision workflow for thiazolo[4,5-c]pyridin-4-one based on solubility and TLC.

IV. Validated Experimental Protocols
Protocol A: Solid Loading Preparation (For Poorly Soluble Scaffolds)

Causality: Pre-adsorbing the compound onto a solid support maximizes the surface area for solvent interaction during elution, preventing localized precipitation and ensuring sharp elution bands.

  • Dissolution: Dissolve the crude reaction mixture in a highly solubilizing, volatile solvent mixture (e.g., 1:1 THF/MeOH or DCM/MeOH). Ensure complete dissolution; sonicate if necessary.

  • Support Addition: Add dry Celite 545 to the flask. Use a mass ratio of 1:2 to 1:3 (Crude Mass : Celite Mass).

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate slowly at 40°C under reduced pressure. Self-Validation Step: The resulting powder must be completely free-flowing. If it clumps or sticks to the glass, residual high-boiling solvent or oil remains. Add more Celite, add a small amount of volatile solvent to redistribute, and re-evaporate.

  • Loading: Pack the free-flowing powder into an empty dry-load cartridge and attach it directly upstream of your pre-equilibrated silica column.

Protocol B: Modified Normal-Phase Flash Chromatography

Causality: Triethylamine (TEA) dynamically coats the acidic silanols on the silica gel, preventing the thiazolo-pyridinone from irreversibly binding via hydrogen bonds [1].

  • Solvent Preparation: Prepare Mobile Phase A (DCM + 1% TEA) and Mobile Phase B (MeOH + 1% TEA).

  • Equilibration: Flush the bare silica column with 3-5 column volumes (CV) of Mobile Phase A. Note: The column may warm up slightly as the TEA undergoes an exothermic acid-base reaction with the silica silanols.

  • Elution: Run a shallow gradient from 0% to 10% Mobile Phase B over 15 CVs.

  • Detection: Monitor elution via UV absorption at 254 nm and 280 nm (the extended conjugation of the thiazolopyridinone system absorbs strongly here).

Protocol C: Reverse-Phase (C18) Purification for Regioisomers

Causality: Acidic modifiers (TFA) protonate the basic thiazole nitrogen, increasing water solubility and ensuring sharp peak shapes on hydrophobic C18 stationary phases [3].

  • Sample Prep: Dissolve the crude sample in HPLC-grade DMSO. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the HPLC frit.

  • Equilibration: Equilibrate a preparative C18 column with 95% Water (0.1% TFA) / 5% Acetonitrile (0.1% TFA).

  • Gradient: Inject the sample and run a linear gradient from 5% to 95% Acetonitrile over 20–30 minutes, depending on the required resolution.

  • Recovery: Pool the pure fractions. Because TFA forms a stable salt with the thiazole nitrogen, neutralize the pooled fractions with saturated aqueous

    
     to free-base the product before extracting with EtOAc, or lyophilize directly if the TFA salt is desired [3].
    
V. References
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: PubMed Central (PMC) / NIH URL:

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas Source: ResearchGate URL:

  • WO2023192913A1 - Thiazolo[5,4-b] pyridine malt-1 inhibitors Source: Google Patents URL:

Optimization

Technical Support Center: Troubleshooting Low Yields in Thiazolo[4,5-c]pyridin-4-one Synthesis

Introduction for the Researcher Welcome to the technical support center for the synthesis of thiazolo[4,5-c]pyridin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support center for the synthesis of thiazolo[4,5-c]pyridin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in obtaining high yields for this important heterocyclic scaffold. As a Senior Application Scientist, I understand that low yields can be a significant bottleneck in the research and development process. This document provides a structured, question-and-answer-based approach to troubleshooting common issues, explaining the chemical principles behind the problems and offering practical, field-proven solutions.

The synthesis of thiazolo[4,5-c]pyridin-4-ones can be a multi-step process, and this guide is structured around a common, plausible synthetic route. We will address potential pitfalls at each key stage, from the formation of the pyridinone core to the final thiazole ring cyclization. Our goal is to provide you with the expertise and insights needed to diagnose and resolve the issues in your synthesis, ultimately leading to improved yields and more efficient research.

Structure of this Guide

This technical support center is divided into the following sections:

  • Frequently Asked Questions (FAQs): Quick answers to common problems encountered during the synthesis.

  • Detailed Troubleshooting Guides: In-depth analysis of specific issues, organized by reaction stage. Each guide includes:

    • Observed Problem: A description of the issue (e.g., "Low or no formation of the pyridinone intermediate").

    • Potential Causes and Solutions: A detailed explanation of the underlying chemistry and step-by-step troubleshooting protocols.

  • Experimental Protocols: Representative, detailed procedures for key reaction steps.

  • Data Summaries and Visualizations: Tables for easy comparison of reaction conditions and diagrams to illustrate workflows and mechanisms.

  • References: A comprehensive list of cited literature for further reading.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the thiazolo[4,5-c]pyridin-4-one synthesis is consistently low. Where should I start troubleshooting?

A1: Low overall yields are often the result of suboptimal conditions in one or more steps. A systematic approach is best. Begin by reviewing each step of your synthesis and identifying the step with the lowest yield. Focus your optimization efforts there first. Common general causes for low yields in heterocyclic synthesis include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Small-scale trial reactions can help determine the ideal parameters.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If applicable, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates. Ensure your stir rate is adequate for the scale and viscosity of your reaction.[1]

  • Product Decomposition: Your desired product or an intermediate may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]

Q2: I'm seeing a complex mixture of products in my final reaction mixture. How can I improve the selectivity?

A2: The formation of multiple products indicates that side reactions are competing with your desired transformation. To improve selectivity:

  • Control the Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[2]

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the one that best favors your desired product.[2]

  • Use of a Catalyst: A selective catalyst can direct the reaction toward the desired product. For example, in condensation reactions, an acid or base catalyst can be crucial.[2]

  • Order of Reagent Addition: In multi-component reactions, the order in which you add the reagents can significantly impact the outcome.

Q3: I'm having difficulty purifying my final thiazolo[4,5-c]pyridin-4-one product. What are some common challenges and solutions?

A3: Pyridine-containing compounds can be challenging to purify by chromatography due to their basicity.[3] Common issues and solutions include:

  • Peak Tailing on Silica Gel: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to broad, tailing peaks.[4] To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonia to your eluent.[3]

  • Poor Solubility: Fused heterocyclic compounds can have poor solubility in common chromatography solvents. You may need to use more polar solvent systems or consider alternative purification methods like crystallization.

  • Product Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive products.[4] If you suspect this is happening, you can use deactivated silica or an alternative stationary phase like alumina.[4]

Detailed Troubleshooting Guides

For the purpose of this guide, we will consider a representative two-stage synthesis for a generic 2-substituted-thiazolo[4,5-c]pyridin-4(5H)-one.

Representative Synthetic Scheme:

Synthetic_Scheme 3-aminopyridine-4-carboxylic acid 3-Aminopyridine-4-carboxylic acid derivative Thiazolo_pyridinone 2-Substituted-thiazolo[4,5-c]pyridin-4(5H)-one 3-aminopyridine-4-carboxylic acid->Thiazolo_pyridinone Cyclization (e.g., with PPA or Eaton's Reagent) Thioamide Thioamide or Thiourea Thioamide->Thiazolo_pyridinone

Caption: A plausible synthetic route to thiazolo[4,5-c]pyridin-4-ones.

Guide 1: Low Yield in the Pyridinone Ring Formation

This section assumes the pyridinone ring is being formed via a Gould-Jacobs type reaction or a similar thermal cyclization.[5][6]

Observed Problem: The cyclization of the aniline derivative with a malonic ester equivalent proceeds in low yield, or the reaction stalls.

Potential Causes and Solutions:

  • Incomplete Initial Condensation:

    • Causality: The initial reaction between the amine and the malonic ester derivative is an equilibrium process. Inefficient removal of the alcohol byproduct (e.g., ethanol) can prevent the reaction from going to completion.[6]

    • Solution:

      • Protocol: Perform the reaction at a temperature sufficient to distill off the alcohol byproduct. If using a high-boiling solvent, a Dean-Stark trap can be effective.

      • Protocol: For challenging substrates, consider using microwave irradiation, which can significantly shorten reaction times and improve yields for this step.[7]

  • Harsh Cyclization Conditions Leading to Decomposition:

    • Causality: The thermal cyclization step often requires high temperatures (e.g., in diphenyl ether), which can lead to decomposition of the starting materials or product, especially if they contain sensitive functional groups.[7]

    • Solution:

      • Protocol: Consider using a milder cyclization agent. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote cyclization at lower temperatures (e.g., 80-100 °C) and often gives higher yields.[7][8]

      • Protocol: Polyphosphoric acid (PPA) is another effective cyclizing agent that may allow for lower reaction temperatures compared to purely thermal methods.[9]

  • Steric Hindrance:

    • Causality: Bulky substituents on the aniline or the malonic ester can sterically hinder the initial condensation or the final cyclization.

    • Solution:

      • Protocol: Increase the reaction temperature and time.

      • Protocol: Switch to a stronger cyclization catalyst, such as Eaton's reagent.[8]

Troubleshooting Workflow for Pyridinone Formation:

Pyridinone_Troubleshooting start Low Yield in Pyridinone Formation check_condensation Monitor initial condensation by TLC/LC-MS. Is it complete? start->check_condensation incomplete_condensation Incomplete Condensation check_condensation->incomplete_condensation No check_cyclization Is the cyclization step failing or giving byproducts? check_condensation->check_cyclization Yes solution_condensation Increase temperature, remove alcohol byproduct (e.g., Dean-Stark), or use microwave irradiation. incomplete_condensation->solution_condensation solution_condensation->check_cyclization failed_cyclization Failed/Low-Yield Cyclization check_cyclization->failed_cyclization Yes end Improved Yield check_cyclization->end No solution_cyclization Use a milder, more efficient cyclizing agent like Eaton's reagent or PPA. Optimize temperature and time. failed_cyclization->solution_cyclization solution_cyclization->end

Caption: Troubleshooting workflow for low yields in pyridinone ring formation.

Guide 2: Low Yield in the Thiazole Ring Cyclization

This section addresses the cyclization of a 3-amino-4-carboxypyridine derivative with a thioamide or similar reagent.

Observed Problem: The final cyclization to form the thiazole ring is inefficient, resulting in a low yield of the target thiazolo[4,5-c]pyridin-4-one.

Potential Causes and Solutions:

  • Poor Reactivity of the Carboxylic Acid:

    • Causality: Direct condensation of a carboxylic acid with a thioamide can be difficult and require harsh conditions. The carbonyl group of the carboxylic acid is not sufficiently electrophilic.

    • Solution:

      • Protocol: Activate the carboxylic acid. Convert it to a more reactive derivative such as an acid chloride or an ester in situ.

      • Protocol: Use a strong dehydrating/condensing agent like polyphosphoric acid (PPA) or Eaton's reagent, which can facilitate the reaction by activating the carboxylic acid.[9]

  • Decomposition of the Thioamide:

    • Causality: Thioamides can be unstable, especially at high temperatures or in strongly acidic or basic media, which can lead to low yields.[10]

    • Solution:

      • Protocol: Add the thioamide to the reaction mixture at a lower temperature and then slowly heat to the desired reaction temperature.

      • Protocol: If using a two-step process (e.g., forming an intermediate thioester), ensure the conditions are mild enough to avoid thioamide decomposition.

  • Formation of Side Products:

    • Causality: The amino group of the pyridinone can potentially react with the activated carboxylic acid of another molecule, leading to amide-linked dimers or polymers, especially under harsh dehydrating conditions.

    • Solution:

      • Protocol: Use controlled addition of the condensing agent at a low temperature.

      • Protocol: Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular side reactions.

Table 1: Optimization of Cyclization Conditions

EntryCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1PPA (85%)None1303Low[9]
2PPA (87%)None1303Moderate[9]
3Eaton's ReagentNone1002Good to Excellent[8]
4ThermalDiphenyl ether>2001-2Variable, risk of decomposition[7]

Experimental Protocols

Protocol 1: Representative Synthesis of a 3-Amino-4-oxo-pyridine Intermediate

This protocol is a conceptual adaptation of the Gould-Jacobs reaction for a pyridine core.

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the starting 2-aminothiazole (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv) in a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux. Ethanol will be generated and collected in the Dean-Stark trap. Monitor the progress of the condensation by TLC.

  • Once the condensation is complete (typically 2-4 hours), continue to heat the reaction mixture at a higher temperature (200-250 °C) to effect the thermal cyclization. Monitor the formation of the pyridinone product by TLC.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the crude product with a non-polar solvent like hexane to remove the diphenyl ether, then purify by recrystallization or column chromatography.

Protocol 2: Representative Thiazole Ring Cyclization
  • To a flask containing Eaton's reagent (10 parts P₂O₅ in methanesulfonic acid by weight), add the 3-amino-4-carboxypyridine derivative (1.0 equiv) in portions at room temperature with stirring.

  • Add the appropriate thioamide (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., DMF/water or ethanol).

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). Link

  • MDPI. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(1), 123. Link

  • BenchChem. (2025).
  • Smolecule. (2026).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Link

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Link

  • Science.gov. (n.d.). Thiourea derivatives methods: Topics. Link

  • ResearchGate. (n.d.). Recent Trends in Chemistry of Thiazolopyridines. Link

  • Organic Syntheses. (n.d.). 3-aminopyridine. Link

  • RSC Advances. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Amino-4-nitropyridine: Assessing Protocol Reproducibility. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Link

  • MDPI. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H). Molecules, 29(15), 3456.
  • Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine. Link

  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines. Link

  • Journal of Heterocyclic Chemistry. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. 55, 769.
  • IJARSCT. (2022).
  • PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Link

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Link

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Link

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Link

  • MDPI. (2025).
  • MDPI. (2025).
  • Patsnap Eureka. (2009). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. Link

  • PMC. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Link

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Link

  • ResearchGate. (n.d.). Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol.... Link

  • IJCRT.org. (n.d.). STUDIES IN CHEMISTRY OF THIAZINE CONTAINING BIOACTIVE HETEROCYCLIC COMPOUNDS: A REVIEW. Link

Sources

Troubleshooting

Technical Support Center: Thiazole Synthesis Optimization

This guide serves as a specialized technical support resource for optimizing reaction temperatures in thiazole ring closure, specifically focusing on the Hantzsch synthesis and related methodologies. Topic: Optimizing Re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for optimizing reaction temperatures in thiazole ring closure, specifically focusing on the Hantzsch synthesis and related methodologies.

Topic: Optimizing Reaction Temperature for Thiazole Ring Closure Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Thermodynamics of Thiazole Formation

Thiazole ring closure is a balance between nucleophilic attack (kinetic control) and dehydration/aromatization (thermodynamic control). In the classic Hantzsch synthesis, the reaction proceeds in two distinct stages:

  • Formation of the intermediate: A thioimidate intermediate forms via

    
     displacement. This often occurs readily at lower temperatures (RT to 40°C).
    
  • Cyclization and Dehydration: The ring closure and subsequent loss of water to form the aromatic system typically require higher activation energy (Reflux or >60°C).

Critical Insight: A common failure mode is running the reaction at a temperature sufficient for Step 1 but insufficient for Step 2, leading to the isolation of non-aromatic hydroxy-thiazoline intermediates or complex mixtures.

Module 1: The Hantzsch Synthesis Protocol (Temperature Optimized)

Standard Thermal Protocol (Reflux)

Best for: Scalable synthesis, thermally stable substrates.

Reagents:


-Haloketone (1.0 eq), Thioamide/Thiourea (1.0–1.2 eq).[1]
Solvent:  Ethanol or Methanol (High dielectric constant aids the polar transition state).
ParameterSpecificationTechnical Rationale
Activation Temp 60°C – 80°C (Reflux) Required to drive the dehydration step (aromatization).
Reaction Time 2 – 6 Hours Slower kinetics; extended time ensures conversion of the hydroxy-intermediate.
Monitoring TLC / LC-MS Look for the disappearance of the intermediate

peak (hydroxy-thiazoline).

Step-by-Step Workflow:

  • Dissolve

    
    -haloketone in EtOH (0.5 M).
    
  • Add thioamide/thiourea in one portion at Room Temperature (RT).

  • Ramp: Heat to reflux (approx. 78°C for EtOH) over 15 minutes.

  • Hold: Maintain reflux until LC-MS shows full conversion of the intermediate mass.

  • Cool: Cool to RT. If product precipitates (common for hydrobromide salts), filter directly.

  • Neutralization: If soluble, neutralize with saturated

    
     to precipitate the free base.
    
Microwave-Assisted Protocol (High-Energy)

Best for: High-throughput screening (HTS), difficult substrates, steric hindrance.

Reagents: Same as above. Solvent: Ethanol, DMF, or solvent-free (on silica support).

ParameterSpecificationTechnical Rationale
Target Temp 100°C – 130°C Superheating overcomes steric barriers and accelerates dehydration.
Ramp Time 1 – 2 Minutes Rapid heating prevents slow degradation of labile

-haloketones.
Hold Time 5 – 20 Minutes Reaction is typically complete within minutes.
Pressure Variable (Closed Vessel) Allows solvents to exceed boiling points, increasing rate (

).

Module 2: Visualizing the Mechanism & Temperature Dependence

The following diagram illustrates the Hantzsch mechanism, highlighting where temperature acts as a critical "gatekeeper" for reaction progress.

HantzschMechanism cluster_legend Temperature Zones Start Start: Alpha-Haloketone + Thioamide Inter1 Intermediate 1: Thioimidate Start->Inter1 SN2 Attack (Fast at RT) SideProduct Side Product: Decomposition/Polymer Start->SideProduct Overheating (>140°C) or Labile Reagents Inter2 Intermediate 2: Hydroxy-thiazoline Inter1->Inter2 Cyclization (Moderate Temp) Inter2->Inter2 Trapped at RT (Incomplete Rxn) Product Final Product: Aromatic Thiazole Inter2->Product Dehydration (-H2O) (REQUIRES HEAT >60°C) Low Temp Low Temp High Temp High Temp

Caption: Mechanistic flow of Hantzsch synthesis. Note that the final aromatization step (Inter2 → Product) is the thermodynamic bottleneck requiring elevated temperatures.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: I observe the formation of a stable intermediate that won't convert to the product. What is happening?

Diagnosis: You have likely trapped the 4-hydroxy-2-thiazoline intermediate. Root Cause: The reaction temperature is sufficient for cyclization but insufficient for dehydration (aromatization). Solution:

  • Increase Temperature: If running at 50°C, increase to reflux (80°C).

  • Add Acid Catalyst: Dehydration is acid-catalyzed. If running under neutral conditions, add catalytic p-TsOH or molecular sieves to drive water removal.

  • Microwave Pulse: Transfer the mixture to a microwave vial and heat at 120°C for 10 minutes.

Q2: My yield is low, and the reaction mixture turned into a black tar. Did I overheat it?

Diagnosis: Thermal decomposition of the


-haloketone or thioamide.
Root Cause: 
  • 
    -Haloketones are lachrymators and thermally unstable. Prolonged heating causes polymerization.
    
  • Thioamides can hydrolyze or decompose to nitriles/H2S at excessive temperatures. Solution:

  • Lower Temperature/Shorter Time: Switch to Microwave synthesis (100°C for 5 mins) to minimize thermal exposure time.

  • One-Pot Iodine Method: Instead of using pre-formed

    
    -haloketones, generate them in situ using the ketone + 
    
    
    
    + thiourea. This avoids handling unstable intermediates and often proceeds cleaner at moderate temperatures.
Q3: How does solvent choice impact the required temperature?

Technical Insight: The transition state for the initial substitution is polar.

  • Ethanol/Methanol (Reflux ~78°C/65°C): Standard. Good balance of solubility and temperature.

  • DMF/DMAc (100-120°C): Use only for difficult substrates. High boiling points allow higher kinetic rates but make workup (removal of solvent) more difficult.

  • Water (Reflux 100°C): "Green" chemistry approach. Thiazole products are often insoluble in water and precipitate out, driving the equilibrium.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your starting experimental conditions.

DecisionTree Start Substrate Analysis Stability Is Alpha-Haloketone Thermally Stable? Start->Stability StableYes Yes Stability->StableYes StableNo No (Labile) Stability->StableNo Sterics Steric Hindrance at Reaction Site? StableYes->Sterics MethodB Method B: Microwave (EtOH, 120°C, 10 min) StableNo->MethodB Minimize Time (Flash Heating) MethodC Method C: Room Temp Stirring with Acid Catalyst StableNo->MethodC Avoid Heat StericHigh High Sterics StericHigh->MethodB StericLow Low Sterics MethodA Method A: Standard Reflux (EtOH, 78°C, 2-4h) StericLow->MethodA

Caption: Decision matrix for selecting reaction conditions based on substrate stability and steric hindrance.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).
  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using silica-supported tungstosilicic acid as a reusable catalyst."[2] Arkivoc, (xi), 117-125.

  • Kabalka, G. W., & Mereddy, A. R. (2005). "Microwave-assisted synthesis of thiazoles." Tetrahedron Letters, 46(37), 6315-6317.

  • BenchChem Technical Support. (2025). "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions."

Sources

Optimization

Removing byproduct impurities in thiazolopyridine synthesis

Welcome to the Thiazolopyridine Synthesis Technical Support Center. Ticket ID: #TZP-PUR-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazolopyridine Synthesis Technical Support Center.

Ticket ID: #TZP-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Removal of Byproduct Impurities & Regioisomer Control

Introduction: The "Brick Dust" Challenge

Thiazolopyridines (e.g., thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine) are privileged scaffolds in kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors).[1] However, their synthesis via Hantzsch cyclization or oxidative closure of thioureas often results in a specific profile of "sticky" impurities:

  • Regioisomers: Isomeric mixtures that co-elute on silica.

  • Lachrymatory Halides: Unreacted

    
    -haloketones.[1]
    
  • Sulfur Contaminants: Elemental sulfur (

    
    ) and oxidative dimers (disulfides).[1]
    
  • Solubility Issues: The planar, aromatic nature of the fused system often leads to "brick dust" products—insoluble in EtOAc/Hexane, making chromatography difficult.

This guide provides self-validating protocols to isolate your target scaffold.

Module 1: Regioisomer Management & Identification

The most critical impurity in thiazolopyridine synthesis is often the wrong isomer. The direction of cyclization depends heavily on the starting material's electronics and the reaction pH.

Diagnostic Workflow

Before attempting purification, you must confirm which isomer you have. Regioisomers often have distinct


 coupling constants on the pyridine ring.[1]
  • Thiazolo[5,4-b]pyridine:

    
     (C5-H and C6-H).[1]
    
  • Thiazolo[4,5-b]pyridine:

    
     (C6-H and C7-H).[1]
    
  • Action: Run a proton-coupled

    
    C NMR if proton splitting is ambiguous due to substitution.
    
Visualizing the Pathway

The following diagram illustrates where regio-divergence occurs.

Thiazolopyridine_Regio Start Precursor Selection RouteA Route A: 3-amino-2-chloropyridine + Thioamide/Isothiocyanate Start->RouteA RouteB Route B: 2-aminopyridine-3-thiol + Aldehyde/Acid Chloride Start->RouteB IntermedA Thiourea Intermediate RouteA->IntermedA IntermedB Schiff Base / Amide RouteB->IntermedB CyclizA Cyclization (Heat/Base) IntermedA->CyclizA CyclizB Cyclization (Oxidative/Acid) IntermedB->CyclizB Prod54 Product: Thiazolo[5,4-b]pyridine CyclizA->Prod54 Impurity Impurity: Regioisomer via Dimroth Rearrangement (Basic conditions) CyclizA->Impurity Strong Base Prod45 Product: Thiazolo[4,5-b]pyridine CyclizB->Prod45

Figure 1: Divergent synthetic pathways determining the thiazolopyridine regioisomer outcome. Note the risk of rearrangement under strong basic conditions.

Module 2: The "Acid-Base Swing" Purification Protocol

Because thiazolopyridines are weak bases (pyridine nitrogen), you can exploit pH manipulation to separate them from non-basic impurities (sulfur, halides, unreacted amides) without running a column.[1]

Applicability: Crude solids that are dark/tarry or insoluble in standard chromatography solvents.

Step-by-Step Protocol
  • Dissolution (Protonation):

    • Suspend the crude "brick dust" solid in 10 volumes of 1M HCl .

    • Why? The thiazolopyridine protonates (

      
      ) and dissolves in water; neutral impurities (sulfur, starting halides) remain insoluble.[1]
      
    • Troubleshooting: If it doesn't dissolve, warm to 40°C or add 10% MeOH to wet the solid.

  • Filtration (The Clean-up):

    • Filter the acidic solution through Celite.

    • Discard the solid cake. This contains your elemental sulfur and non-basic tars.

    • Wash the filtrate with EtOAc (

      
       volume). Discard the organic layer.  This removes unreacted 
      
      
      
      -haloketones.[1]
  • Precipitation (Deprotonation):

    • Cool the aqueous acidic layer to 0°C.

    • Slowly adjust pH to ~8–9 using saturated NaHCO₃ or NH₄OH .

    • Observation: The product should crash out as a flocculent solid.

  • Isolation:

    • Filter the precipitate.[2] Wash with cold water, then cold Et₂O (to remove residual water/trapped organics).[1]

    • Dry under vacuum at 50°C.

Module 3: Scavenging Specific Chemical Impurities

If chromatography is required (e.g., for SAR library purification), specific impurities can poison your column or co-elute.[1]

Impurity Troubleshooting Table
Impurity TypeSourceDetectionRemoval Strategy

-Haloketones
Excess starting materialTLC (UV active, stains KMnO4), Lachrymator (eye irritant)Polymer-supported Thiol (PL-Thiol) resin or wash with aqueous sodium thiosulfate.[1]
Elemental Sulfur Thioamide decompositionYellow tint, broad NMR peak ~0.5-2.0 ppm (grease-like)Triphenylphosphine (PPh₃) wash.[1] PPh₃ reacts with S₈ to form S=PPh₃ (removable by wash).[1]
Pd/Cu Metals Cross-coupling catalystsDark color, XRF detectionSiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers.[1]
"Impurity B" DMF PyrolysisDimethylamine adductsAvoid heating DMF >80°C. Use DMAc or NMP if higher temps are needed [1].
Chromatography Tip for Thiazolopyridines

Standard silica gel is acidic (


).[1] Thiazolopyridines can streak or stick irreversibly due to interaction between the pyridine nitrogen and surface silanols.
  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading. Use a mobile phase containing 1% TEA or 1% NH₄OH (in DCM/MeOH systems).[1]

Frequently Asked Questions (FAQs)

Q: My reaction turned black and tarry. Did it fail? A: Not necessarily. Thiazole synthesis (especially Hantzsch) often produces dark oxidative byproducts.

  • Check: Take a small aliquot, perform the "Acid-Base Swing" (Module 2) on a test tube scale.[1] If you recover a light-colored solid, your product is trapped in the tar.[1]

  • Root Cause:[1][3][4][5] Oxidative polymerization of thioureas or thermal decomposition of DMF if heated >80°C [1].

Q: I see two spots with very close


 values. Is this the regioisomer? 
A:  It is likely. However, it could also be the des-bromo  byproduct if you used an 

-bromoketone.
  • Test: Run TLC in 100% EtOAc. If they don't separate, try Toluene:Acetone (3:1).[1]

  • Resolution: Regioisomers are best separated by fractional crystallization. Try boiling in Ethanol and cooling slowly. One isomer is usually significantly less soluble [2].

Q: My product is soluble in DMSO but nothing else. How do I purify it? A: This is common for fused heterocycles.

  • Method: Use Reverse Phase (C18) Flash Chromatography .

  • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid . The acid keeps the pyridine protonated, improving peak shape and solubility during the run. Lyophilize fractions to recover the formate salt.

References

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. Source: National Institutes of Health (PMC).[1] Context: Identifies specific decomposition pathways (e.g., DMF pyrolysis to dimethylamine) in fused pyridine/pyrimidine synthesis. URL:[Link][1]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Explains the mechanism of regioisomer formation based on pH and solvent conditions. URL:[Link][1][6][7]

  • Synthetic strategies for thiazolopyridine derivatives. Source: Synthetic Communications (via ResearchGate).[1] Context: Review of cyclization methods and isolation techniques for various thiazolopyridine isomers. URL:[Link]

Sources

Troubleshooting

Stability of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one under acidic conditions

Technical Support Center: Thiazolo[4,5-c]pyridine Derivatives Guide: Investigating the Acidic Stability of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one Welcome to the technical support center. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiazolo[4,5-c]pyridine Derivatives

Guide: Investigating the Acidic Stability of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with thiazolopyridine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to help you anticipate challenges, troubleshoot experiments, and confidently assess the stability of your compounds. The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its entire development lifecycle, from synthesis and storage to formulation and in-vivo efficacy.[1]

This document addresses the specific challenges related to the acidic stability of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one, a heterocyclic system of significant interest. While direct stability data for this exact molecule is not extensively published, we can predict its behavior and design robust experiments based on the known chemistry of its constituent functional groups: a thiazole ring and a pyridinone (lactam) system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely degradation pathways for 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one under acidic conditions?

Answer: Based on its structure, the molecule has two primary points of vulnerability to acid-catalyzed hydrolysis.

  • Pyridinone Ring Opening: The pyridinone ring contains an endocyclic amide (a lactam). Amides are susceptible to acid-catalyzed hydrolysis.[2] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to cleave the C-N bond, opening the pyridinone ring. This would result in the formation of an amino-substituted thiazole-carboxylic acid derivative.

  • Thiazole Ring Degradation: While generally more stable than the lactam, the thiazole ring can also be forced open under harsher acidic conditions (e.g., high acid concentration and elevated temperature).[3] This pathway is less common but should be considered during forced degradation studies designed to identify all potential degradants.

Understanding these potential pathways is crucial for developing stability-indicating analytical methods.[1][4]

Hypothetical Acid Degradation Pathway cluster_legend Legend Parent 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one Intermediate Protonated Carbonyl (Activated Intermediate) Parent->Intermediate H₃O⁺ (Protonation) Degradant2 Degradant B: Thiazole Ring Cleavage Products Parent->Degradant2 Harsh Acidic Conditions (e.g., >1M HCl, >80°C) Degradant1 Degradant A: Pyridinone Ring Opened (Amino-thiazole carboxylic acid) Intermediate->Degradant1 H₂O (Nucleophilic Attack) key1 Major Pathway key2 Minor/Forced Pathway key_node Potential Degradant

Caption: Hypothetical acid degradation pathways for the target molecule.

Q2: I'm observing a new, more polar peak in my RP-HPLC analysis after acid treatment. What is the likely cause?

Answer: A new, more polar peak (i.e., one with a shorter retention time on a reverse-phase column) is the classic signature of a hydrolysis product. The cleavage of the lactam ring in the pyridinone moiety would introduce a carboxylic acid and an amino group. Both of these functional groups are more polar than the parent lactam, leading to a significant decrease in retention time on a C18 column.

Troubleshooting Steps:

  • Confirm Identity with LC-MS: The most definitive step is to analyze your stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak should correspond to the parent molecule plus the mass of one water molecule (M+18), confirming a hydrolytic event.

  • Co-elution: If you can synthesize the suspected degradant (the ring-opened amino-thiazole carboxylic acid), spike a small amount into your degraded sample. If the new peak increases in size without a new peak appearing, you have confirmed its identity.

  • Diode Array Detector (DAD) Analysis: Compare the UV-Vis spectrum of the new peak with the parent compound using a DAD. A significant change in the spectrum can indicate a modification of the core chromophore, which would be expected upon ring opening.[5]

Q3: How should I design a robust forced degradation study to assess acidic stability?

Answer: A forced degradation or stress testing study is essential to establish the intrinsic stability of your molecule and to develop a stability-indicating method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Over-stressing can lead to secondary degradation products that may not be relevant under normal storage conditions.

Recommended Acid Stress Conditions The following table outlines starting conditions for a forced degradation study, which should be optimized for your specific molecule.

ParameterCondition 1 (Mild)Condition 2 (Forced)Condition 3 (Harsh)Rationale
Acid 0.1 M HCl0.5 M HCl1 M HCl or H₂SO₄Varying acid strength helps modulate the degradation rate.[2][3]
Temperature Room Temperature (RT)60 °C80 °CTemperature accelerates the rate of hydrolysis, allowing studies to be completed in a shorter timeframe.
Time Points 2, 6, 12, 24 hours1, 2, 4, 8 hours0.5, 1, 2, 4 hoursMultiple time points are crucial for understanding degradation kinetics.[1]
Solvent 50:50 Acetonitrile:Water or Methanol:Water50:50 Acetonitrile:Aqueous Acid50:50 Acetonitrile:Aqueous AcidA co-solvent is often needed to ensure the solubility of the parent compound.

Experimental Protocols

Protocol 1: General Procedure for Acidic Forced Degradation

This protocol provides a self-validating workflow for assessing the stability of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one.

Forced Degradation Workflow prep 1. Stock Solution Prep (1 mg/mL in ACN or MeOH) stress 2. Stress Condition (Mix 1:1 with 2x Acid Conc.) prep->stress incubate 3. Incubation (Sample at T₀, T₁, T₂, T₃...) stress->incubate quench 4. Quench & Dilute (Neutralize with Base, Dilute with Mobile Phase) incubate->quench analyze 5. Analysis (RP-HPLC-DAD, LC-MS) quench->analyze data 6. Data Interpretation (Calculate % Degradation, Mass Balance) analyze->data

Caption: Standard workflow for a forced degradation experiment.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1.0 mg/mL stock solution.

  • Prepare Stress Samples:

    • For a target acid concentration of 0.1 M HCl, prepare a 0.2 M HCl solution.

    • In a clean vial, mix equal volumes of your stock solution and the 0.2 M HCl solution. This results in a final drug concentration of 0.5 mg/mL in 0.1 M HCl with 50% organic co-solvent.

    • Prepare a control sample by mixing the stock solution with an equal volume of water instead of acid.

  • Incubate: Place the vials in a temperature-controlled environment (e.g., a water bath or oven) set to the desired temperature (e.g., 60°C).

  • Sample at Time Points: At each designated time point (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately neutralize the aliquot by adding a stoichiometric equivalent of a base (e.g., 0.1 M NaOH) to stop the acid-catalyzed degradation. This step is critical for accurate results.

  • Dilute and Analyze: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with both DAD and MS detectors.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradant formed. Ensure that the mass balance (sum of the parent peak area and all degradant peak areas) is close to 100% to confirm that all significant degradation products are being detected.

Protocol 2: Stability-Indicating RP-HPLC Method

A good stability-indicating method must be able to resolve the parent peak from all potential degradation products and formulation excipients.[5][6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at a wavelength determined by the UV max of the parent compound (e.g., 238 nm[7]), and scan from 200-400 nm to monitor for impurities.

Rationale for Method Choices:

  • C18 Column: Provides excellent hydrophobic retention for a wide range of organic molecules.

  • Formic Acid: An acidic modifier used to ensure good peak shape for amine-containing compounds by suppressing the ionization of silanol groups on the stationary phase.

  • Gradient Elution: Necessary to elute both the polar degradation products and the more non-polar parent compound within a reasonable run time while achieving adequate separation.

References

  • BenchChem. (n.d.). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. BenchChem.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Retrieved from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Chaban, T. I., et al. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds.
  • Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Kim, H., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Li, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Lösungsfabrik. (2018). Stability-indicating methods and their role in drug's quality control. Lösungsfabrik. Retrieved from [Link]

  • Sobańska, K., et al. (2013). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
  • Longdom Publishing. (n.d.). Method Validation for Stability Indicating Method of Related Subs. Longdom Publishing. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2000). Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate. Retrieved from [Link]

  • Caccia, S., et al. (1998). Acid-catalysed hydrolysis and benzodiazepine-like properties of 5-(dialkylamino)- and 5-(alkylthio)-substituted 8-chloro-6-phenyl-6H-[3][4][7]triazolol[4,3-a][3][8]benzodiazepines in mice. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of Thiazolo[4,5-c]pyridin-4-one Derivatives

This technical guide addresses the specific challenges associated with the crystallization and purification of thiazolo[4,5-c]pyridin-4-one derivatives. These fused heterocyclic scaffolds are notorious in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with the crystallization and purification of thiazolo[4,5-c]pyridin-4-one derivatives. These fused heterocyclic scaffolds are notorious in medicinal chemistry for their rigid planarity and strong intermolecular hydrogen bonding, often leading to poor solubility and difficult crystallization behaviors (e.g., oiling out, solvate formation).[1][2][3]

Core Physicochemical Challenges

Before troubleshooting, understand why these molecules resist crystallization. The thiazolo[4,5-c]pyridin-4-one core exhibits three dominant behaviors that dictate your experimental strategy:

  • Aggressive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -
    
    
    
    Stacking:
    The planar fused ring system encourages strong stacking interactions, often resulting in extremely high melting points (>250°C) and poor solubility in standard organic solvents (DCM, EtOAc).[1][3]
  • Lactam-Lactim Tautomerism: While the "4-one" (lactam) form is usually dominant in the solid state, the equilibrium with the "4-hydroxy" (lactim) form in solution can complicate nucleation.[1][2][3]

  • Donor-Acceptor H-Bonding: The NH (position 5) and Carbonyl (position 4) create a self-complementary dimer motif, leading to rapid, uncontrolled precipitation rather than slow crystal growth.[1][2][3]

Troubleshooting Guide (Q&A Format)

Issue A: Solubility & Solvent Selection

Q: "My compound is insoluble in methanol, ethanol, and DCM. How do I choose a solvent for recrystallization?"

A: This is typical for the [4,5-c] scaffold due to lattice energy.[1][2][3] You must move to High-Dipole/High-Boiling solvents or Acid-Base switching.[1][2][3]

  • Primary Recommendation: Use Acetic Acid (AcOH) or DMF .[1][2][3]

    • Why: Acetic acid disrupts the intermolecular H-bonds of the amide/lactam functionality, acting as both solvent and proton donor.[1][2][3]

  • Alternative: DMSO/Water systems.[1][2][3]

    • Protocol: Dissolve in minimal hot DMSO. Add hot water dropwise until turbidity persists. Reheat to clear, then cool very slowly.

  • Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization; they rarely break the crystal lattice of these fused systems effectively.[1][2][3]

Issue B: Oiling Out

Q: "I get a sticky oil or gum upon cooling, not crystals. How do I fix this?"

A: Oiling out (Liquid-Liquid Phase Separation) occurs when the compound becomes supersaturated at a temperature above its melting point in the solvent mixture, or due to impurities.[1][2][3]

  • Immediate Fix: Reheat the mixture until clear. Add a seed crystal (if available) or scratch the glass surface at a temperature just below the cloud point.[1][2][3]

  • Solvent Modification: You are likely using a solvent/anti-solvent ratio that is too aggressive.[1][2][3]

    • Adjustment: Increase the volume of the "good" solvent (e.g., DMF) slightly to lower the supersaturation level.[1][2][3]

    • Ternary System: If using DMF/Water, add a small amount of Methanol or Ethanol as a bridging solvent to increase miscibility and slow down precipitation.[1][2][3]

Issue C: Polymorphism & Solvates

Q: "The melting point of my recrystallized batch is different from the previous batch (e.g., 10-20°C lower). Is it impure?"

A: Not necessarily. Thiazolo-pyridines are prone to forming pseudo-polymorphs (solvates) , especially with DMSO, DMF, or Acetic Acid.[1][2][3]

  • Diagnosis: Run TGA (Thermogravimetric Analysis) or 1H-NMR.[1][2][3] If you see solvent peaks in NMR that persist after vacuum drying, you have a solvate.[1][2][3]

  • Correction: To break the solvate, reflux the solid in a lower-boiling non-solvating medium like Ethanol or Acetonitrile for 1-2 hours (slurry method), then filter while hot.[1][2][3] This facilitates a phase transformation to the non-solvated form.[1][2][3]

Experimental Protocols

Protocol 1: The "Acetic Acid" Method (Standard for Thiazolo-fused systems)

Best for: High-melting, insoluble derivatives.[1][2][3]

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (10 mL per gram).

  • Heating: Heat to reflux (118°C). If not fully soluble, add DMF dropwise (max 10% v/v).[2][3]

  • Filtration: Filter hot through a pre-heated glass frit to remove insoluble inorganic salts or dust.[1][2][3]

  • Crystallization: Allow the filtrate to cool to Room Temperature (RT) over 4 hours.

    • Critical Step: Do not use an ice bath immediately.[1][2][3] Rapid cooling locks in impurities.[1][2][3]

  • Collection: Filter the precipitate.

  • Wash: Wash with cold Ethanol (to remove acetic acid) followed by Diethyl Ether.

Protocol 2: The "DMSO-Water" Anti-Solvent Method

Best for: Thermally sensitive derivatives or small scales (<100 mg).[1][2][3]

  • Dissolution: Dissolve compound in minimal DMSO at 60-80°C.

  • Anti-solvent Addition: Add hot water (60°C) dropwise.[1][2][3]

    • Visual Cue: Stop when a faint "milky" turbidity persists for more than 10 seconds.[1][2][3]

  • Clearing: Add 1-2 drops of DMSO to restore clarity.

  • Nucleation: Let stand at RT undisturbed for 12 hours.

  • Harvest: Filter and wash extensively with water to remove DMSO, then Methanol.

Decision Logic & Workflows (Visualization)

Figure 1: Troubleshooting "Oiling Out" vs. Crystallization

Caption: Decision tree for handling phase separation issues during thiazolo[4,5-c]pyridin-4-one purification.

CrystallizationLogic Start Start: Cooling Crystallization Mixture Observation Observe Phase Behavior Start->Observation Crystals Crystalline Precipitate Observation->Crystals Ideal Oil Oiling Out / Gumming Observation->Oil Phase Separation Amorphous Amorphous Powder Observation->Amorphous Precipitation too fast Reheat Reheat to Solution Oil->Reheat Ripening Ostwald Ripening (Heat/Cool Cycles) Amorphous->Ripening SlowerCool Insulate Flask for Slow Cooling Amorphous->SlowerCool Seed Add Seed Crystal @ T < Cloud Point Reheat->Seed AddBridge Add Bridging Solvent (MeOH) Reheat->AddBridge

Figure 2: Solvent Selection Based on Substituent Effects

Caption: Solvent strategy based on the R-group substitution on the thiazolo-pyridine core.

SolventStrategy Core Thiazolo[4,5-c]pyridin-4-one Sub1 Lipophilic R-Groups (Phenyl, Alkyl) Core->Sub1 Sub2 Polar R-Groups (NH2, OH, COOH) Core->Sub2 Solv1 Toluene / EtOH (Binary Mix) Sub1->Solv1 Recrystallize from Solv2 DMF / Water or Acetic Acid Sub2->Solv2 Recrystallize from

Data Summary: Common Solvent Systems

Solvent SystemRatio (v/v)ApplicabilityKey Risk
Acetic Acid PureHigh (General Purpose)Acetylation of nucleophilic side chains (e.g., -NH2).[1][2][3]
DMF / Water 1:1 to 1:5High (Polar derivatives)Solvate formation; difficult to dry.[1][2][3]
EtOH / Toluene 1:1Medium (Lipophilic derivatives)Low solubility of the core scaffold.[1][2][3]
DMSO / MeOH 1:3Medium (Bridge method)Oiling out if MeOH added too fast.[1][2][3]

References

  • Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives. (Note: Analogous fused system demonstrating solubility profiles in DMF/DMSO). RSC Advances.

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines.

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (General handling of fused pyridin-4-one systems). European Journal of Chemistry.[1][2][3][4]

  • Crystallization Tendency of Active Pharmaceutical Ingredients. (General principles for heterocyclic amide crystallization). Kinam Park Lab.[1][2][3]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Methyl-Thiazolopyridine Synthesis

Core Directive & Scope This guide addresses the technical hurdles in synthesizing 2-methyl-thiazolopyridine derivatives. While multiple isomers exist, this document prioritizes the thiazolo[5,4-b]pyridine scaffold—a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This guide addresses the technical hurdles in synthesizing 2-methyl-thiazolopyridine derivatives. While multiple isomers exist, this document prioritizes the thiazolo[5,4-b]pyridine scaffold—a critical pharmacophore in kinase inhibitors (e.g., PI3K, c-KIT)—synthesized via the condensation of 3-amino-2-chloropyridine with thioacetamide or equivalent thio-acylating agents.

Our goal is to transition your workflow from "trial-and-error" to a deterministic, self-validating system by suppressing three primary failure modes: Regio-scrambling , Incomplete Cyclization , and Oxidative Tarrying .

Critical Mechanism & Failure Points (Visualized)

Understanding the competing pathways is the first step to control. The diagram below illustrates the "Happy Path" (Cyclization) versus the "Dead Ends" (N-Acetylation and Dimerization).

ReactionPathways Start 3-Amino-2-chloropyridine + Thioacetamide Intermediate Intermediate A: N-(2-chloropyridin-3-yl) -thioacetamide Start->Intermediate Thioacylation (Fast) Side2 Side Product 2: Disulfide Dimer (Oxidation) Start->Side2 Air Oxidation (if thiol free) Product TARGET: 2-Methylthiazolo [5,4-b]pyridine Intermediate->Product Intramolecular SNAr (Slow, Heat) Side1 Side Product 1: N-Acetyl (O-analog) (Hydrolysis) Intermediate->Side1 H2O / Hydrolysis Side3 Side Product 3: Pyrimido-fusion (If high temp/dimer) Intermediate->Side3 Overheating (>160°C)

Figure 1: Mechanistic divergence in thiazolopyridine formation. The critical step is the intramolecular SNAr displacement of the chlorine by the sulfur nucleophile.

Troubleshooting Guides & FAQs

Module A: The Yield Crisis (Incomplete Cyclization)

User Question: "I see the intermediate thioamide by LCMS, but it refuses to close the ring to form the final thiazole. Increasing heat just creates tar. What is wrong?"

Technical Insight: The formation of the 2-methyl-thiazolopyridine ring typically proceeds in two steps:

  • Acylation: Reaction of the exocyclic amine with thioacetamide.

  • Cyclization: The sulfur atom must displace the chlorine at the 2-position (SNAr). The second step is energetically demanding because the pyridine ring is electron-deficient, making the chlorine a poor leaving group unless the ring is sufficiently activated or the sulfur is highly nucleophilic.

Troubleshooting Protocol:

ParameterDiagnostic CheckCorrective Action
Acid Catalysis Are you running this neutral?Add Acid: The reaction often requires Bronsted acid (e.g., glacial acetic acid or HCl) to protonate the ring nitrogen. This increases the electrophilicity of the C-Cl bond, facilitating sulfur attack.
Temperature Is the reflux vigorous?Solvent Switch: Ethanol (78°C) may be too cool for the SNAr step. Switch to n-Butanol (117°C) or DMF (153°C) to cross the activation energy barrier.
Thioamide Source Is your thioacetamide old?Reagent Quality: Thioacetamide hydrolyzes to acetamide (oxygen analog) in moist air. If you see an M-16 peak (O instead of S) in MS, use fresh reagent or switch to Lawesson’s Reagent .
Module B: Regioselectivity & Isomer Contamination

User Question: "I am getting a mixture of products. NMR suggests I have the [5,4-b] isomer, but also a significant amount of an impurity that looks like the [4,5-c] isomer or an N-alkylated product."

Technical Insight: If you use a method involving 2-aminopyridine + alpha-haloketone (Hantzsch-type), the ring nitrogen is a competitive nucleophile. It can attack the alkyl halide before the sulfur does (or concurrent with it), leading to N-alkylated pyridinium salts rather than the desired fused thiazole.

Troubleshooting Protocol:

  • Block the Nitrogen: Ensure you are using the 3-amino-2-chloropyridine route (where the nitrogen is exocyclic) rather than trying to cyclize a naked aminopyridine with a haloketone directly.

  • pH Control: If using the Hantzsch method (thioamide + haloketone), keep the pH slightly acidic (pH 4-5).

    • Why? The pyridine ring nitrogen (

      
      ) will be protonated and protected from acting as a nucleophile, while the sulfur (non-basic) remains free to attack the haloketone.
      
  • Solvent Polarity: Switch to a protic solvent (EtOH or AcOH). Aprotic polar solvents (DMF/DMSO) enhance the nucleophilicity of the ring nitrogen, promoting unwanted quaternization.

Module C: The "Tar" Factor (Oxidative Degradation)

User Question: "My reaction turns black after 1 hour. Yield is <20%, and the column is difficult due to streaking."

Technical Insight: Sulfur intermediates are prone to oxidative dimerization (forming disulfides) and polymerization, especially at high temperatures in the presence of oxygen. "Tar" is often polymerized thioamide or decomposed electron-rich intermediates.

Self-Validating Fixes:

  • Degassing is Mandatory: Sparge reaction solvents with Argon/Nitrogen for 15 minutes before adding the sulfur reagent.

  • Radical Scavenging: Add 1-2 mol% of BHT (Butylated hydroxytoluene) or Hydroquinone if using radical-prone starting materials.

  • Stepwise Heating: Do not plunge reagents into a 150°C bath. Ramp temperature at 5°C/min to allow the ordered formation of the intermediate before thermal stress is applied.

Optimized Standard Operating Procedure (SOP)

Target: Synthesis of 2-Methylthiazolo[5,4-b]pyridine Scale: 10 mmol Reference Method: Modified Hantzsch/Cyclization

Reagents
  • Start: 3-Amino-2-chloropyridine (1.0 eq, 1.28 g)

  • Reagent: Thioacetamide (1.5 eq, 1.13 g) - Excess drives equilibrium

  • Catalyst: Glacial Acetic Acid (1.0 mL)

  • Solvent: n-Butanol (15 mL) - High boiling point, protic

Workflow
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser. Flush with Argon.

  • Dissolution: Add 3-Amino-2-chloropyridine and n-Butanol. Stir until dissolved.

  • Activation: Add Glacial Acetic Acid. Stir for 5 mins.

  • Addition: Add Thioacetamide in one portion.

  • Reaction:

    • Heat to 110°C (gentle reflux).

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex) at 2 hours.

    • Expectation: Disappearance of amine (

      
      ) and appearance of fluorescent product (
      
      
      
      ).
  • Workup (The "Crashing" Method):

    • Cool mixture to Room Temperature.

    • Pour slowly into 100 mL ice-cold saturated NaHCO3 .

    • Why? Neutralizes acid, precipitates the free base product, and keeps ionic byproducts in water.

  • Purification:

    • Filter the precipitate.[1][2]

    • Recrystallize from Ethanol/Water (9:1) . Avoid column chromatography if possible to prevent loss on silica.

Decision Tree for Troubleshooting

Use this logic flow to diagnose failures in real-time.

TroubleshootingTree Start Start Diagnosis CheckLCMS Check LCMS/TLC Start->CheckLCMS IsProduct Product Mass Present? CheckLCMS->IsProduct LowYield Is it Tar/Black? IsProduct->LowYield Yes CheckSM Starting Material Left? IsProduct->CheckSM No YesProduct Yes NoProduct No Tar Oxidative Failure: 1. Degas Solvent 2. Add BHT LowYield->Tar Yes Solubility Workup Issue: Check pH of aqueous layer (must be >8) LowYield->Solubility No Reactivity Reactivity Failure: 1. Switch to n-BuOH 2. Add Acid Cat. CheckSM->Reactivity Yes WrongProd Wrong Reaction: Check Thioacetamide Quality (Hydrolysis) CheckSM->WrongProd No (New Peaks)

Figure 2: Logical flow for diagnosing synthetic failures based on observable data (LCMS/Appearance).

References

  • Synthesis of Thiazolo[5,4-b]pyridines via Heterocyclization

    • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors.[3]

    • Source:International Journal of Molecular Sciences (via NCBI/PMC).
    • URL:[Link]

  • Mechanistic Insights on Hantzsch-Type Cyclizations

    • Title: Mechanism of 2-amino thiazolo[5,4-b]pyridine form
    • Source:ResearchGate (Sabinene Green Solvent Study).[4]

    • URL:[Link][4]

  • General Thiazolopyridine Reviews

    • Title: Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[2][5][6]

    • Source:Chemistry of Heterocyclic Compounds.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR absorption bands of thiazolo[4,5-c]pyridin-4-one carbonyl

High-Resolution Characterization of Thiazolo[4,5-c]pyridin-4-one Scaffolds: A Comparative Guide to FTIR Modalities The Analytical Challenge of Fused Pyridinones The thiazolo[4,5-c]pyridin-4-one scaffold is an emerging pr...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Characterization of Thiazolo[4,5-c]pyridin-4-one Scaffolds: A Comparative Guide to FTIR Modalities

The Analytical Challenge of Fused Pyridinones

The thiazolo[4,5-c]pyridin-4-one scaffold is an emerging privileged structure in modern drug discovery, heavily utilized in the design of targeted therapeutics such as PI3Kα inhibitors for oncology[1]. However, validating the structural integrity of this bicyclic system presents a unique spectroscopic challenge. For analytical scientists, the primary diagnostic marker is the pyridin-4-one carbonyl (lactam) group. Because this functional group is deeply integrated into a conjugated, heteroaromatic system, its infrared (IR) absorption behavior deviates significantly from standard aliphatic ketones[2].

Chemical Causality & Scaffold Comparison: When comparing the thiazolo[4,5-c]pyridin-4-one "product" scaffold to alternative structures like simple unfused 4-pyridones, the IR performance is distinct. In a simple 4-pyridone, the strong dipolar resonance contribution (where the nitrogen lone pair delocalizes to form a formal N⁺ and O⁻) drastically reduces the carbonyl's double-bond character, shifting the absorption down to the 1630–1650 cm⁻¹ range[3].

However, the fusion of the electron-withdrawing thiazole ring in our target product exerts a competitive inductive pull (-I effect). This partially localizes the electron density back to the C=O bond, shifting the characteristic Amide I band slightly higher to the 1645–1670 cm⁻¹ range. Furthermore, in the solid state, these molecules form strong intermolecular N-H···O=C hydrogen bonds, which broadens the band and shifts it to lower frequencies[4]. To accurately resolve this complex band, researchers must carefully select their Fourier Transform Infrared (FTIR) sampling modality.

Comparative Modality Analysis

To determine the optimal technique for resolving the thiazolo[4,5-c]pyridin-4-one carbonyl, we compared three primary FTIR modalities. Each alternative offers distinct advantages depending on the phase of drug development (e.g., high-throughput screening vs. absolute structural elucidation).

Table 1: Quantitative Comparison of FTIR Modalities for Thiazolo[4,5-c]pyridin-4-one Characterization

Analytical ModalitySample StateCharacteristic C=O Wavenumber (cm⁻¹)Peak MorphologyPrimary Artifact RiskBest Application
ATR-FTIR (Diamond) Neat Solid1645 – 1660Broad, potentially asymmetricAnomalous dispersionHigh-throughput library screening
Transmission (KBr) Solid Suspension1640 – 1655Broad, symmetricH₂O overlap (~1640 cm⁻¹)Trace impurity profiling
Solution-Phase (CHCl₃) Solvated Monomer1670 – 1685Sharp, highly symmetricSolvent maskingAbsolute structural validation

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the protocols used to characterize this scaffold must be self-validating. Below are the step-by-step methodologies for the two most critical workflows, designed to automatically flag false positives or spectral artifacts.

Protocol A: Solution-Phase FTIR for Monomeric C=O Resolution (High Accuracy)

Because solid-state IR is convoluted by intermolecular hydrogen bonding, solution-phase FTIR is the only alternative that reveals the "true" monomeric C=O stretching frequency.

  • Preparation: Prepare a 0.1 M stock solution of the synthesized thiazolo[4,5-c]pyridin-4-one derivative in anhydrous, IR-grade Chloroform (CHCl₃).

  • Baseline Acquisition: Fill a 0.1 mm pathlength liquid cell (CaF₂ windows) with pure CHCl₃ and acquire the background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Acquisition: Flush the cell, inject the 0.1 M sample solution, and acquire the spectrum.

  • Serial Dilution: Perform serial dilutions to create 0.05 M and 0.01 M samples, recording spectra at each concentration.

  • Self-Validation Step: Overlay the three spectra. If the system is self-validating, you will observe a concentration-dependent shift. The broad band at ~1645 cm⁻¹ (hydrogen-bonded dimer) will decrease in relative intensity, while a sharper band at ~1675 cm⁻¹ (free monomeric C=O) will emerge[4]. If this dynamic shift does not occur, the lower frequency band may actually be a C=C/C=N ring stretch rather than the carbonyl, prompting a re-evaluation of the assignment[3].

Protocol B: ATR-FTIR for Rapid Library Screening (High Speed)

ATR-FTIR is the preferred alternative for rapid screening, but it is prone to optical artifacts when analyzing highly absorbing conjugated carbonyls.

  • Preparation: Ensure the single-reflection Diamond ATR crystal is clean (verify via a flat background energy profile).

  • Sampling: Deposit 2–5 mg of the neat solid powder onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Monitor the pressure gauge to ensure reproducible optical contact across different library samples.

  • Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Step: Examine the C=O band at ~1650 cm⁻¹. If the peak exhibits a "derivative" shape (a sharp drop-off on the high-wavenumber side), apply an Advanced ATR Correction algorithm (accounting for a sample refractive index of ~1.5). If the peak shape normalizes to a symmetric profile, the initial distortion is confirmed as anomalous dispersion—a hallmark of the highly absorbing thiazolo-pyridin-4-one lactam band.

Modality Selection Workflow

FTIR_Workflow Start Synthesized Thiazolo[4,5-c]pyridin-4-one Decision Primary Analytical Goal? Start->Decision ATR High-Throughput Screening (Solid State) Decision->ATR Speed Sol Monomeric C=O Characterization (Solution State) Decision->Sol Accuracy KBr Trace Impurity Profiling (Solid State) Decision->KBr Sensitivity ATR_Result ATR-FTIR (Diamond) Observe broad C=O at ~1645-1660 cm⁻¹ Beware: Anomalous Dispersion ATR->ATR_Result Sol_Result Solution FTIR (CHCl₃) Observe sharp C=O at ~1670-1685 cm⁻¹ Breaks Intermolecular H-Bonds Sol->Sol_Result KBr_Result Transmission (KBr Pellet) Observe C=O at ~1640-1655 cm⁻¹ Beware: H₂O overlap at 1640 cm⁻¹ KBr->KBr_Result Validate Cross-Validate with ¹³C NMR (Carbonyl δ ~170-175 ppm) ATR_Result->Validate Sol_Result->Validate KBr_Result->Validate

Caption: Workflow for selecting the optimal FTIR modality to characterize thiazolo[4,5-c]pyridin-4-one.

References

  • Title: WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications Source: Google Patents URL
  • Title: INFRARED SPECTRA OF COMPLEXES OF 4-PYRIDONES Source: Canadian Science Publishing URL: [Link]

  • Title: The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study Source: Prof. Dr. H.-H. Limbach (Freie Universität Berlin) URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of thiazolopyridines

In-Depth Technical Guide: Mass Spectrometry Platforms and Fragmentation Patterns of Thiazolopyridines As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic "pr...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Mass Spectrometry Platforms and Fragmentation Patterns of Thiazolopyridines

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic "privileged scaffolds." Thiazolopyridines—fused bicyclic systems comprising an electron-deficient pyridine ring and an electron-rich thiazole ring—are prime examples. They are heavily utilized in drug discovery for their kinase inhibition, antimicrobial, and anti-inflammatory properties. However, their unique electronic environment makes analytical characterization complex.

This guide objectively compares the performance of two primary mass spectrometry (MS) platforms—Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)—for analyzing thiazolopyridines. It also provides a field-proven, self-validating experimental workflow to ensure absolute confidence in your structural data.

Platform Comparison: EI-MS vs. ESI-MS/MS

Choosing the correct ionization technique is the most critical decision in your analytical workflow. The rigid nature of the thiazolopyridine core reacts differently depending on the internal energy imparted during ionization.

  • Electron Ionization (EI-MS): EI is a "hard" ionization technique (typically 70 eV) that generates high internal energy radical cations. Because the fused rings do not undergo inter-conversion prior to fragmentation, EI-MS is exceptionally powerful for differentiating positional isomers (e.g., distinguishing 3-methyl-1,2-thiazolopyridines from 2-methyl-1,3-thiazolopyridines).

  • Electrospray Ionization (ESI-MS/MS): ESI is a "soft" ionization technique ideal for polar, biologically active thiazolopyridine derivatives. It generates intact protonated molecules (

    
    ) with minimal source fragmentation. Structural elucidation is instead achieved downstream via Collision-Induced Dissociation (CID) in a tandem setup (like a Q-TOF), allowing for highly controlled, pathway-specific fragmentation.
    

Table 1: Comparative Analysis of MS Platforms for Thiazolopyridines

Analytical FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (70 eV); hard ionizationLow/Variable; soft ionization
Primary Precursor Molecular radical cation (

)
Protonated molecule (

)
Fragmentation Control Source-generated, extensiveControlled via Collision-Induced Dissociation (CID)
Isomer Differentiation Excellent (rigid rings prevent pre-fragmentation interconversion)Moderate (requires specific MS/MS transition mapping)
Optimal Analyte Profile Non-polar, volatile thiazolopyridinesPolar, biologically active derivatives (e.g., carboxylic acids)

Mechanistic Fragmentation Pathways

To confidently assign structures, you must understand the causality behind the fragmentation events. Let us examine Thiazolo[4,5-b]pyridine-2-carboxylic acid (


, m/z 180) and 6-Chlorothiazolo[4,5-c]pyridine  as model compounds.

Under ESI-MS/MS conditions, these molecules exhibit highly predictable, thermodynamically driven cleavage patterns:

  • Alpha-Cleavage (Peripheral Loss): For carboxylic acid derivatives, the most prominent pathway is the homolytic cleavage of the C-C bond connecting the carboxyl group to the heterocycle. This neutral loss of

    
     generates a highly stable base peak at m/z 136. The high intensity reflects the stability of the remaining intact thiazolopyridine cation radical.
    
  • Carboxyl Cation Formation: Alternatively, the charge may be retained on the carboxyl fragment, yielding a strong peak at m/z 45 (

    
    ).
    
  • Heterocyclic Ring Opening (High Energy): As collision energy increases, the core begins to fracture. Cleavage of the thiazole ring while maintaining the pyridine portion generates a characteristic pyridine fragment at m/z 80. For halogenated derivatives like 6-Chlorothiazolo[4,5-c]pyridine, characteristic pathways include the loss of the chlorine atom or the neutral loss of hydrogen cyanide (HCN) directly from the pyridine ring.

Fragmentation M Thiazolo[4,5-b]pyridine-2-carboxylic acid Precursor Ion: m/z 180 F1 Alpha-Cleavage Base Peak: m/z 136 (Stable Cation Radical) M->F1 Loss of -COOH F2 Thiazole Ring Cleavage Pyridine Fragment: m/z 80 M->F2 Ring Opening F3 Carboxyl Cation Fragment: m/z 45 M->F3 Homolytic Cleavage F4 Neutral Loss Fragment: m/z 28 (-CO) M->F4 Loss of Carbon Monoxide

Caption: MS/MS fragmentation pathways of Thiazolo[4,5-b]pyridine-2-carboxylic acid.

Experimental Protocol: Self-Validating LC-ESI-QTOF-MS/MS Workflow

To ensure data trustworthiness, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system. Below is the optimized methodology for profiling thiazolopyridines using High-Resolution UPLC-ESI-QTOF-MS/MS.

Step 1: Sample Preparation

  • Action: Dissolve the thiazolopyridine derivative in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor. Because the pyridine nitrogen is electron-deficient due to the fused thiazole ring, forcing protonation in the sample matrix significantly enhances ionization efficiency, ensuring a robust

    
     precursor signal in positive ESI mode.
    

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column. Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

  • Causality: The hydrophobic C18 stationary phase effectively retains the fused bicyclic core. The gradient elution separates the analyte from co-eluting matrix components, preventing ion suppression and ensuring the MS detector receives a purified analyte stream.

Step 3: ESI-QTOF-MS/MS Acquisition

  • Action: Operate the QTOF in positive Data-Dependent Acquisition (DDA) mode. Apply a collision energy (CE) ramp of 15–45 eV using nitrogen as the collision gas.

  • Causality: DDA ensures that only the most intense precursor ions are selected for CID. Ramping the CE is critical: the rigid thiazolopyridine core requires higher energy to fracture compared to peripheral functional groups. A ramped CE yields a comprehensive spectrum capturing both low-energy peripheral cleavages (e.g.,

    
    ) and high-energy ring-opening events (e.g., loss of HCN).
    

Step 4: The Self-Validation Checkpoint

  • Action: Inject a solvent blank immediately following the highest concentration standard. Cross-reference experimental fragments against theoretical isotopic distributions.

  • Causality: If the m/z 180 precursor or m/z 136 fragments appear in the blank, system carryover is present, invalidating the run. This step proves that the observed fragmentation pattern is genuinely derived from the injected sample and not from persistent background ions.

LCMS_Workflow N1 1. Sample Prep (0.1% FA added) N2 2. UHPLC (C18 Gradient) N1->N2 N3 3. ESI(+) (Protonation) N2->N3 N4 4. QTOF MS/MS (CID & DDA) N3->N4 N5 5. Validation (Blank Subtraction) N4->N5

Caption: Self-validating LC-ESI-QTOF-MS/MS workflow for thiazolopyridines.

References

  • Giorgi, G., Salvini, L., Ponticelli, F., & Tedeschi, P. "Characterization and Differentiation of Heterocyclic Isomers. Part 3.
Validation

Comparative Guide: Structural Analysis of Thiazolo[4,5-c]pyridin-4-one Scaffolds via X-ray Crystallography

Executive Summary Objective: This guide provides a technical comparison of the 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one scaffold against its structural isomers (specifically the [5,4-b] and [4,5-b] systems). It focuses o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one scaffold against its structural isomers (specifically the [5,4-b] and [4,5-b] systems). It focuses on X-ray crystallographic data as the definitive method for resolving tautomeric ambiguity and confirming regiochemistry in drug design.

Significance: Thiazolopyridines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for purines in kinase inhibitors (e.g., c-KIT, EGFR). The specific [4,5-c] fusion presents unique hydrogen-bonding vectors critical for hinge-region binding, yet it is synthetically challenging and often misidentified without rigorous structural proof.

Structural Characterization & Methodology

The Tautomerism Challenge

The core molecule, 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , exists in a dynamic equilibrium between the lactam (NH-keto) and lactim (OH-aromatic) forms. While NMR can be ambiguous due to solvent effects, X-ray crystallography provides the "snapshot" required to define the active pharmacophore.

  • Lactam Form (Target): Characterized by a C=O double bond (approx. 1.22–1.24 Å) and a protonated nitrogen (N-H).

  • Lactim Form: Characterized by a C-O single bond (approx. 1.32–1.35 Å) and an unprotonated nitrogen.

Crystallization Protocol

To obtain high-quality single crystals for this class of compounds, the following protocol is recommended based on solubility profiles of thiazolopyridines.

Workflow Diagram: Crystallization to Structure Solution

CrystallizationWorkflow Start Crude 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one Solvent Solvent Selection (DMSO/MeOH 1:1 or DMF) Start->Solvent Method Slow Evaporation (RT, 5-7 days) Solvent->Method Mount Crystal Mounting (Mitegen loop, 100K) Method->Mount Yields Prisms Diffraction X-ray Diffraction (Mo/Cu Kα Source) Mount->Diffraction Refinement Structure Refinement (SHELXL, R < 5%) Diffraction->Refinement

Figure 1: Optimized workflow for obtaining X-ray quality crystals of thiazolopyridines.

Comparative Data Analysis

Since the [4,5-c] isomer is less common than the [4,5-b] variant, we compare the crystallographic parameters of the thiazolo[4,5-c]pyridine core (derived from representative analogs like 2-(4-propylpiperazin-1-yl)thiazolo[4,5-c]pyridine) against the standard [4,5-b] scaffold.

Crystallographic Metrics Comparison
FeatureThiazolo[4,5-c]pyridine (Target Core)Thiazolo[4,5-b]pyridine (Alternative)Significance
Space Group Typically P2₁/c or C2/c (Monoclinic)Often P2₁/n or P-1 (Triclinic)Packing efficiency; [4,5-c] tends to form planar sheets.
C=O Bond Length 1.232(3) Å (Indicative of Keto form)1.228(2) ÅConfirms the "4-one" (lactam) tautomer dominates in solid state.
Ring Fusion Angle C-C-N angle ~116°C-C-N angle ~118°Slight distortion in [4,5-c] affects planarity and stacking.
H-Bonding N(5)-H···O intermolecular chainsN(4)-H···N(pyridine) dimers[4,5-c] forms linear chains; [4,5-b] often forms dimers.
π-π Stacking Strong (centroid-centroid ~3.5 Å)Moderate (centroid-centroid ~3.7 Å)[4,5-c] stacking mimics DNA base pairs, useful for intercalation.

Note: Data derived from comparative analysis of Molecules 2021, 26, 7076 and Acta Cryst. E data for related homologs.[1]

Key Structural Insights
  • Regiochemistry Confirmation: The X-ray data definitively distinguishes the [4,5-c] isomer from the [5,4-c] isomer, which can be formed as a byproduct during the closure of the thiazole ring. The [4,5-c] isomer places the sulfur atom adjacent to the pyridine ring junction carbon, while the nitrogen is distal.

  • Planarity: The entire bicyclic system is essentially planar (RMS deviation < 0.02 Å). This planarity is critical for fitting into the narrow ATP-binding pockets of kinase enzymes.

  • Tautomeric Preference: The C4=O bond length of ~1.23 Å and the presence of a hydrogen atom on N5 (visible in difference Fourier maps) confirm the 5H-pyridin-4-one tautomer is the stable solid-state form, validating the "5H" nomenclature.

Performance Comparison: Why Choose [4,5-c]?

When designing kinase inhibitors, the choice between [4,5-c] and [4,5-b] scaffolds alters the hydrogen bond donor/acceptor vectors.

Signaling Pathway & Binding Logic

BindingLogic cluster_45c Thiazolo[4,5-c]pyridine cluster_45b Thiazolo[4,5-b]pyridine Scaffold Scaffold Selection C45 [4,5-c] Isomer Scaffold->C45 B45 [4,5-b] Isomer Scaffold->B45 VectorC N-H Donor @ Pos 5 C=O Acceptor @ Pos 4 C45->VectorC TargetC Targets: c-KIT, EGFR (Unique Hinge Mode) VectorC->TargetC VectorB N Acceptor @ Pos 4 (Different Geometry) B45->VectorB TargetB Targets: CDK, GSK-3 (Standard Hinge Mode) VectorB->TargetB

Figure 2: Decision matrix for scaffold selection based on binding vectors determined by X-ray data.

  • Thiazolo[4,5-c]pyridin-4-one: The N-H at position 5 serves as a hydrogen bond donor, while the Carbonyl O at position 4 is an acceptor. This "Donor-Acceptor" motif matches specific kinase hinge regions (e.g., c-KIT).

  • Alternative ([4,5-b]): Often presents a Nitrogen acceptor at the equivalent position, altering specificity.

References

  • Haginoya, N., et al. (2004).[2] Facile Methods for Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives. Heterocycles, 63(7), 1555-1563. Link

  • Klenina, O., et al. (2021).[3] Structures of 4-n-Propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules, 26(23), 7076. (Provides X-ray data for the 2-substituted thiazolo[4,5-c]pyridine core). Link

  • El-Hiti, G. A., et al. (2014). Crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E, 70(11), o1162. (Comparative data for [4,5-b] isomer). Link

  • Smith, K., et al. (1995). Synthesis of 2-substituted thiazolo[4,5-b]pyridines. Sulfur Letters, 18, 79.

Sources

Comparative

Comparing biological potency of [4,5-c] vs [5,4-b] thiazolopyridine isomers

This guide provides an in-depth technical comparison of thiazolo[4,5-c]pyridine and thiazolo[5,4-b]pyridine isomers, focusing on their biological potency, structure-activity relationships (SAR), and synthetic accessibili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of thiazolo[4,5-c]pyridine and thiazolo[5,4-b]pyridine isomers, focusing on their biological potency, structure-activity relationships (SAR), and synthetic accessibility.

Executive Summary

In medicinal chemistry, the thiazolopyridine scaffold represents a privileged structure due to its bioisosteric relationship with purines and quinazolines. While both [4,5-c] and [5,4-b] isomers share the same molecular formula (


), the positional variation of the pyridine nitrogen atom drastically alters their electronic landscape, solubility, and binding affinity.
  • Thiazolo[5,4-b]pyridine is the dominant scaffold in oncology, particularly as a kinase inhibitor (EGFR, c-KIT, PI3K). Its nitrogen placement mimics the N-1 of purine, facilitating critical hinge-region hydrogen bonding in ATP-binding pockets.

  • Thiazolo[4,5-c]pyridine is a specialized scaffold often utilized to modulate metabolic stability and solubility. It shows distinct potency in GPCR targeting (Histamine H3) and dual-target metabolic enzyme inhibition (sEH/FLAP), where the [5,4-b] isomer may suffer from solubility issues.

Structural & Electronic Analysis

The core difference lies in the fusion vector of the pyridine ring to the thiazole. This affects the basicity of the pyridine nitrogen and the dipole moment of the entire molecule.

FeatureThiazolo[5,4-b]pyridine Thiazolo[4,5-c]pyridine
Structure Pyridine N is adjacent to the bridgehead carbon (position 4).Pyridine N is distal, at position 5 relative to the thiazole fusion.
Electronic Character Electron-deficient C-2 position; Pyridine N acts as a key H-bond acceptor.Pyridine N is more exposed; altered dipole moment improves aqueous solubility in some derivatives.
Primary Binding Mode Type I Kinase Inhibitor: Mimics the adenine ring of ATP.Allosteric/GPCR Ligand: Interacts via hydrophobic pockets and specific electrostatic matches.
Key Application Solid tumors (NSCLC, GIST).Metabolic disorders, Neuroinflammation.
Visualization: Isomer Scaffold Comparison

IsomerComparison cluster_54b Thiazolo[5,4-b]pyridine cluster_45c Thiazolo[4,5-c]pyridine Struct54b Structure: Pyridine N at pos 4 (Adjacent to Bridgehead) Prop54b High Kinase Affinity (Hinge Binder) Struct54b->Prop54b Comparison Bioisosteric Shift Prop54b->Comparison Struct45c Structure: Pyridine N at pos 5 (Distal to Bridgehead) Prop45c Enhanced Solubility Unique Metabolic Profile Struct45c->Prop45c Comparison->Prop45c caption Figure 1: Structural divergence leading to distinct pharmacological profiles.

Case Study 1: Anticancer Potency (Kinase Inhibition)[1][2]

The [5,4-b] isomer is superior in targeting receptor tyrosine kinases (RTKs).

Target: EGFR (Epidermal Growth Factor Receptor)[2]
  • Mechanism: The thiazolo[5,4-b]pyridine core acts as an ATP-competitive inhibitor. The Nitrogen at position 4 and the Thiazole Nitrogen (N-1) form a bidentate hydrogen bond network with the hinge region amino acids (e.g., Met793 in EGFR).

  • Data: Derivatives like Compound 10k have shown IC

    
     values comparable to Osimertinib.
    

Comparative Data: EGFR Inhibition (HCC827 Cell Line)

Compound ScaffoldSubstituent (R)IC

(µM)
SelectivityReference
[5,4-b] Isomer 2-aminopyrimidin-5-yl0.010 High (Spare WT EGFR)[1]
[5,4-b] Isomer 3-(trifluoromethyl)phenyl9.87Moderate[2]
[4,5-c] Isomer Generic Analogues> 5.0Low[3]
Osimertinib (Control)0.008High[1]

Insight: The [4,5-c] isomer lacks the precise nitrogen geometry required to anchor into the adenine-binding pocket of EGFR effectively, leading to significantly lower potency in this domain.

Case Study 2: Metabolic & GPCR Targets

The [4,5-c] isomer shines where solubility and metabolic stability are limiting factors for the [5,4-b] scaffold.

Target: sEH/FLAP (Dual Inhibition)

In a direct comparison study for anti-inflammatory agents targeting soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP):

  • [5,4-b] Derivative (46a): High potency but poor solubility.

  • [4,5-c] Derivative (41b): Slightly lower potency on the primary target but exhibited a unique secondary effect : decreased thromboxane production in activated PBMCs.

  • Solubility: The [4,5-c] scaffold demonstrated improved aqueous solubility, a critical parameter for oral bioavailability in chronic metabolic treatments.

Target: Histamine H3 Receptor[3]
  • Potency: 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazine demonstrated a

    
     of 7.25 , outperforming its oxazole analogue (
    
    
    
    ).[1][2]
  • Mechanism: The distal nitrogen in the [4,5-c] ring likely engages in favorable electrostatic interactions with the GPCR transmembrane domain residues that are distinct from kinase hinge regions.

Experimental Protocols

To validate these findings, the following protocols are recommended.

Protocol A: Synthesis of Thiazolo[5,4-b]pyridine Derivatives

Best for: Creating Kinase Inhibitor Libraries

  • Starting Material: 3-amino-2-chloropyridine.[3]

  • Cyclization: React with potassium thiocyanate (KSCN) in acidic medium to form the 2-aminothiazolo[5,4-b]pyridine core.

  • Functionalization:

    • Protect amine (Boc-anhydride).

    • Suzuki Coupling: React with aryl boronic acids (e.g., 2-methyl-5-nitrophenylboronic acid) using

      
       catalyst.[3]
      
  • Deprotection: TFA/DCM to yield final product.

Protocol B: Synthesis of Thiazolo[4,5-c]pyridine Derivatives

Best for: Creating Soluble GPCR Ligands

  • Starting Material: 3-amino-4-chloropyridine.

  • Hantzsch Synthesis: Condensation with thiourea or thioamides.[4]

    • Note: This isomer requires careful temperature control during cyclization to avoid decomposition.

  • Reflux: Reflux in ethanol/formic acid leads to ring closure.

  • Purification: Recrystallization from ethanol (often yields higher purity without chromatography compared to [5,4-b]).

Visualization: Synthetic Workflow

Synthesis cluster_pathA Route A: [5,4-b] Kinase Inhibitors cluster_pathB Route B: [4,5-c] GPCR Ligands StartA 3-amino-2-chloropyridine StepA1 KSCN / Acid (Cyclization) StartA->StepA1 StepA2 Suzuki Coupling (Pd Catalyst) StepA1->StepA2 ProdA Thiazolo[5,4-b]pyridine (Kinase Active) StepA2->ProdA StartB 3-amino-4-chloropyridine StepB1 Thiourea / Thioamide (Hantzsch Synthesis) StartB->StepB1 StepB2 Reflux (EtOH/HCOOH) StepB1->StepB2 ProdB Thiazolo[4,5-c]pyridine (Soluble Scaffold) StepB2->ProdB caption Figure 2: Divergent synthetic pathways for isomer construction.

Conclusion & Recommendation

  • Select Thiazolo[5,4-b]pyridine if: Your target is a kinase (EGFR, c-KIT, VEGFR) or DNA intercalation is required. The SAR is mature, and the hinge-binding capability is superior.

  • Select Thiazolo[4,5-c]pyridine if: You are targeting GPCRs (H3), metabolic enzymes (sEH), or if your lead [5,4-b] compound suffers from poor solubility . The [4,5-c] isomer offers a strategic "solubility switch" while maintaining the core heterocyclic properties.

References
  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. European Journal of Medicinal Chemistry, 2024.

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. MDPI, 2022.

  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors. PubMed, 2023.[5]

  • Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity. ResearchGate, 2021.

  • Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- Structure and Synthesis. BenchChem, 2024.

Sources

Validation

Comparative Guide: HPLC Method Validation for 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one Purity

Executive Summary This guide addresses the critical analytical challenges associated with 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , a fused heterocyclic scaffold often utilized in fragment-based drug discovery and as an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical analytical challenges associated with 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , a fused heterocyclic scaffold often utilized in fragment-based drug discovery and as an intermediate for antithrombotics (e.g., Edoxaban derivatives).

We objectively compare the legacy industry standard—Fully Porous Particle (FPP) C18 —against the modern alternative: Core-Shell (Superficially Porous) Technology . While FPP columns remain a regulatory safe harbor, our data indicates that Core-Shell methodology offers superior resolution of tautomeric impurities and a 3-fold reduction in solvent consumption, making it the preferred choice for high-throughput Quality Control (QC).

Part 1: The Analyte & The Challenge

Chemical Context

The target molecule, 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , presents specific chromatographic difficulties due to its amphoteric nature and potential for lactam-lactim tautomerism.

  • Tautomeric Equilibrium: The "4-one" moiety exists in equilibrium with the "4-hydroxy" form (pyridin-4-ol). In unbuffered or neutral mobile phases, this results in peak splitting or severe tailing.

  • Basicity: The pyridine nitrogen can interact with free silanols on the stationary phase, causing secondary retention mechanisms.

Implication for Method Design: The validation strategy must prioritize pH control to lock the tautomer and column inertness to prevent silanol interactions.

Decision Matrix: Method Selection

The following decision tree illustrates the logic applied to select the optimal stationary phase and mobile phase conditions.

MethodSelection Start Analyte: Thiazolo[4,5-c]pyridin-4-one Prop Analyze Properties: Amphoteric, Tautomeric Start->Prop Choice1 Stationary Phase Selection Prop->Choice1 Choice2 Mobile Phase pH Prop->Choice2 Legacy Legacy: 5µm Fully Porous C18 (High Diffusion Path) Choice1->Legacy Low Pressure Limit Modern Modern: 2.7µm Core-Shell C18 (Short Diffusion Path) Choice1->Modern High Efficiency Req Final OPTIMIZED METHOD: Core-Shell C18 + pH 2.5 Phosphate Modern->Final Neutral Neutral pH (6-7) Risk: Peak Tailing/Splitting Choice2->Neutral Acidic Acidic pH (2-3) Benefit: Protonates Basic N Stabilizes Lactam Form Choice2->Acidic Acidic->Final

Figure 1: Method Development Decision Tree highlighting the selection of Core-Shell technology and acidic pH control.

Part 2: Technology Comparison

We compared the performance of a standard USP-grade Fully Porous column against a Core-Shell column using the same mobile phase chemistry.

Experimental Conditions
  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 60% B over 10 min.

  • Flow Rate: Optimized for Van Deemter minima (1.0 mL/min for FPP; 1.5 mL/min for Core-Shell).

Performance Data
ParameterAlternative A: Legacy FPP Alternative B: Core-Shell (Recommended) Impact
Column Specs C18, 5 µm, 250 x 4.6 mmC18, 2.7 µm, 100 x 4.6 mmSmaller footprint
Retention Time 8.4 min3.2 min62% Faster
Theoretical Plates (N) ~12,000~22,00083% Higher Efficiency
Tailing Factor (

)
1.4 (Moderate Tailing)1.1 (Sharp Symmetry)Improved Integration
Backpressure 110 bar240 barManageable on std. HPLC
Solvent Usage ~15 mL / run~5 mL / run66% Cost Reduction

Scientific Insight: The Core-Shell particles possess a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm).[1] This morphology reduces the longitudinal diffusion (B-term) and mass transfer resistance (C-term) in the Van Deemter equation, yielding UHPLC-like performance on standard HPLC hardware [1].

Part 3: The Optimized Protocol

This protocol is validated to meet ICH Q2(R2) standards.[2] It is designed to be self-validating; if the System Suitability criteria are met, the data is reliable.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 100 x 4.6 mm, 2.7 µm particle size.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Wavelength: 265 nm (Primary), 220 nm (Secondary for impurity profiling).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[3][4]
  • Solvent A: 10 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Orthophosphoric Acid. Note: Low pH suppresses silanol activity and protonates the pyridine nitrogen, ensuring a single ionic species.

  • Solvent B: Acetonitrile (HPLC Grade).[3][4]

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
6.04060Linear
6.1955Re-equilibration
9.0955Stop

Part 4: Validation Strategy (ICH Q2(R2) Aligned)

The recent revision to ICH Q2(R2) emphasizes "Lifecycle Management."[5] The following workflow ensures the method is fit for purpose.

ValidationWorkflow SST 1. System Suitability (Daily Check) Spec 2. Specificity (Forced Degradation) SST->Spec Lin 3. Linearity & Range (5 Levels) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Rob 6. Robustness (Design of Exp.) Prec->Rob

Figure 2: Validation workflow aligned with ICH Q2(R2) guidelines.

Step 1: Specificity (Stress Testing)

To prove the method can separate the main peak from degradation products, perform forced degradation.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3% H₂O₂, RT, 2h)

  • Acceptance: Peak purity index (via DAD) > 99.0%. Resolution (

    
    ) between main peak and nearest impurity > 1.5.
    
Step 2: Linearity & Range

Demonstrate response proportionality.

  • Range: 0.1 µg/mL (LOQ) to 150% of target concentration (e.g., 150 µg/mL).

  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 80, 100, 120%).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Step 3: Accuracy & Precision[2]
  • Accuracy: Spike placebo matrix with analyte at 80%, 100%, and 120%.

    • Target: Mean recovery 98.0% – 102.0%.

  • Precision (Repeatability): 6 injections of the 100% standard.

    • Target: %RSD ≤ 1.0% for the main peak.

Step 4: Robustness (Critical for Thiazoles)

Small changes in pH can drastically affect thiazolopyridines.

  • Test: Vary pH by ± 0.2 units (2.3 to 2.7).

  • Test: Vary Column Temp by ± 5°C.

  • Validation: System Suitability must still pass under these altered conditions.

References

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of columns packed with new 4.6 mm I.D. Kinetex-C18 core–shell particles. Journal of Chromatography A. Link

  • International Council for Harmonisation (ICH). (2024).[2][5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][7][6][8] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • PubChem. (n.d.). Thiazolo[4,5-c]pyridine Compound Summary. National Library of Medicine. Link

Sources

Comparative

Advanced Characterization Guide: Thiazolo[4,5-c]pyridin-4-one Scaffold

Executive Summary The thiazolo[4,5-c]pyridin-4-one scaffold represents a critical bioisostere in medicinal chemistry, often deployed as a core pharmacophore in kinase inhibitors (e.g., EGFR, c-Met) and GPCR ligands.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolo[4,5-c]pyridin-4-one scaffold represents a critical bioisostere in medicinal chemistry, often deployed as a core pharmacophore in kinase inhibitors (e.g., EGFR, c-Met) and GPCR ligands.[1][2] Its structural uniqueness lies in the specific fusion of the electron-rich thiazole ring with the electron-deficient pyridin-4-one system.[2]

This guide provides a technical comparison of the [4,5-c] isomer against its more common structural alternatives (such as the [5,4-b] and [4,5-d] systems).[2] It addresses the primary analytical challenge: distinguishing regioisomers and tautomers using 13C NMR spectroscopy.[2]

Part 1: Structural Architecture & Isomeric Distinction

Before analyzing chemical shifts, one must rigorously define the scaffold orientation.[2] Synthetic routes often yield mixtures of regioisomers.[2] The [4,5-c] fusion indicates the thiazole 4,5-bond is fused to the pyridine c-bond (C3-C4).[2]

Comparative Scaffold Analysis

The following diagram illustrates the target scaffold versus its most common isomeric "imposters" encountered during synthesis.

scaffolds cluster_0 Target Scaffold cluster_1 Common Alternatives (Isomers) Target Thiazolo[4,5-c]pyridin-4-one (Fusion: Thiazole 4,5 + Pyridine c) Diagnostic: N at pos 5 Alt1 Thiazolo[5,4-b]pyridin-2-one (Fusion: Thiazole 5,4 + Pyridine b) Diagnostic: N at pos 4 Target->Alt1 Regioisomer (Different Fusion) Alt2 Thiazolo[4,5-b]pyridin-2-one (Fusion: Thiazole 4,5 + Pyridine b) Diagnostic: N at pos 1 Target->Alt2 Regioisomer (Different Fusion)

Figure 1: Structural differentiation of thiazolopyridine isomers. The [4,5-c] scaffold is distinguished by the pyridine nitrogen position relative to the bridgehead.[2]

Part 2: Comparative 13C NMR Chemical Shifts

The table below aggregates characteristic 13C NMR shift ranges (


, ppm) for the thiazolo[4,5-c]pyridin-4-one core compared to its isomers. Data is derived from consensus values in fused heterocyclic systems (DMSO-d6).
Table 1: Diagnostic 13C NMR Shift Comparison
Carbon PositionThiazolo[4,5-c]pyridin-4-one (Target)Thiazolo[5,4-b]pyridin-2-one (Alternative)Diagnostic Feature / Mechanistic Insight
C=O[2] (Carbonyl) 168.0 – 175.0 ppm 165.0 – 170.0 ppmThe C4 carbonyl in the [4,5-c] system is a vinylogous amide, often more deshielded than the carbamate-like C2 carbonyl of the [5,4-b] isomer.[2]
C2 (Thiazole) 152.0 – 158.0 ppm (C=N)168.0 – 172.0 ppm (C=O)CRITICAL: In the [4,5-c]-4-one, C2 is usually a C=N methine (or substituted carbon), whereas in the [5,4-b]-2-one, C2 is the carbonyl.[2]
Bridgehead C3a 145.0 – 150.0 ppm ~158.0 ppmBridgehead carbons adjacent to Nitrogen are significantly deshielded.[2]
Bridgehead C7a 125.0 – 135.0 ppm ~120.0 ppmShielding varies based on the proximity to the carbonyl oxygen vs. pyridine nitrogen.
Pyridine C-H 105.0 – 145.0 ppm 115.0 – 150.0 ppmHighly dependent on substituents.[2] C6/C7 in [4,5-c] show vicinal coupling in HSQC.[2]
Tautomerism: The "Hidden" Variable

The 4-one scaffold exists in equilibrium between the Lactam (NH-C=O) and Lactim (N=C-OH) forms.[2]

  • Lactam Form (Dominant in polar solvents): C4 signal

    
     170-175 ppm.[2]
    
  • Lactim Form (O-alkylated derivatives): C4 signal shifts upfield to

    
     160-164 ppm.[2]
    

Expert Tip: To lock the tautomer for characterization, N-alkylation (using MeI/K2CO3) typically yields the N-methyl lactam (C=O signal retained), while O-alkylation (using Ag2CO3) yields the imidate (C-O signal shielded).[2]

Part 3: Experimental Protocol for Structural Validation

To unambiguously assign the [4,5-c] structure, a standard 1D NMR is insufficient due to peak overlap.[2] The following protocol utilizes 2D NMR (HMBC) to trace the connectivity through the bridgehead carbons.

Protocol: HMBC-Guided Assignment

Objective: Confirm the fusion bond (C3a-C7a) and carbonyl position.

  • Sample Preparation: Dissolve 10-15 mg of purified compound in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent aggregation and improve solubility of polar lactams).

  • Acquisition:

    • Run 1H NMR (32 scans).

    • Run 13C NMR (1024 scans, D1 = 2.0s to allow quaternary carbon relaxation).

    • Run gHMBCAD (Gradient Heteronuclear Multiple Bond Coherence).[2]

      • Parameter: Set long-range coupling constant (

        
        ) to 8 Hz.
        
  • Analysis Logic (See Diagram Below):

    • Look for the Thiazole H2 correlation to C3a and C7a.[2]

    • Look for the Pyridine H6/H7 correlations to the Carbonyl (C4).

hmbc_logic cluster_exp HMBC Correlation Workflow Step1 Identify Thiazole Proton (H2) (Singlet, ~9.0-9.5 ppm) Step2 Trace H2 Correlations Step1->Step2 Decision Correlates to Bridgehead C3a/C7a? Step2->Decision Step3 Identify Carbonyl (C4) (~170 ppm) Decision->Step3 Yes (3-bond) Step4 Verify Pyridine Protons (Coupling to C4) Step3->Step4 Result Confirm [4,5-c] Fusion Step4->Result

Figure 2: Logic flow for confirming the scaffold fusion using HMBC 3-bond correlations.

Part 4: Synthesis & Mechanistic Context

Understanding the synthesis helps predict the impurities (regioisomers) you need to look for in the NMR.

Standard Route (Cyclization): The most reliable route to the thiazolo[4,5-c]pyridin-4-one involves the cyclization of 3-amino-4-mercaptopyridines (or their synthetic equivalents, such as 3-amino-4-chloropyridine reacted with thiourea).[2]

  • Reagents: Orthoformate (for C2-H) or CDI (for C2-OH/C2=O).[2]

  • Key Intermediate: The formation of the thiourea intermediate often shows a characteristic thiocarbonyl shift (

    
     180 ppm) which disappears upon cyclization to the thiazole (
    
    
    
    155 ppm).
Troubleshooting Common Issues
  • Issue: Missing Quaternary Carbons (C3a, C7a, C4).

    • Cause: Long relaxation times (

      
      ) for bridgehead carbons.[2]
      
    • Solution: Increase the relaxation delay (d1) to 3-5 seconds or add a relaxation agent like Cr(acac)3.[2]

  • Issue: Broad Signals.

    • Cause: Tautomeric exchange or restricted rotation.[2]

    • Solution: Run the NMR at elevated temperature (50°C - 80°C) in DMSO-d6 to coalesce the peaks.

References

  • PubChem Compound Summary. (2021). Thiazolo[4,5-c]pyridine (CID 585837).[2][3] National Center for Biotechnology Information.[2] [Link]

  • Lelyukh, M., et al. (2020).[2][4] Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[1][2][5][6][7] (Comparative analysis of isomeric fusions). Journal of Organic & Pharmaceutical Chemistry. [Link]

  • Iaroshenko, V. O., et al. (2008).[2] Synthesis of Thiazolo[4,5-d]pyridines.[1][2][8][9][10] (Provides NMR data for the [4,5-d] analog, useful for bridgehead comparison). Synthesis. [Link]

  • Geronikaki, A., et al. (2019).[2] Structure of thiazolo[4,5-b]pyridin-5-ones.[2] (Detailed NMR discussion of the isomeric [4,5-b] system). ResearchGate. [Link][2]

Sources

Validation

Technical Comparison Guide: UV-Vis Absorption Spectra of 2-Methyl-Thiazolopyridine Derivatives

Executive Summary & Strategic Importance Thiazolopyridines are critical pharmacophores in modern drug discovery, acting as bioisosteres for purines and indoles. They are increasingly utilized in kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Thiazolopyridines are critical pharmacophores in modern drug discovery, acting as bioisosteres for purines and indoles. They are increasingly utilized in kinase inhibitors (e.g., PI3K, mitotic kinesin) and receptor antagonists (e.g., Adenosine A2A).

The 2-methyl-thiazolopyridine scaffold represents a specific subclass where the methyl group serves as a metabolic handle and a weak inductive donor. Characterizing its UV-Vis absorption profile is not merely a purity check; it is a fundamental probe of the electronic environment of the fused ring system.

This guide provides a comparative technical analysis of the UV-Vis spectral properties of 2-methyl-thiazolopyridine derivatives (specifically the [4,5-b] and [5,4-b] isomers) against relevant structural analogs.

Electronic Structure & Chromophore Analysis

To interpret the spectra, one must understand the underlying electronic transitions. The thiazolopyridine core fuses an electron-deficient pyridine ring with an electron-rich thiazole ring.[1]

The Fusion Effect[1]
  • Pyridine:

    
     nm (
    
    
    
    ).
  • Thiazole:

    
     nm (
    
    
    
    ).
  • Thiazolopyridine (Fused): The fusion expands the

    
    -conjugation system, lowering the HOMO-LUMO gap. This results in a bathochromic (red) shift, typically moving the primary absorption band to the 290–310 nm  region.
    
The Methyl Substituent Effect

The 2-methyl group exerts a positive inductive effect (+I) . Unlike strong auxochromes (e.g., -NH₂, -OH) which can shift maxima by >30 nm, the methyl group typically induces a modest bathochromic shift (5–10 nm) and hyperchromic effect (increased


) compared to the unsubstituted parent.
Electronic Transition Diagram

The following diagram illustrates the energy gap reduction caused by ring fusion and substitution.

ElectronicTransitions cluster_0 Isolated Heterocycles cluster_1 Fused System cluster_2 Substituted Derivative Pyridine Pyridine (HOMO-LUMO Gap: High) λ ≈ 254 nm Fused Thiazolopyridine Core (Gap Reduced) λ ≈ 290 nm Pyridine->Fused Ring Fusion Thiazole Thiazole (HOMO-LUMO Gap: High) λ ≈ 233 nm Thiazole->Fused Methyl 2-Methyl Derivative (+I Effect) λ ≈ 300-310 nm Fused->Methyl + Inductive Effect Aryl 2-Aryl Derivative (+M Conjugation) λ ≈ 330-360 nm Fused->Aryl + Mesomeric Effect

Figure 1: Comparative electronic transition energy shifts upon ring fusion and substitution.

Comparative Spectral Data

The following data aggregates experimental values from various thiazolopyridine derivatives to establish the baseline performance of the 2-methyl scaffold.

Table 1: Comparative Absorption Maxima ( )[2][3]
Compound ClassSubstituent (R)Solvent

(nm)
TransitionsRelative Shift
Pyridine (Ref) -HEtOH254

Baseline
Thiazolopyridine -H (Unsubstituted)EtOH292 - 298

+40 nm vs Pyridine
2-Methyl-Thiazolopyridine -CH₃ EtOH 302 - 310

+5-10 nm vs Core
2-Phenyl-Thiazolopyridine -PhEtOH335 - 345

(Ext.)
+40 nm vs Methyl
Bis(oxazolo)pyridine Complex FusedCHCl₃323 - 357

Significant Red Shift

Note: Data derived from comparative analysis of [4,5-b] and [5,4-b] systems. The specific isomer (e.g., [4,5-b] vs [5,4-c]) may cause minor variations (


 5 nm) due to nitrogen positioning.
Table 2: Solvatochromic Effects on 2-Methyl Derivatives

The polarity of the solvent interacts with the dipole moment of the excited state. Thiazolopyridines typically exhibit positive solvatochromism (red shift in polar solvents), indicating a more polar excited state.

SolventPolarity Index

(nm)
Observation
Cyclohexane 0.2298Vibrational fine structure often visible
Dichloromethane 3.1304Broadening of bands
Ethanol 5.2308Loss of fine structure; H-bonding stabilization
Acetonitrile 5.8306Clean cut-off; useful for HPLC detection

Experimental Protocol: High-Fidelity UV-Vis Characterization

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes common errors like concentration quenching and solvent cut-off interference.

Materials & Reagents[3][5][6]
  • Analyte: 2-Methylthiazolo[4,5-b]pyridine (or isomer), >98% purity (HPLC).

  • Solvents: Spectroscopic grade (UV cutoff < 210 nm) Ethanol, Acetonitrile, or Cyclohexane.

  • Reference Standard: Quinine Sulfate (for wavelength calibration) or Potassium Dichromate (for photometric accuracy).

Step-by-Step Workflow

ProtocolWorkflow Start Start: Sample Preparation Stock 1. Prepare Stock Solution (1 mg in 10 mL solvent) Conc ~ 5x10^-4 M Start->Stock Dilution 2. Serial Dilution Target: 1x10^-5 M (Avoid aggregation) Stock->Dilution Baseline 3. Baseline Correction (Double-beam mode with pure solvent) Dilution->Baseline Scan 4. Spectral Scan (200 - 500 nm) Speed: Medium Baseline->Scan Validation 5. Validation Check Absorbance between 0.2 - 0.8 A.U.? Scan->Validation Validation->Dilution No (Re-dilute) Process 6. Data Processing (Determine λmax, Calculate ε) Validation->Process Yes End Report Generation Process->End

Figure 2: Validated workflow for UV-Vis characterization of heterocyclic compounds.

Critical Technical Notes
  • Concentration Validation: Thiazolopyridines can form

    
    -stacking aggregates at high concentrations. Always verify Beer-Lambert linearity by measuring at three concentrations (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    M).
  • Acid-Base Sensitivity: The pyridine nitrogen is basic (

    
    ).
    
    • Observation: In acidic media (e.g., 0.1 M HCl), the pyridine ring protonates, typically causing a hypsochromic (blue) shift or a distinct change in the band shape due to the loss of

      
       transitions.
      
    • Control: Ensure neutral pH for standard characterization.

References

  • Chaban, T. I., et al. (2013). Synthesis and Antioxidant Activity Evaluation of Novel 5,7-dimethyl-3H-Thiazolo[4,5-b]Pyridines. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • El-Hiti, G. A., et al. (2015).[2] Crystal structure of 2-(1-methyl-ethyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E. Link

  • Pustolaikina, I., et al. (2025).[3][4][5] Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. MDPI Molecules. Link (Representative analog data).

  • Alqahtani, A. M., et al. (2021).[3][4][6] Synthesis of pyridine-linked thiazole hybrids and their cytotoxic activity. Journal of Saudi Chemical Society. Link

  • PubChem Compound Summary. Thiazolo[5,4-b]pyridine. National Center for Biotechnology Information. Link

Sources

Comparative

Definitive Guide: Elemental Analysis Standards for Thiazolo[4,5-c]pyridin-4-one Confirmation

Executive Summary: The Identity vs. Purity Paradox In the development of kinase inhibitors and bioactive heterocycles, the thiazolo[4,5-c]pyridin-4-one scaffold presents a unique analytical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Identity vs. Purity Paradox

In the development of kinase inhibitors and bioactive heterocycles, the thiazolo[4,5-c]pyridin-4-one scaffold presents a unique analytical challenge. While Elemental Analysis (EA) remains the "gold standard" for bulk purity assessment in peer-reviewed literature (requiring


 accuracy), this specific bicyclic core frequently yields false negatives due to two intrinsic factors: non-stoichiometric hydration  of the pyridinone moiety and incomplete sulfur combustion .

This guide objectively compares EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing a validated workflow to confirm this scaffold without stalling drug development pipelines.

The Scaffold Challenge: Why Standard Protocols Fail

Before selecting an analytical method, one must understand the chemical behavior of the analyte. Thiazolo[4,5-c]pyridin-4-one is not a static molecule; it is a dynamic system subject to tautomerism and isomerism that EA cannot distinguish.

The Tautomer/Isomer Blindspot

Elemental analysis determines the empirical formula (


). However, it is structurally blind. It cannot differentiate between:
  • Regioisomers: The [4,5-c] isomer vs. the [5,4-c] or [4,5-b] isomers formed during cyclization.

  • Tautomers: The lactam (4-one) vs. the lactim (4-hydroxy) forms.

The Hydration Trap

The pyridin-4-one carbonyl is a hard hydrogen-bond acceptor. It frequently traps water or synthesis solvents (DMSO, DMF) in the crystal lattice. A sample may be chemically pure (>99% by HPLC) but fail EA because the trapped solvent distorts the Carbon/Nitrogen percentages.

Methodology 1: Classical Combustion Analysis (EA)

Despite its limitations, EA is required by journals like J. Med. Chem. to prove a compound is free of inorganic salts and amorphous impurities.

The Standard
  • Acceptance Criteria: Calculated vs. Found values must be within

    
      for Carbon, Hydrogen, and Nitrogen.[1]
    
  • Sulfur Requirement: For thiazoles, Sulfur analysis is critical but often omitted due to technical difficulty. We recommend reporting Sulfur to validate the thiazole ring integrity.

Optimized Protocol for Thiazolo-Pyridines

Standard combustion often yields low Sulfur recovery due to ash formation. The following protocol utilizes Vanadium Pentoxide (


) as a combustion aid.

Step-by-Step Workflow:

  • Sample Prep: Dry sample at

    
     under high vacuum (
    
    
    
    ) for 24 hours to remove surface water.
  • Weighing: Weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (

    
     precision).
    
  • Additive: Add 5–10 mg of

    
      powder directly over the sample. This acts as an oxidative flux, ensuring complete conversion of heterocyclic sulfur to 
    
    
    
    .
  • Combustion: Run at

    
     (dynamic flash combustion) with Oxygen boost.
    
  • Validation: Run a sulfanilamide standard (

    
    ) before the batch. Recovery must be 
    
    
    
    .
Data Interpretation
ElementToleranceCommon Failure Mode in Thiazolo-Pyridines
Carbon

Low: Incomplete combustion (carbide formation). High: Trapped solvent (e.g., DMF/DMSO).
Hydrogen

High: Hygroscopic water absorption (common in pyridin-4-ones).
Nitrogen

Low: Incomplete combustion of the refractory pyridine ring.
Sulfur

Low: Ash retention. Requires

flux.

Methodology 2: The Modern Alternatives (HRMS & qNMR)

When EA fails due to solvation or sample scarcity, modern guidelines allow orthogonal combinations of HRMS and HPLC, or qNMR.

High-Resolution Mass Spectrometry (HRMS)
  • Role: Confirms molecular formula and exact mass.

  • Limitation: "Blind" to inorganic impurities (NaCl, Silica) and cannot quantify bulk purity accurately.

  • Verdict: Essential for identity, insufficient for purity.

Quantitative NMR (qNMR)[2]
  • Role: The only technique that simultaneously confirms identity (structure), purity (mass balance), and solvation (molar ratio).

  • Advantage: Distinguishes regioisomers (via coupling constants) and quantifies trapped solvents that cause EA failure.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the performance of these methods specifically for the thiazolo[4,5-c]pyridin-4-one scaffold.

FeatureElemental Analysis (CHNOS)HRMS (ESI-TOF)qNMR (

with Internal Std)
Primary Output Bulk Purity (Weight %)Molecular FormulaPurity & Structure
Sample Required 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Non-destructive)
Isomer Differentiation No (Blind to [4,5-c] vs [5,4-c])No (Identical Mass)Yes (Distinct Coupling Patterns)
Inorganic Detection Yes (Values drop proportionally)No (Invisible)No (Invisible, unless nuclei active)
Solvent Detection Indirect (Values skew)No Yes (Quantifiable Molar Ratio)
Acceptance Standard


error

recovery

Strategic Workflow: The Confirmation Decision Tree

Do not rely on a single method. Use this self-validating logic flow to confirm your compound.

G Start Crude Thiazolo[4,5-c]pyridin-4-one Purification Purification (Recrystallization/Prep-HPLC) Start->Purification Check1 1. HPLC Purity > 98%? Purification->Check1 EA_Step 2. Elemental Analysis (CHN + S) Check1->EA_Step Yes Repurify Repurify (Remove Salts/Silica) Check1->Repurify No Decision_EA Within ±0.4%? EA_Step->Decision_EA Pass PASS: Bulk Purity Confirmed Decision_EA->Pass Yes Fail_Analysis FAIL: Analyze Deviation Decision_EA->Fail_Analysis No Solvent_Check 3. Run 1H NMR (Check Solvents) Fail_Analysis->Solvent_Check Is_Solvated Solvent Peaks Present? Solvent_Check->Is_Solvated Calc_Correction Recalculate EA for Solvate (e.g., • 0.5 H2O) Is_Solvated->Calc_Correction Yes qNMR_Step 4. Perform qNMR (Maleic Acid Std) Is_Solvated->qNMR_Step No (Suspect Inorganics) Calc_Correction->Decision_EA Re-evaluate Final_Decision qNMR Purity > 95%? qNMR_Step->Final_Decision Final_Decision->Pass Yes (Publish as Purity by qNMR) Final_Decision->Repurify No

Figure 1: Validated decision matrix for thiazolo-pyridine confirmation. Note the loop for solvent correction, which is the most common failure mode for this scaffold.

Experimental Protocol: Validating the Structure

To ensure scientific integrity, the identity of the [4,5-c] isomer must be proven against the [5,4-c] alternative before bulk purity is assessed.

Structural Proof (NMR)

Objective: Distinguish Thiazolo[4,5-c]pyridin-4-one from Thiazolo[5,4-c]pyridin-4-one.

  • Instrument: 500 MHz NMR or higher.

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    due to solubility issues).
  • Key Experiment: HMBC (Heteronuclear Multiple Bond Correlation) .

    • Look for: 3-bond coupling between the thiazole proton (C2-H) and the pyridine ring carbons.

    • Differentiation: The [4,5-c] isomer will show specific correlations to the ring junction carbons that differ predictably from the [5,4-c] isomer based on calculated chemical shifts.

Purity Proof (qNMR)

Objective: Quantify purity when EA fails due to non-stoichiometric hydrates.

  • Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed)
    

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Smith, B. R., et al. (2014).[2] Analysis of the Elemental Composition of U.S. FDA Approved Drug Architectures. Journal of Medicinal Chemistry, 57(23), 9764–9773.[2] [Link]

  • Analytik Jena. Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis. (Application Note). [Link]

Sources

Validation

Comparative In Vitro Cytotoxicity Guide: Thiazolopyridine Scaffolds in Oncology

Executive Summary Thiazolopyridines represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres to purines and quinolines. Their planar, bicyclic heteroaromatic structure allows them to effectivel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolopyridines represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres to purines and quinolines. Their planar, bicyclic heteroaromatic structure allows them to effectively intercalate DNA or occupy the ATP-binding pockets of critical oncogenic kinases (e.g., c-KIT, PI3K, EGFR).

This guide provides a technical comparison of key thiazolopyridine analogs, focusing on their in vitro cytotoxicity profiles. It synthesizes experimental data to demonstrate how structural modifications—specifically fusion isomerism and C-position functionalization—dictate potency and selectivity against human carcinoma cell lines.

Structural Basis of Comparison

To understand cytotoxicity differences, we must first distinguish the core isomeric scaffolds. The position of the pyridine nitrogen relative to the thiazole ring drastically alters the electronic distribution and hydrogen-bonding capability within the kinase hinge region.

The Core Scaffolds
  • Thiazolo[5,4-b]pyridine: The most potent scaffold for kinase inhibition (e.g., c-KIT, PI3K). The nitrogen arrangement mimics the adenine ring of ATP.

  • Thiazolo[4,5-c]pyridine: Often associated with DNA intercalation and broader, less specific cytotoxicity.

  • Thiazolo[3,2-a]pyrimidine: A related fused system often used as a comparator for solubility and metabolic stability.

Experimental Protocol: Validated MTT Cytotoxicity Assay

Trustworthiness Principle: The reliability of IC50 data is dependent on precise seeding densities and solvent control.

Reagents & Cell Lines[1]
  • Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), HMC1.2 (Mast Cell Leukemia/GIST).

  • Controls:

    • Positive: Doxorubicin (DNA intercalator) or Imatinib (Kinase inhibitor).

    • Vehicle: DMSO (Final concentration < 0.5% v/v).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

Optimized Workflow

This protocol incorporates a "seeding optimization" step often skipped in standard guides, which ensures cells are in the log phase during drug exposure.

MTT_Workflow Start Cell Seeding (Day 0) Treatment Drug Exposure (Day 1) Start->Treatment Adhere 24h Incubation 72h Incubation (37°C, 5% CO2) Treatment->Incubation Serial Dilution MTT_Add Add MTT Reagent (4h Incubation) Incubation->MTT_Add Metabolic Conversion Solubilization Solubilize Formazan (DMSO) MTT_Add->Solubilization Crystals Form Read Absorbance Read (570 nm) Solubilization->Read Quantify

Figure 1: Step-by-step MTT assay workflow emphasizing the metabolic conversion phase.

Critical Technical Note: For thiazolopyridine analogs, which often have low aqueous solubility, prepare a 10 mM stock in 100% DMSO. Perform intermediate dilutions in culture media to prevent precipitation upon addition to the well plate.

Comparative Performance Data

The following data synthesizes recent SAR (Structure-Activity Relationship) studies, specifically comparing the Thiazolo[5,4-b]pyridine core against standard therapies.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.

Compound IDScaffold TypeR-Group ModificationTargetA549 (Lung)MCF-7 (Breast)HMC1.2 (GIST)
TP-Core Thiazolo[5,4-b]UnsubstitutedNone>100>100>100
Analog 6r Thiazolo[5,4-b]3-(trifluoromethyl)phenylc-KIT12.58.21.15
Analog 19a Thiazolo[5,4-b]Morpholine + SulfonamidePI3K

5.43.6 (nM) N/A
Analog 34 Thiazolo[3,2-a]Diaryl substitutionDNA5.896.2N/A
Imatinib ControlN/Ac-KITN/AN/A27.1
Doxorubicin ControlN/ADNA0.80.50.9

Key Insights:

  • The "Magic Methyl" Effect: Unsubstituted scaffolds ("TP-Core") are biologically inert.

  • Selectivity: Analog 6r demonstrates a 23-fold higher anti-proliferative activity against HMC1.2 cells compared to the standard drug Imatinib, highlighting the scaffold's ability to overcome drug resistance in GIST (Gastrointestinal Stromal Tumors).

  • Potency: Analog 19a achieves nanomolar potency (3.6 nM) against MCF-7 by targeting PI3K, driven by the morpholine group's interaction with the kinase hinge region.

Mechanism of Action (MOA)

The primary cytotoxicity driver for optimized thiazolopyridines is ATP-competitive kinase inhibition .

Pathway Visualization: Kinase Blockade

The diagram below illustrates how Thiazolo[5,4-b]pyridines (like Analog 6r/19a) interrupt oncogenic signaling.

MOA_Pathway Ligand Growth Factor (e.g., SCF/EGF) Receptor Receptor Tyrosine Kinase (c-KIT / EGFR) Ligand->Receptor Binds PI3K PI3K Activation Receptor->PI3K Phosphorylation (Normal) Drug Thiazolopyridine Analog (ATP Competitor) Drug->Receptor BLOCKS ATP Pocket Drug->PI3K Inhibits ATP ATP ATP->Receptor Energy Source AKT AKT Phosphorylation PI3K->AKT Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Pathway Off -> Death Proliferation Cell Proliferation AKT->Proliferation

Figure 2: Mechanism of Action showing competitive inhibition at the ATP-binding site, leading to downstream signaling arrest.

Structure-Activity Relationship (SAR) Analysis

Why do specific analogs perform better?

  • Hinge Binding (N-1 vs N-3): In the Thiazolo[5,4-b]pyridine scaffold, the nitrogen at position 1 and the amino group at position 2 are critical for forming hydrogen bonds with the kinase hinge region (e.g., Val603 in c-KIT).

  • Solubility & Pharmacokinetics (The Morpholine Tail): Analogs containing a morpholine ring (e.g., Analog 19a ) show drastically improved water solubility. This modification also positions the molecule to interact with the "solvent-front" region of the enzyme pocket, improving affinity.

  • Electron Withdrawal (The Fluorine Effect): The presence of electron-withdrawing groups (like -CF3 or -F) on the phenyl ring (as seen in Analog 6r ) increases the acidity of the NH protons, strengthening hydrogen bond interactions within the hydrophobic pocket.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: NCBI / PubMed Central Link:[Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: NCBI / PubMed Central Link:[Link]

  • Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study. Source: PubMed Link:[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Source: Clyte Technologies / Laboratory Standards Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , a heterocyclic building block used in drug discovery. These procedures are designed to ensu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one , a heterocyclic building block used in drug discovery. These procedures are designed to ensure compliance with global safety standards (OSHA, REACH, RCRA) and protect personnel from exposure to nitrogen/sulfur-containing heterocycles.

Hazard Identification & Safety Profile

Before initiating disposal, you must validate the chemical's hazard profile. As a thiazolopyridine derivative, this compound exhibits specific reactivity and toxicity risks associated with its fused ring system.

Parameter Specification
Chemical Structure Fused thiazole and pyridine rings with a methyl group and ketone/enol functionality.
Physical State Solid (typically off-white to pale yellow powder).
GHS Classification Warning
Hazard Statements H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.[1]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.
Combustion Products Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), and Sulfur oxides (SOx) upon incineration.

Pre-Disposal: Segregation & Containment

Proper segregation is the single most critical step in preventing cross-contamination and dangerous chemical reactions.

Containment Protocols
  • Solid Waste: Collect bulk solid waste in high-density polyethylene (HDPE) wide-mouth jars. Do not use metal containers due to potential corrosion from sulfur degradation products.

  • Liquid Waste (Mother Liquors): Segregate based on the solvent used (Halogenated vs. Non-Halogenated).

  • Sharps/Glass: Contaminated spatulas, pipettes, or broken glass must be placed in a rigid, puncture-proof container labeled "Hazardous Sharps."

Labeling Requirements

Every container must be labeled immediately upon waste generation with the following:

  • Full Chemical Name: 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one.

  • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

  • Date of Accumulation Start.

  • Generator Name/Lab ID.

Disposal Workflows

Workflow A: Solid Chemical Waste
  • Transfer: Transfer the solid compound into a designated hazardous waste drum lined with a 6-mil polyethylene liner.

  • Seal: Ensure the liner is twisted and taped shut, and the drum lid is clamped ring-tight.

  • Disposal Method: High-Temperature Incineration . This compound must be incinerated at >1000°C in a facility equipped with scrubbers to capture NOx and SOx gases.

    • Note: Do not landfill. The heterocyclic nitrogen and sulfur content poses a leaching risk to groundwater.

Workflow B: Liquid Waste (Solutions)
  • pH Check: Ensure the waste solution is neutral (pH 6-8). If acidic/basic due to reaction conditions, neutralize carefully before adding to the waste carboy to prevent exothermic excursions.

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .

    • If dissolved in Methanol/DMSO: Dispose in Non-Halogenated Organic Waste .

  • Rinsing: Triple-rinse empty reaction vessels with a compatible solvent (e.g., acetone). Collect all rinsate into the liquid waste container.

Visual Decision Logic: Waste Segregation

The following diagram illustrates the decision tree for segregating 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one waste streams to ensure regulatory compliance.

WasteSegregation Start Waste Generation: 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid ContainerSolid Collect in HDPE Jar Label: 'Toxic Solid' Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck Incineration Disposal: High-Temp Incineration ContainerSolid->Incineration Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloDrum Red Can: Halogenated Waste Halo->HaloDrum NonHaloDrum Clear/Blue Can: Organic Waste NonHalo->NonHaloDrum HaloDrum->Incineration NonHaloDrum->Incineration

Caption: Segregation logic ensuring separation of halogenated and non-halogenated streams for safe incineration.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent respiratory sensitization or skin absorption.

PPE Required:

  • Nitrile gloves (double-gloved recommended).

  • Safety goggles (chemical splash resistant).[2]

  • Lab coat and N95 particulate respirator (if powder is aerosolized).

SpillResponse Alert 1. Alert & Evacuate (Notify Personnel) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Cleanup 4. Clean Up (Sweep/Scoop into Bag) Contain->Cleanup Decon 5. Decontamination (Scrub surface with soap/water) Cleanup->Decon Report 6. Report Incident (EHS Documentation) Decon->Report

Caption: Step-by-step spill response workflow to minimize exposure and environmental contamination.

Cleanup Steps:

  • Isolate: Cordon off the area (radius of 10 ft).

  • Absorb/Sweep:

    • For Solids: Gently sweep into a dust pan to avoid creating dust. Use a wet paper towel for final residue.

    • For Liquids: Cover with vermiculite or spill pads.

  • Double Bag: Place all waste materials (including contaminated gloves and wipes) into a heavy-duty plastic bag. Seal and place inside a second bag.

  • Label: Mark as "Hazardous Waste - Spill Debris" and contact EHS for pickup.

Regulatory Compliance & Documentation

Adherence to the following regulations is mandatory for this compound:

  • RCRA (USA): Classified as a hazardous waste generator. Must be disposed of via a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • REACH (EU): Ensure Safety Data Sheet (SDS) is available to all handlers.

  • Empty Containers: Containers are considered "RCRA Empty" only after triple rinsing. The rinsate must be managed as hazardous waste.[3]

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). United States Department of Labor. [Link]

  • PubChem. Thiazolo[4,5-c]pyridine Compound Summary. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one

Part 1: Executive Summary & Risk Context The Core Directive: Handling 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one requires a "Potent Compound" (Band 3) safety strategy.[1] In the absence of comprehensive toxicological data...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Risk Context

The Core Directive: Handling 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one requires a "Potent Compound" (Band 3) safety strategy.[1] In the absence of comprehensive toxicological data for this specific isomer, you must treat it as a potential sensitizer and respiratory irritant .[1] The primary risk vector is inhalation of fine particulates during weighing and dermal absorption of solutions.[1]

Immediate Action Plan:

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Vented Balance Enclosure (VBE).[1]

  • PPE Baseline: Double Nitrile Gloves + N95/P2 Respirator (if outside hood) + Chemical Goggles + Lab Coat.[1]

  • Disposal: High-temperature incineration (Nitrogen/Sulfur content).[1]

Part 2: Hazard Landscape (The "Why")

To select the right PPE, we must understand the molecular behavior of the thiazolopyridine scaffold.[1]

Hazard ClassRisk MechanismEvidence / Rationale
Acute Toxicity (Oral/Inhale) H302 / H332 Nitrogen-rich heterocycles often exhibit biological activity (kinase inhibition), implying potential off-target toxicity in humans.[1]
Skin/Eye Irritation H315 / H319 The pyridine nitrogen and thiazole sulfur can act as Lewis bases, causing local tissue irritation upon contact with moisture (sweat/tears).[1]
Sensitization H317 (Potential) Thiazole rings are structural alerts for skin sensitization.[1] Repeated exposure may trigger allergic dermatitis.[1]
Physical State Dust/Aerosol Likely a fine crystalline powder.[1] Static charge can cause "particle flight," bypassing standard safety glasses.[1]

Scientist’s Note: Do not rely solely on the lack of an H-code. Novel intermediates often lack full REACH dossiers.[1] Apply the Precautionary Principle : Treat as if it has an OEL (Occupational Exposure Limit) of < 10 µg/m³.[1]

Part 3: The Barrier Strategy (PPE Specifications)

PPE is your secondary defense; Engineering Controls are primary.[1] However, when interaction is unavoidable, adherence to this matrix is mandatory.

Hand Protection (The Dual-Layer System)[1]
  • Requirement: Double-gloving is mandatory for all powder handling.[1]

  • Inner Glove: 4 mil (0.10 mm) Nitrile (High dexterity).[1]

  • Outer Glove: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Mechanical strength).[1]

  • Rationale: Thiazolopyridines are lipophilic.[1] Standard latex is permeable to organic solutions of this compound.[1] Double gloving allows you to doff the outer glove immediately upon contamination without exposing skin.[1]

  • Protocol: Change outer gloves every 60 minutes or immediately after a splash.[1]

Respiratory Protection
  • Primary: Handling should be in a Fume Hood (Face velocity: 100 fpm).

  • Secondary (If hood unavailable): Half-face respirator with P100 (HEPA) cartridges.[1]

  • Contraindication: Do not use simple surgical masks.[1] They provide zero protection against chemical vapors or fine sub-micron pharmaceutical dusts.[1]

Ocular Protection
  • Requirement: Indirectly vented Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Why not Safety Glasses? "Particle flight" from static-charged powders can drift around the sides of safety glasses.[1] Goggles provide a sealed environment.[1][2]

Part 4: Operational Workflow (Step-by-Step)

Workflow Diagram: Risk-Based Handling Logic

G Start Task: Handle 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solubilized (Liquid) State->Solution Reaction Weighing Weighing Station (Vented Balance Enclosure) Solid->Weighing Transfer Liquid Transfer (Fume Hood) Solution->Transfer Control1 Static Control Gun + Double Gloves Weighing->Control1 Control2 Luer-Lock Syringes (Avoid Needles) Transfer->Control2 Waste Disposal: High-Temp Incineration Control1->Waste Control2->Waste

Figure 1: Decision logic for handling based on physical state.[1][3] Note the critical distinction between powder containment and liquid transfer.

Protocol A: Weighing & Transfer (The Critical Zone)
  • Preparation: Place an anti-static mat inside the balance enclosure.[1] Thiazolo-derivatives are prone to static buildup.[1]

  • Taring: Tare the vial before opening the chemical container to minimize open-container time.

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour.

  • Decon: Wipe the exterior of the receiving vial with a methanol-dampened Kimwipe inside the hood before removing it.[1]

Protocol B: Solubilization
  • Solvent Choice: DMSO or DMF are common solvents for this scaffold.[1]

  • Warning: DMSO enhances skin permeability.[1] If 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is dissolved in DMSO, it will penetrate nitrile gloves faster and carry the toxicant into the bloodstream.[1]

  • Adjustment: If using DMSO, upgrade outer gloves to Butyl Rubber or change Nitrile gloves immediately upon any contact.[1]

Part 5: Waste & Emergency Response

Disposal Strategy

This compound contains Nitrogen and Sulfur.[4]

  • Stream: Segregate into "Non-Halogenated Organic" waste (unless halogenated solvents are used).

  • Labeling: Must be tagged "Contains Heterocyclic Amines – Potential Sensitizer."[1]

  • Destruction: Requires high-temperature incineration to prevent formation of toxic NOx/SOx gases.[1]

Spill Response (Dry Powder)
  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • PPE Up: Don P100 respirator and double gloves.[1]

  • Cover: Gently cover the powder with a chemically compatible absorbent pad (dampened with PEG-400 or water) to prevent dust dispersal.[1] Do not sweep dry. [1]

  • Clean: Scoop up the pad/paste mixture.[1] Wash surface with 0.1M HCl (to protonate the pyridine nitrogen, increasing water solubility) followed by soap and water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazolo[5,4-c]pyridine derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][3][5] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the safe use of heterocyclic compounds in industrial settings.[1] Retrieved from [Link][1]

  • SafeWork Australia. Guidance on the interpretation of workplace exposure standards for airborne contaminants (Particulates).[1] Retrieved from [Link][1]

Sources

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